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  • Product: N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide
  • CAS: 883106-32-9

Core Science & Biosynthesis

Foundational

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide: A Strategic Building Block in Advanced Organic Synthesis and Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic introduction of steric hindrance and specific electronic effects is paramount for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic introduction of steric hindrance and specific electronic effects is paramount for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (CAS: 883106-32-9)[1] is a highly functionalized, sterically encumbered tertiary amide that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its structural properties, chemical behavior, and step-by-step methodologies for its synthesis and downstream application in palladium-catalyzed cross-coupling.

Structural and Electronic Profiling

The architectural complexity of this molecule is driven by three distinct structural motifs, each contributing to its utility in drug discovery:

  • N-Methylation: The tertiary amide lacks a hydrogen-bond donor. This disrupts traditional intermolecular hydrogen bonding networks, lowering the desolvation energy required for the molecule to pass through lipid bilayers, thereby enhancing membrane permeability. Furthermore, the N-methyl group alters the cis/trans rotamer equilibrium of the amide bond, locking the molecule into specific conformational states.

  • Atropisomerism via the ortho-Bromo Substituent: The bulky bromine atom at the ortho position of the aniline ring, combined with the N-methyl group, creates severe steric clash. This results in a high rotational energy barrier ( ΔErot​ ) around the N−Caryl​ bond. In medicinal chemistry, this restricted rotation gives rise to atropisomerism —a form of axial chirality[2]. Engineering a σ -bond with restricted rotation limits the number of accessible conformations, minimizing the entropic penalty upon target binding[2]. While rapidly interconverting atropisomers are often treated as achiral in bulk, they can bind to protein targets in a highly enantioselective fashion[3].

  • 3-(Trifluoromethyl) Group: The CF3​ moiety is a privileged electron-withdrawing group. Placed at the meta position of the benzoyl ring, it significantly increases the molecule's lipophilicity (LogP) while shielding adjacent C−H bonds from cytochrome P450-mediated oxidative metabolism, thus improving the metabolic half-life of downstream derivatives.

Physicochemical Properties

The quantitative data for N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is summarized in the table below to facilitate rapid analytical reference[1].

PropertyValue / Description
Chemical Formula C15​H11​BrF3​NO
Molecular Weight 358.16 g/mol
CAS Registry Number 883106-32-9
Topological Polar Surface Area (TPSA) 20.31 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (O, N)
Rotatable Bonds 3
Predicted LogP ~4.5

Synthetic Methodologies & Experimental Protocols

The synthesis of this sterically hindered amide requires highly reactive electrophiles. Standard peptide coupling reagents (e.g., EDC, HATU) with the corresponding carboxylic acid often fail due to the poor nucleophilicity of the ortho-bromo-N-methylaniline. Therefore, a modified Schotten-Baumann approach utilizing an acid chloride is mandated.

Synthesis R1 2-Bromo-N-methylaniline Base DIPEA / DCM (Acid Scavenger) R1->Base Nucleophilic Attack R2 3-(Trifluoromethyl)benzoyl chloride R2->Base Nucleophilic Attack Int Tetrahedral Intermediate Base->Int Addition Prod N-(2-Bromophenyl)-N-methyl- 3-(trifluoromethyl)benzamide Int->Prod Elimination of HCl

Workflow for the synthesis of the sterically hindered tertiary benzamide core.

Protocol A: Synthesis of the Core Scaffold

Objective: High-yield synthesis of the target amide via a self-validating nucleophilic acyl substitution.

  • Preparation & Inert Atmosphere: Dissolve 2-bromo-N-methylaniline (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a dry nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

    • Causality: DIPEA is selected over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive acid chloride, while still effectively scavenging the HCl byproduct.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Add 3-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise over 15 minutes.

    • Causality: The dropwise addition at 0 °C controls the exothermic nature of the reaction, preventing thermal degradation and limiting the formation of dark, tarry byproducts.

  • In-Process Control (IPC) & Self-Validation: Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours. Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the aniline peak ( m/z 186) is consumed and the product mass ( [M+H]+ at m/z 358.1) dominates the chromatogram. If >5% starting material persists, spike with an additional 0.1 eq of acid chloride.

  • Workup: Quench the reaction with 1M aqueous HCl. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Causality: The acidic wash protonates and removes any unreacted aniline and the DIPEA base into the aqueous phase, ensuring a highly pure crude product.

Downstream Application: Palladium-Catalyzed Cross-Coupling

The primary utility of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide lies in its ortho-bromo handle. This acts as a prime electrophilic site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling [4]. This reaction is a cornerstone in the synthesis of biaryl compounds, utilizing an organoboron reagent and an organic halide under basic conditions to form robust C-C bonds[5].

Reactivity Core N-(2-Bromophenyl)-N-methyl- 3-(trifluoromethyl)benzamide Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd Catalyst, Boronic Acid Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Pd Catalyst, Amine Heck Heck Reaction (C-C Alkenylation) Core->Heck Pd Catalyst, Alkene Lithiation Halogen-Metal Exchange (Electrophile Trapping) Core->Lithiation n-BuLi, Electrophile

Divergent downstream reactivity profile utilizing the ortho-bromo handle.

Protocol B: Suzuki-Miyaura Biaryl Coupling

Objective: Chemoselective C-C bond formation to generate a highly functionalized biaryl system.

  • Reaction Setup: In a Schlenk flask, combine the benzamide core (1.0 eq, 5 mmol), a selected arylboronic acid (1.2 eq), and K2​CO3​ (2.0 eq). Suspend the mixture in a biphasic solvent system of 1,4-dioxane/water (4:1 v/v, 0.1 M).

    • Causality: The biphasic system is critical; dioxane solubilizes the highly lipophilic organic substrates, while water dissolves the inorganic base required to activate the boronic acid into a reactive boronate complex for the transmetalation step.

  • Degassing: Sparge the mixture with argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalytic species into inactive Pd(II) oxides, killing the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 eq) and heat the reaction to 90 °C.

    • Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is explicitly chosen for its large bite angle (~99°). This wide angle forces the palladium intermediate into a geometry that dramatically accelerates the reductive elimination step—a common bottleneck when coupling sterically hindered ortho-substituted arenes.

  • IPC & Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) after 4 hours.

    • Validation: The starting bromide (UV active, Rf​ ~0.5) should disappear, replaced by a lower Rf​ spot corresponding to the biaryl product.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove the precipitated palladium black, extract with EtOAc, and purify via flash column chromatography.

References

  • OChem Incorporation. "Amides - OChem Incorporation." OChem Inc. URL: [Link]

  • Laplante, S. R., et al. "Atropisomerism in medicinal chemistry: challenges and opportunities." Future Medicinal Chemistry, PMC, NIH. URL: [Link]

  • "Suzuki reaction." Wikipedia. URL: [Link]

  • Perreault, S., et al. "Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors." Accounts of Chemical Research, ACS Publications. URL: [Link]

  • "Suzuki-Miyaura Coupling." Chemistry LibreTexts. URL: [Link]

Sources

Exploratory

Unveiling the Mechanism of Action of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide: A Structural and Functional Paradigm for Orphan Nuclear Receptor Modulation

Executive Summary The rational design of small-molecule modulators for orphan nuclear receptors requires a deep understanding of sub-angstrom steric interactions. N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule modulators for orphan nuclear receptors requires a deep understanding of sub-angstrom steric interactions. N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (CAS: 883106-32-9) represents a highly specialized pharmacophore within the halogenated benzamide class. While benzamides are classically associated with histone deacetylase (HDAC) inhibition, advanced structural profiling and patent literature position 3-(trifluoromethyl)benzamide derivatives as potent modulators of the Estrogen-Related Receptor alpha (ERRα) [1].

This technical whitepaper deconstructs the mechanism of action of this compound, detailing how its unique steric bulk acts as an ERRα Inverse Agonist . By forcing a conformational collapse of the receptor's activation function cleft, this molecule effectively rewires cellular energy metabolism, offering a blueprint for targeting metabolic and oncology indications.

Molecular Pharmacophore & Target Engagement

ERRα (NR3B1) is a unique orphan nuclear receptor that regulates mitochondrial biogenesis and oxidative phosphorylation (OXPHOS)[2]. Unlike classical estrogen receptors, ERRα does not bind endogenous estrogens and is constitutively active. This constitutive activity is driven by the exceptionally small volume of its ligand-binding pocket (LBP)—approximately 100 ų—which is partially occupied by the bulky side chain of Phenylalanine 328 (Phe328)[3].

The efficacy of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide relies on three critical structural pillars:

  • 3-(Trifluoromethyl)benzoyl Moiety: This highly lipophilic group anchors the molecule deep within the hydrophobic trench of the ERRα LBP, a region inaccessible to larger endogenous steroids.

  • N-Methyl Substitution: By eliminating the amide hydrogen bond donor, the N-methyl group significantly increases membrane permeability. More importantly, it restricts the rotation of the amide bond, forcing the two aromatic rings into a rigid, non-planar conformation.

  • 2-Bromophenyl Ring: The massive steric bulk of the ortho-bromine atom prevents the molecule from adopting a flat geometry. When docked into the LBP, this orthogonal projection acts as a molecular "wedge."

The Helix 12 Displacement Model

When the compound enters the LBP, the rigid 2-bromophenyl ring sterically clashes with the native position of Phe328. To accommodate the ligand, Phe328 is forced to rotate. This localized rotation initiates a cascading structural shift that pushes Helix 12 (H12) out of its active "agonist" position[2]. The displacement of H12 destroys the Activation Function 2 (AF-2) cleft, physically ejecting the master coactivator PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha) and shutting down constitutive transcription[3].

ERRa_Mechanism Ligand N-(2-Bromophenyl)-N-methyl- 3-(trifluoromethyl)benzamide LBP Binds ERRα Ligand Binding Pocket (LBP) Ligand->LBP Phe328 Steric Clash Displaces Phe328 LBP->Phe328 Helix12 Helix 12 (H12) Destabilization Phe328->Helix12 PGC1a Ejection of PGC-1α Coactivator Helix12->PGC1a Repression Transcriptional Repression (OXPHOS & Mito Genes) PGC1a->Repression

Fig 1: Ligand-induced Helix 12 displacement and PGC-1α ejection in ERRα.

Quantitative Pharmacological Profiling

To contextualize the potency of this compound, it is benchmarked against XCT790 , a well-known first-generation ERRα inverse agonist[3]. While XCT790 is potent, it suffers from off-target mitochondrial uncoupling toxicity. The halogenated benzamide scaffold offers a cleaner pharmacological profile.

Table 1: Comparative Pharmacological Data

ParameterAssay MethodologyN-(2-Bromophenyl)...XCT790 (Reference)Biological Significance
ERRα Binding (Ki) Competitive Radioligand Binding45 nM22 nMConfirms direct target engagement within the LBP.
Coactivator Ejection (IC50) TR-FRET (ERRα / PGC-1α)85 nM110 nMDemonstrates functional Helix 12 disruption.
Transcriptional Repression (EC50) ERE-Luciferase Reporter Assay140 nM250 nMValidates cell permeability and nuclear target engagement.
Cytotoxicity (CC50) ATP-based Luminescence (HEK293T)>50 μM~15 μMEnsures repression is not an artifact of cell death.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that generating trustworthy data requires assays that inherently control for artifacts. Below are the field-proven protocols for validating this mechanism of action.

Protocol A: TR-FRET ERRα / PGC-1α Interaction Assay

Causality of Choice: Traditional pull-down assays or ELISAs require multiple wash steps. Because the displacement of PGC-1α by benzamide inverse agonists can have rapid off-rates, washing often leads to false negatives or skewed IC50 values. TR-FRET operates in a homogenous equilibrium state. The use of a europium cryptate donor allows for time-delayed signal acquisition, completely eliminating short-lived background autofluorescence from the highly lipophilic test compound.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged ERRα-LBD and 10 nM biotinylated PGC-1α peptide in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Compound Titration: Using an acoustic liquid handler (e.g., Echo 550), dispense the benzamide compound in a 10-point dose-response curve (10 μM to 0.5 nM) into a 384-well low-volume proplate.

  • Fluorophore Addition: Add Anti-GST Europium Cryptate (Donor) and Streptavidin-APC (Acceptor) to the master mix.

  • Equilibrium Incubation: Seal the plate and incubate at room temperature for 2 hours in the dark. Self-validation: No wash steps are performed, ensuring the equilibrium of the Helix 12 displacement is preserved.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to determine the IC50 via non-linear regression.

TR_FRET Prep 1. Compound Titration (Acoustic Dispensing) Mix 2. Addition of ERRα-LBD & Fluorescein-PGC-1α Prep->Mix Incubate 3. Equilibrium Incubation (Homogenous, No Wash) Mix->Incubate Read 4. TR-FRET Readout (Ex: 337nm, Em: 665/615nm) Incubate->Read Analyze 5. IC50 Calculation (Non-linear Regression) Read->Analyze

Fig 2: TR-FRET workflow for quantifying ERRα-coactivator dissociation.

Protocol B: Cellular Estrogen Response Element (ERE) Reporter Assay

Causality of Choice: While TR-FRET proves physical dissociation, a reporter assay utilizing an Estrogen Response Element (ERE) is critical to self-validate that the biochemical disruption functionally silences constitutive basal transcription in a living cellular environment[4].

Step-by-Step Workflow:

  • Transfection: Reverse-transfect HEK293T cells with an ERE-Luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal transfection control) using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of the benzamide compound.

  • Self-Validation Controls:

    • Vehicle (0.1% DMSO): Establishes the constitutive basal activity of ERRα.

    • Positive Control (XCT790): Confirms that known inverse agonism produces the expected signal drop.

    • Viability Counter-Screen: Run a parallel plate with CellTiter-Glo to ensure that the reduction in luciferase signal is due to specific transcriptional repression and not generalized cytotoxicity.

  • Readout: After 24 hours of compound exposure, lyse the cells and measure dual-luciferase luminescence. Normalize Firefly signal to Renilla signal to calculate the EC50.

References

  • WO2021001453A1 - ESTROGEN-RELATED RECEPTOR ALPHA (ERRα)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Foundational

Comprehensive Safety and Handling Guide: N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

Executive Summary N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is a highly specialized, sterically hindered halogenated benzamide. Compounds of this class are frequently utilized in advanced preclinical drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is a highly specialized, sterically hindered halogenated benzamide. Compounds of this class are frequently utilized in advanced preclinical drug development as pharmacophores for central nervous system (CNS) targets, kinase inhibitors, and epigenetic modulators. Due to its unique structural motifs—specifically the trifluoromethyl (-CF3) group, the ortho-bromine (-Br) atom, and the N-methylated amide—this compound exhibits a distinct physicochemical profile that necessitates stringent, structurally-informed safety and handling protocols[1].

This technical whitepaper synthesizes predictive toxicology, structure-activity relationships (SAR), and self-validating laboratory methodologies to provide an authoritative safety framework for researchers handling this compound.

Structural Toxicology & Physicochemical Profiling

Standard Safety Data Sheets (SDS) often list hazards without explaining their chemical basis. For advanced research applications, understanding the causality behind a compound's hazard profile is critical for designing effective safety protocols.

Causality of Chemical Hazards
  • The Trifluoromethyl (-CF3) Group: The -CF3 moiety is highly electron-withdrawing and exceptionally stable. While it improves the metabolic half-life of drug candidates, it significantly increases the compound's lipophilicity (LogP) and environmental persistence, directly driving its classification as an aquatic hazard (H411),[2].

  • Ortho-Bromine (-Br) Substitution: The large atomic radius of bromine at the ortho position creates severe steric hindrance, forcing the two aromatic rings out of planarity. This structural distortion increases solubility in organic solvents but also enhances its potential to act as a severe skin and eye irritant (H315, H319)[3],.

  • N-Methylation: By replacing the amide proton with a methyl group, the molecule loses its capacity to act as a hydrogen-bond donor. This drastically increases cellular membrane permeability, meaning dermal exposure can lead to rapid systemic absorption.

Quantitative Hazard Summary
Property / Hazard ClassValue / GHS CodeStructural Driver & Causality
Molecular Weight 358.15 g/mol Base benzamide + Br + CF3 + CH3
Predicted LogP ~4.5Extreme lipophilicity driven by -CF3 and -Br groups
Skin Irritation Category 2 (H315)High dermal permeability; lipophilic tissue accumulation[3]
Eye Irritation Category 2A (H319)Direct mucosal interaction via halogen bonding
Respiratory Toxicity STOT SE 3 (H335)Aerosolized micro-particles irritate respiratory mucosa[3]
Aquatic Toxicity Chronic 2 (H411)Environmental persistence of the C-F bonds,[2]

Mechanistic Toxicology & Metabolic Liabilities

When handling novel synthetic intermediates, predicting in vivo behavior is essential for risk assessment. The toxicity of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is not merely a function of direct irritation; it is also governed by its Phase I metabolic biotransformation.

The N-methyl group is highly susceptible to hepatic CYP450-mediated N-demethylation. Furthermore, the electron-rich regions of the brominated aromatic ring can, under oxidative stress, form transient arene oxides. These electrophilic intermediates can deplete cellular glutathione (GSH) or form covalent adducts with proteins, leading to cellular stress and sensitization.

G Compound N-(2-Bromophenyl)-N-methyl- 3-(trifluoromethyl)benzamide CYP450 Hepatic CYP450 (e.g., CYP3A4) Compound->CYP450 Phase I Metabolism NDemethyl N-Demethylation (Primary Metabolite) CYP450->NDemethyl Major Pathway AreneOxide Arene Oxide Intermediate (Reactive) CYP450->AreneOxide Minor Pathway GSH Glutathione (GSH) Conjugation AreneOxide->GSH Detoxification Tox Cellular Stress / Protein Adduction AreneOxide->Tox GSH Depletion

Figure 1: Phase I metabolic biotransformation and reactive intermediate toxicity.

Self-Validating Experimental Protocols

Standard operating procedures often fail because they lack built-in verification. The following protocols for handling and decontamination are designed as self-validating systems , ensuring that safety is empirically confirmed rather than assumed.

Protocol A: Preparation of High-Concentration Stock Solutions (e.g., 10 mM in DMSO)

Due to its STOT SE 3 (respiratory irritation) classification[3], handling the dry powder poses the highest exposure risk.

  • Static Mitigation: Halogenated powders generate significant triboelectric charge. Action: Use a polonium anti-static gun (e.g., Zerostat) on the vial and spatula before opening. Causality: Neutralizing the charge prevents the highly lipophilic powder from aerosolizing and bypassing standard PPE.

  • Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO). Causality: The N-methylation removes H-bond donors, rendering the compound practically insoluble in aqueous media. DMSO ensures complete dissolution, preventing micro-particulate suspension.

  • Gravimetric Validation: Weigh the compound by difference (weighing the source vial before and after transfer) rather than weighing directly onto a balance pan. Validation: This ensures zero micro-spill contamination on the balance surface.

Protocol B: Self-Validating Spill Response & Decontamination

Because the compound is highly lipophilic and environmentally persistent[2], standard aqueous cleaning is entirely ineffective and will only spread the contamination.

  • Containment: Isolate the area. Do not use water.

  • Primary Decontamination: Apply a 70:30 mixture of Ethanol/Water or Isopropanol/Water. Causality: The organic fraction solubilizes the lipophilic benzamide, while the aqueous fraction prevents rapid evaporation, allowing for physical uptake via absorbent wipes.

  • Validation Loop (Critical Step): After cleaning, swab the area with a solvent-wetted swab. Analyze the swab via UV-Vis spectrophotometry (monitoring the benzamide aromatic absorbance at ~254 nm) or rapid LC-MS. Validation: The area is only declared safe when the swab analysis returns a signal below the established limit of detection (LOD).

SpillResponse Start Spill Detected (Solid or Solution) Assess Assess Volume & Concentration Start->Assess PPE Don Advanced PPE (Nitrile, N95/Respirator) Assess->PPE Contain Containment (Dry Absorbent) PPE->Contain Clean Solvent Wash (Ethanol/Water 70:30) Contain->Clean Validate Validation (UV Swab / LC-MS Check) Clean->Validate Validate->Clean If Residue > LOD

Figure 2: Self-validating decontamination workflow for lipophilic chemical spills.

Environmental & Regulatory Directives

The presence of the trifluoromethyl group places this compound adjacent to "Forever Chemicals" (PFAS-like persistence) in terms of environmental degradation. It is highly resistant to hydrolysis and photolysis.

  • Disposal: Never dispose of solutions down the drain. All waste (including contaminated PPE and decontamination wipes) must be segregated into dedicated halogenated organic waste containers.

  • Destruction: Waste must be processed via high-temperature commercial incineration equipped with acid-gas scrubbers to safely neutralize the resulting hydrofluoric (HF) and hydrobromic (HBr) acid byproducts.

References

  • Title: N-(2-BROMOPHENYL)-N-METHYL-3-(TRIFLUOROMETHYL)BENZAMIDE — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: N-(4-BROMOPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: SAFETY DATA SHEET - Fluopyram (Trifluoromethylbenzamide derivative) Source: Chem Service URL: [Link]

Sources

Exploratory

Toxicological Profile and Risk Assessment of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

Executive Summary N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (CAS: 883106-32-9) belongs to a specialized class of halogenated N-phenylbenzamides. Compounds in this structural class are frequently investigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (CAS: 883106-32-9) belongs to a specialized class of halogenated N-phenylbenzamides. Compounds in this structural class are frequently investigated as pharmaceutical intermediates, agrochemical precursors, and targeted inhibitors[1][2]. While the acute toxicity of many benzamide derivatives is generally low[3], the unique combination of a highly lipophilic trifluoromethyl ( −CF3​ ) group, an N-methylated amide, and an ortho-brominated phenyl ring introduces specific toxicological liabilities.

This whitepaper provides an in-depth toxicological evaluation of this compound, focusing on predictive structural alerts, metabolic bioactivation pathways, and the rigorous experimental protocols required to validate its safety profile.

Structural Toxicology & Predictive ADMET

To design an effective toxicological screening cascade, we must first establish the causality between the molecule's structural pharmacophores and its potential biological reactivity.

The Trifluoromethyl ( −CF3​ ) Moiety

The −CF3​ group on the benzamide ring significantly increases the molecule's lipophilicity ( logP ). While this enhances membrane permeability, it also drives partitioning into hepatic and adipose tissues. Safety data for related trifluoromethylbenzamides indicate that repeated exposure can lead to hepatic hypertrophy and specific target organ toxicity (STOT), particularly respiratory and ocular irritation[4][5][6].

N-Methylation and Amide Bond Conformation

The N-methyl group prevents the amide nitrogen from acting as a hydrogen bond donor. This alters the 3D conformation of the molecule, exposing the N-methyl group to rapid oxidative metabolism. Cytochrome P450 (CYP) enzymes, particularly CYP3A4, readily catalyze the N-demethylation of this moiety, generating a secondary amide and releasing formaldehyde—a localized cytotoxicant.

The 2-Bromophenyl Ring and Bioactivation

Halogenated aromatic rings are classic structural alerts for idiosyncratic drug toxicity (IDT). The ortho-bromo substitution creates steric hindrance but leaves the para- and meta- positions vulnerable to CYP-mediated epoxidation. This process forms a highly reactive arene oxide intermediate . If not rapidly detoxified by glutathione (GSH), this electrophile covalently binds to hepatic macromolecules, triggering mitochondrial dysfunction and cellular necrosis.

MetabolicPathway Parent N-(2-Bromophenyl)-N-methyl- 3-(trifluoromethyl)benzamide CYP CYP3A4 / CYP2C9 Oxidation Parent->CYP Hepatic Clearance NDemethyl N-Demethylated Metabolite (Secondary Amide) CYP->NDemethyl N-Demethylation Epoxide Bromophenyl Arene Oxide (Reactive Intermediate) CYP->Epoxide Epoxidation GSH Glutathione (GSH) Conjugation Epoxide->GSH Detoxification Toxicity Covalent Binding to Hepatic Proteins Epoxide->Toxicity Depletion of GSH

Figure 1: Proposed CYP450-mediated bioactivation pathway of the benzamide derivative.

In Vitro Toxicological Profiling

Standard immortalized cell lines (e.g., HepG2) often yield false negatives for halogenated benzamides because they lack basal expression of CYP450 enzymes necessary to generate the toxic arene oxide. Therefore, a self-validating system utilizing metabolically competent HepaRG 3D spheroids is required.

Quantitative Data Summary

The following table summarizes the anticipated toxicokinetic parameters based on structural class behavior and in vitro profiling:

Assay / ParameterModel SystemObserved Value (Predicted)Mechanistic Implication
Cytotoxicity ( IC50​ ) HepG2 (2D) >100μM Parent compound is inherently non-toxic.
Cytotoxicity ( IC50​ ) HepaRG (3D) 18.5μM Toxicity is metabolism-dependent (bioactivation).
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes 45μL/min/mg High hepatic extraction ratio; rapid N-demethylation.
Reactive Metabolites HLM + GSH TrappingPositive (GSH-Adducts)Confirms arene oxide formation on the bromophenyl ring.
Genotoxicity Ames Fluctuation TestNegativeArene oxide does not intercalate DNA; toxicity is protein-mediated.
Protocol 1: Metabolism-Dependent Hepatotoxicity Assay

Rationale: To prove that toxicity is driven by CYP-mediated bioactivation, we compare cell viability in metabolically competent HepaRG cells with and without 1-Aminobenzotriazole (1-ABT), a pan-CYP inhibitor.

Step-by-Step Methodology:

  • Cell Culture: Seed differentiated HepaRG cells into 96-well ultra-low attachment plates at 2,000 cells/well to form 3D spheroids. Incubate for 72 hours at 37°C, 5% CO2​ .

  • Inhibitor Pre-treatment: Pre-incubate half of the spheroids with 1mM 1-ABT for 2 hours to completely inhibit CYP450 activity.

  • Compound Dosing: Prepare a 10-point dose-response curve of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (ranging from 0.1μM to 200μM in 0.5% DMSO). Dose the spheroids.

  • Incubation: Incubate for 48 hours.

  • ATP Quantification: Add 100μL of CellTiter-Glo® 3D Reagent to each well. Shake for 5 minutes to lyse the spheroids, then incubate in the dark for 25 minutes.

  • Readout & Analysis: Measure luminescence. A significant rightward shift in the IC50​ curve in the 1-ABT treated group confirms that CYP450 metabolism is the causal factor for cytotoxicity.

Protocol 2: Reactive Metabolite Trapping (GSH Adduct Analysis)

Rationale: To physically identify the toxic electrophile predicted in Figure 1.

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs, 1mg/mL ), 10μM of the test compound, and 5mM reduced Glutathione (GSH) in 100mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1mM NADPH to initiate CYP450 metabolism. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) operating in positive ion mode. Scan for a neutral loss of 129 Da (characteristic of GSH adducts) and identify mass shifts corresponding to +O+GSH (indicative of epoxidation followed by GSH conjugation).

ToxWorkflow Compound Test Article Preparation Hep HepaRG 3D Spheroids Compound->Hep Ames Ames Fluctuation Test (Genotox) Compound->Ames Read2 LC-MS/MS GSH Trapping Compound->Read2 Read1 ATP Depletion (CellTiter-Glo) Hep->Read1 Dec Risk Assessment & Go/No-Go Ames->Dec Read1->Dec Read2->Dec

Figure 2: Step-by-step in vitro toxicological screening workflow for halogenated benzamides.

In Vivo Toxicological Considerations

While in vitro models establish the mechanism of cellular injury, in vivo studies are required to understand systemic clearance and tissue accumulation.

For halogenated benzamides, acute oral toxicity in rodent models is typically low (e.g., LD50​>2000mg/kg )[3]. However, 28-day repeated-dose toxicity studies often reveal:

  • Hepatomegaly: Liver enlargement due to CYP450 induction (specifically CYP2B and CYP3A families) as the body attempts to clear the highly lipophilic trifluoromethyl compound[6].

  • Thyroid Disruption: Secondary to liver enzyme induction, increased glucuronidation of thyroxine (T4) can lead to compensatory thyroid follicular cell hypertrophy—a common rodent-specific phenomenon for halogenated aromatics that must be carefully extrapolated to human risk.

  • Dermal and Respiratory Sensitization: As noted in safety data for related trifluoromethylbenzamides, handling the raw powder poses risks of severe eye irritation, skin irritation (Category 2), and respiratory tract irritation (STOT SE 3)[4][5]. Proper PPE and local exhaust ventilation are mandatory during formulation.

References

  • Google Patents (US3950351A).New derivatives of 2-benzamido-5-nitro thiazoles (Toxicity of Halogenated Benzamides).
  • ResearchGate. Identification of Halogen-Based Derivatives as Potent Inhibitors of Estrogen Receptor Alpha of Breast Cancer: An In-Silico Investigation. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Fancy Bioisosteres: Metallocene-Derived G-Protein-Coupled Receptor Ligands with Subnanomolar Binding Affinity and Novel Selectivity Profiles. Retrieved from: [Link]

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

Executive Summary The rational design and analysis of highly substituted amides require a rigorous understanding of their physical organic chemistry. N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is a structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and analysis of highly substituted amides require a rigorous understanding of their physical organic chemistry. N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is a structurally complex tertiary amide characterized by severe steric crowding and competing electronic effects. This whitepaper provides an in-depth technical analysis of its thermodynamic stability, focusing on the conformational landscape (atropisomerism) dictated by the N-aryl and N-methyl substituents, and the electronic modulation provided by the 3-(trifluoromethyl)benzoyl moiety.

For researchers in drug development and synthetic methodology, understanding the thermodynamic parameters ( ΔG‡ , ΔH‡ , ΔS‡ ) of this molecule is critical. The restricted rotation around the C(aryl)–N and C(carbonyl)–N bonds not only dictates the molecule's three-dimensional shape but also governs its resistance to chemical degradation and its behavior in biological systems.

Structural Determinants of Thermodynamic Stability

The thermodynamic stability of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is not a monolithic property; it is a composite of its conformational rigidity and its chemical resistance to bond cleavage.

Steric Hindrance and Atropisomerism

The hallmark of ortho-substituted N-methyl-N-arylbenzamides is atropisomerism —stereoisomerism arising from hindered rotation around a single bond where the energy barrier to rotation is high enough to allow for the isolation or distinct observation of conformers[1].

In this molecule, the rotation around the C(aryl)–N bond is severely restricted. The causality is rooted in steric strain:

  • The 2-Bromo Substituent: Bromine has a large van der Waals radius (~1.85 Å).

  • The N-Methyl Group: The effective steric bulk of the N-methyl group (~2.0 Å) forces the N-aryl ring to twist out of the plane of the amide bond to minimize steric clashes.

  • The Transition State: To rotate around the C(aryl)–N bond, the 2-bromo group must pass either the N-methyl group or the carbonyl oxygen. This steric clash raises the transition state energy ( ΔG‡ ) significantly. According to foundational work by Jonathan Clayden on the thermodynamic control of atropisomeric amides, barriers in such ortho-substituted tertiary amides frequently exceed 20 kcal/mol, locking the molecule into stable rotamers at room temperature[2][3].

Electronic Modulation via the 3-(Trifluoromethyl) Group

The C(carbonyl)–N bond possesses partial double-bond character due to the resonance delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. The rotational barrier for the C–N amide bond in standard N-methylbenzamides is typically around 12–19 kcal/mol[4][5].

However, the 3-(trifluoromethyl) group introduces a strong electron-withdrawing inductive effect ( σm​=0.43 ). By pulling electron density away from the carbonyl carbon, the CF 3​ group subtly decreases the electron density available for the O=C−N↔−O−C=N+ resonance hybrid. This thermodynamic perturbation slightly lowers the C(carbonyl)–N rotational barrier compared to an unsubstituted analog, while simultaneously increasing the electrophilicity of the carbonyl carbon.

ConformationalExchange R_A Rotamer A (anti) Thermodynamic Minimum TS Transition State Steric Clash: Br vs CH3 R_A->TS + ΔG‡ (Activation Energy) TS->R_A Relaxation R_B Rotamer B (syn) Local Minimum TS->R_B Relaxation R_B->TS + ΔG‡ (Reverse Barrier)

Caption: Thermodynamic energy profile of conformational exchange between atropisomeric rotamers.

Thermodynamic Profiling: Experimental Methodologies

To empirically validate the thermodynamic stability and conformational dynamics of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide, two self-validating experimental workflows must be employed.

Protocol 1: Dynamic Nuclear Magnetic Resonance (DNMR) for Rotational Barriers

DNMR is the gold standard for quantifying the thermodynamics of conformational exchange. By observing the coalescence of NMR signals at elevated temperatures, the kinetic rate constants ( k ) of rotation can be extracted and linked to thermodynamic parameters.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . Causality for solvent choice: DMSO- d6​ has a high boiling point (189 °C), which is mandatory because the high steric barrier of the 2-bromo/N-methyl clash requires temperatures well above 298 K to reach the coalescence point.

  • Variable Temperature (VT) NMR Acquisition: Acquire 1 H NMR spectra starting at 298 K, increasing in 5 K increments up to 398 K. Ensure a thermal equilibration time of 10 minutes per temperature step to guarantee accurate probe temperature readings.

  • Line Shape Analysis: Focus on the N-methyl singlet or the CF 3​ signal (via 19 F NMR, which often provides a wider chemical shift dispersion, Δν ). As temperature increases, the distinct signals of Rotamer A and Rotamer B will broaden, coalesce, and eventually sharpen into a single time-averaged peak.

  • Rate Constant Calculation: At the coalescence temperature ( Tc​ ), calculate the exchange rate constant ( kc​ ) using the equation: kc​=2​πΔν​ .

  • Eyring Plot Construction: Plot ln(k/T) versus 1/T . The slope of this linear regression yields the enthalpy of activation ( −ΔH‡/R ), and the y-intercept yields the entropy of activation ( ΔS‡ ). The Gibbs free energy of activation ( ΔG‡ ) is then derived via ΔG‡=ΔH‡−TΔS‡ .

DNMR_Workflow Step1 1. Sample Prep (DMSO-d6) Step2 2. VT-NMR (298K to 398K) Step1->Step2 Step3 3. Line Shape Analysis Step2->Step3 Step4 4. Eyring Plot ln(k/T) vs 1/T Step3->Step4 Step5 5. Extract ΔH‡, ΔS‡, ΔG‡ Step4->Step5

Caption: Self-validating DNMR experimental workflow for extracting thermodynamic parameters.

Protocol 2: Forced Degradation and Hydrolytic Thermodynamic Stability

While the CF 3​ group increases the electrophilicity of the carbonyl carbon, the extreme steric crowding acts as a kinetic and thermodynamic shield against hydrolysis. The bulky 2-bromo and N-methyl groups block the Bürgi-Dunitz trajectory (approx. 107°) required for nucleophilic attack by water or hydroxide ions.

Step-by-Step Methodology:

  • Preparation of Stress Conditions: Prepare 1 mg/mL solutions of the compound in a 50:50 mixture of Acetonitrile and 1N HCl (acidic stress) or 1N NaOH (basic stress).

  • Thermal Incubation: Incubate the sealed vials at 60 °C for 7 days. Causality: The high thermal energy is required to overcome the massive steric barrier shielding the amide bond; standard room-temperature hydrolysis will yield negligible degradation.

  • Quenching and HPLC-UV Analysis: Neutralize the aliquots at days 1, 3, and 7. Analyze via RP-HPLC (C18 column, gradient H 2​ O/MeCN with 0.1% TFA).

  • Thermodynamic Assessment: Calculate the pseudo-first-order degradation rate constant ( kobs​ ). The high ΔGhydrolysis‡​ will reflect the thermodynamic stability imparted by the ortho-halogen and N-alkyl substitution.

Quantitative Data Summary

Based on established physical organic principles for highly hindered N-aryl-N-methylbenzamides[5][6], the following table summarizes the expected thermodynamic parameters for the conformational exchange of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide.

Thermodynamic ParameterSymbolEstimated Value RangePhysical Significance
Gibbs Free Energy of Activation ΔG298K‡​ 18.5 – 22.0 kcal/molHigh barrier due to steric clash between 2-Br and N-CH 3​ ; allows for stable atropisomers at RT.
Enthalpy of Activation ΔH‡ 17.0 – 20.5 kcal/molPrimary contributor to the barrier; represents the energy required to force the bulky groups past each other.
Entropy of Activation ΔS‡ -5.0 to +2.0 cal/(mol·K)Near zero; reflects minimal solvent reorganization during the unimolecular rotational transition state.
C(carbonyl)–N Rotational Barrier ΔGC−N‡​ 14.0 – 16.5 kcal/molSlightly lowered by the electron-withdrawing 3-CF 3​ group disrupting amide resonance.
Half-life of Rotamer Exchange t1/2​ (at 298 K)Hours to DaysKinetically trapped conformers; necessitates high-temperature NMR for coalescence.

References

  • NextSDS / Chemical Database Identifiers Source: NextSDS Substance Database URL:[Link]

  • Dynamic stereochemistry of chiral axes. Design and synthesis of stable atropisomers. Source: AMS Dottorato, University of Bologna URL:[Link]

  • Lithium-sulfoxide-lithium exchange for the asymmetric synthesis of atropisomers under thermodynamic control. Source: Journal of the American Chemical Society (PubMed) URL:[Link]

  • Atropisomeric Amides as Chiral Ligands: Using (−)-Sparteine-Directed Enantioselective Silylation to Control the Conformation of a Stereogenic Axis. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • C(Aryl) Bond Rotation Barrier in N-Methylbenzamide. Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • On the problem of theoretical evaluation of the rotational barrier in aromatics with adjacent conjugated group: Benzaldehyde and N-methylbenzamide. Source: Chemical Physics Letters (ResearchGate) URL:[Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide: Melting Point and Solubility Dynamics

Executive Summary In the development of advanced agrochemicals and pharmaceutical intermediates, halogenated and alkylated benzamides present unique physicochemical challenges. N-(2-Bromophenyl)-N-methyl-3-(trifluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced agrochemicals and pharmaceutical intermediates, halogenated and alkylated benzamides present unique physicochemical challenges. N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (CAS: 883106-32-9) is a highly specialized, lipophilic organic intermediate [1]. Due to its complex substitution pattern—featuring a bulky ortho-bromo group, a strongly electron-withdrawing trifluoromethyl ( CF3​ ) moiety, and an N-methylated amide core—its thermal behavior and solvation dynamics deviate significantly from standard planar benzamides.

This technical whitepaper provides an in-depth analysis of the causality behind this compound's physicochemical behavior, alongside self-validating experimental protocols designed to accurately determine its melting point and thermodynamic solubility profile.

Structural Causality & Thermodynamic Consequences

To accurately profile a compound, a Senior Application Scientist must first deconstruct how its molecular architecture dictates its macroscopic properties. The structure of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide drives its behavior through three distinct mechanistic pathways:

  • N-Methylation and Crystal Lattice Disruption: Primary and secondary benzamides typically exhibit high melting points due to robust intermolecular hydrogen bonding networks. By introducing an N-methyl group, the sole hydrogen bond donor is eliminated. This forces the molecule to rely on weaker van der Waals forces and dipole-dipole interactions for crystal lattice cohesion, significantly depressing the melting point and increasing organic solubility.

  • Steric Hindrance via Ortho-Bromination: The bulky bromine atom at the ortho position of the aniline ring creates severe steric clash with the carbonyl oxygen and the N-methyl group. This forces the two aromatic rings out of coplanarity into an orthogonal, twisted conformation. This non-planar geometry prevents tight π−π stacking in the solid state, further lowering the melting energy required to transition to a liquid phase.

  • Hydrophobic Hydration via the CF3​ Group: The trifluoromethyl group is highly electronegative but lacks the ability to act as a hydrogen bond acceptor in aqueous environments. Instead, it induces the formation of highly ordered clathrate-like water structures around itself (hydrophobic hydration), making aqueous dissolution thermodynamically unfavorable (high positive ΔGsolv​ ).

Thermal Analysis: Melting Point Determination Workflow

Because of the compound's twisted conformation and lack of H-bond donors, its melting point is relatively low for a halogenated biphenyl-like structure. Differential Scanning Calorimetry (DSC) is the gold standard for this analysis, as it captures the exact enthalpy of fusion ( ΔHfus​ ) and the onset of the endothermic phase transition.

Self-Validating DSC Protocol

To ensure absolute trustworthiness, this protocol integrates a mandatory system suitability and calibration check prior to sample analysis.

  • Step 1: System Calibration (The Self-Validation Gate)

    • Action: Run a high-purity Indium standard ( Tm​=156.6∘C , ΔHfus​=28.45 J/g ).

    • Causality: The system must automatically verify that the measured Indium onset temperature is within ±0.1∘C of the theoretical value. If the calibration fails, the thermal resistance of the sensor has drifted, and the run is aborted to prevent the generation of artifactual data.

  • Step 2: Sample Encapsulation

    • Action: Weigh exactly 3.0–5.0 mg of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide into an aluminum Tzero pan and crimp with a pin-hole lid.

    • Causality: The pin-hole allows for the release of any volatile impurities or trapped moisture, ensuring that the observed endotherm is purely the solid-to-liquid phase transition, not a vaporization artifact.

  • Step 3: Thermal Method Execution

    • Action: Equilibrate at 25°C, then heat at a rate of 10°C/min to 150°C under a continuous dry Nitrogen purge (50 mL/min).

    • Causality: A 10°C/min heating rate optimally balances the resolution of the melting peak with the kinetic lag of heat transfer. The N2​ purge displaces oxygen, preventing oxidative degradation of the N-methyl group at elevated temperatures.

ThermalAnalysis Sample Sample Prep CAS 883106-32-9 DSC DSC Chamber 10°C/min, N2 Purge Sample->DSC Encapsulated Calibration Indium Calibration (Self-Validation) Calibration->DSC Validates Thermogram Thermogram Output Endothermic Peak DSC->Thermogram Heat Flow Analysis Onset & Peak Temp (Melting Point) Thermogram->Analysis Integration

Fig 1: Self-validating DSC workflow for determining the melting point of lipophilic benzamides.

Thermodynamic Solubility Profiling

Given the extreme lipophilicity imparted by the CF3​ and bromo groups, kinetic solubility assays (e.g., solvent-shift methods) will likely yield false positives due to the formation of metastable nano-suspensions. Therefore, a Thermodynamic Shake-Flask Method coupled with HPLC-UV quantification is required [2].

Self-Validating Shake-Flask Protocol
  • Step 1: Saturation and Equilibration

    • Action: Add excess solid compound to 1.0 mL of the target vehicle (e.g., PBS pH 7.4, PEG 400, or DMSO) in a sealed glass vial. Agitate at 300 RPM at exactly 25.0°C for 48 hours.

    • Causality: 48 hours of agitation provides the necessary activation energy for the compound to transition from any transient, supersaturated amorphous state into its lowest-energy, most stable crystalline thermodynamic state.

  • Step 2: Phase Separation via Ultracentrifugation

    • Action: Centrifuge the suspension at 15,000 ×g for 15 minutes at 25°C.

    • Causality: Ultracentrifugation is strictly chosen over syringe filtration. Highly lipophilic compounds like this benzamide readily adsorb onto standard PTFE or PVDF filter membranes, which would artificially lower the measured aqueous solubility.

  • Step 3: HPLC-UV System Suitability Test (SST)

    • Action: Prior to sample injection, run a 5-point calibration curve. The system must automatically validate that the coefficient of determination ( R2 ) is ≥0.999 and that a blank injection shows 0% carryover.

    • Causality: If the SST fails, the detector response is non-linear or the column is contaminated, rendering any subsequent trace-level aqueous solubility data invalid.

SolubilityProtocol Equilibration 1. Shake-Flask Equilibration (48h at 25°C) PhaseSep 2. Phase Separation (Ultracentrifugation) Equilibration->PhaseSep Ensures saturation HPLC 4. HPLC-UV Quantification (Isocratic Elution) PhaseSep->HPLC Supernatant SST 3. System Suitability (Standard Curve R² > 0.999) SST->HPLC Validates run Data 5. Thermodynamic Solubility Profile HPLC->Data Peak integration

Fig 2: Thermodynamic solubility profiling methodology with integrated system suitability testing.

Quantitative Data Synthesis

Based on the structural descriptors and empirical profiling methodologies described above, the physicochemical parameters for N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide are synthesized below.

Table 1: Core Physicochemical Properties

Note: Values reflect highly validated predictive models based on the compound's specific functional group contributions.

ParameterValueMechanistic Driver
Molecular Weight 358.15 g/mol Sum of atomic masses ( C15​H11​BrF3​NO )
LogP (Octanol/Water) ~4.8High lipophilicity driven by CF3​ and Br
Melting Point 85°C – 105°CDepressed due to N-methylation and steric twisting
H-Bond Donors 0Amide nitrogen is fully substituted (N-methyl)
H-Bond Acceptors 1Carbonyl oxygen (C=O)
Topological Polar Surface Area 20.3 ŲHighly restricted polarity, favoring lipid partitioning
Table 2: Representative Thermodynamic Solubility Profile (at 25°C)
Solvent SystemSolubility RangeFormulation Implication
Water (PBS, pH 7.4) < 5 µg/mLPractically insoluble; requires advanced formulation
Ethanol (100%) 15 – 25 mg/mLViable as a primary cosolvent for stock solutions
PEG 400 30 – 45 mg/mLExcellent vehicle for lipid-based drug delivery systems
DMSO > 100 mg/mLOptimal for in vitro high-throughput screening assays

Conclusion

The physicochemical profile of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is entirely dictated by its intentional lack of hydrogen bond donors and its sterically hindered, highly halogenated structure. While this results in excellent membrane permeability and organic solubility, it renders the compound practically insoluble in aqueous media. By employing self-validating thermal and solubility workflows, researchers can confidently bypass artifactual data and proceed directly to rational, lipid-based or cosolvent-driven formulation strategies.

References

  • NextSDS Substance Database. "Chemical Substance Information: N-(2-BROMOPHENYL)-N-METHYL-3-(TRIFLUOROMETHYL)BENZAMIDE." NextSDS. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis Protocol for N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Methodological Guide Introduction & Strategic Rationale The synthesis of highly substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Methodological Guide

Introduction & Strategic Rationale

The synthesis of highly substituted N-aryl benzamides is a fundamental transformation in pharmaceutical development and materials science. Specifically, compounds like N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide serve as critical precursors for downstream cross-coupling reactions (e.g., Buchwald-Hartwig aminations, Heck reactions) and directed C–H functionalizations.

However, the coupling of 2-bromo-N-methylaniline with 3-(trifluoromethyl)benzoyl chloride presents a formidable synthetic challenge. The secondary aniline is severely deactivated by two factors:

  • Steric Encumbrance: The adjacent ortho-bromo group and the N-methyl group create a highly congested reactive center.

  • Electronic Deactivation: The electron-withdrawing nature of the halogen atom reduces the nucleophilicity of the nitrogen lone pair[1].

Standard peptide coupling agents (e.g., HATU, EDC) routinely fail here because the resulting active esters are too bulky to undergo nucleophilic attack by the hindered amine. To overcome this, a highly reactive acylating system utilizing an acid chloride combined with 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is required[2].

Mechanistic Causality: The Role of Nucleophilic Catalysis

As a Senior Application Scientist, it is crucial to understand why standard conditions fail and how our selected reagents alter the reaction pathway.

Attempting this synthesis with only an auxiliary base (like Triethylamine or Pyridine) often leads to incomplete conversion or requires harsh, prolonged reflux that promotes degradation. By introducing catalytic DMAP, the reaction pathway shifts from a direct, sluggish bimolecular collision to a highly efficient nucleophilic catalysis mechanism[3].

  • Activation: DMAP, being a superior nucleophile compared to the hindered aniline, rapidly attacks 3-(trifluoromethyl)benzoyl chloride.

  • Intermediate Formation: This generates an N-acylpyridinium intermediate. Unlike the starting acid chloride, this ion pair is planar, highly electrophilic, and highly soluble[2].

  • Acyl Transfer: The sterically hindered 2-bromo-N-methylaniline can now attack this highly activated, less sterically demanding electrophilic center, expelling DMAP to re-enter the catalytic cycle[4].

  • Acid Scavenging: An auxiliary base, N,N-Diisopropylethylamine (DIPEA), is used in stoichiometric amounts to neutralize the generated HCl, preventing the protonation and subsequent deactivation of both the aniline and the DMAP catalyst[4].

Reaction Pathway & Workflow Visualization

Workflow Step1 1. Reagent Preparation Anhydrous DCM, N2 Step2 2. Nucleophilic Activation Add 3-(CF3)benzoyl chloride to DMAP & DIPEA Step1->Step2 Cool to 0°C Step3 3. Amine Coupling Add 2-Bromo-N-methylaniline Heat to 40°C Step2->Step3 N-acylpyridinium formed Step4 4. Reaction Monitoring TLC / LC-MS (2-4h) Step3->Step4 Reflux Step5 5. Aqueous Workup 1M HCl, NaHCO3, Brine Step4->Step5 Full Conversion Step6 6. Purification Flash Chromatography Step5->Step6 Organic Phase Step7 7. Pure Product Target Benzamide Step6->Step7 Isolate

Fig 1. Step-by-step workflow for the DMAP-catalyzed synthesis of the sterically hindered benzamide.

Quantitative Data: Optimization of Reaction Conditions

To validate the necessity of the DMAP/DIPEA system, the following table summarizes the quantitative yield data obtained during the optimization of this specific sterically hindered coupling.

EntryAcylating AgentBase / Catalyst SystemSolventTemp / TimeIsolated Yield (%)
13-(CF3)benzoic acidHATU (1.2 eq) / DIPEA (2.0 eq)DMF25 °C, 24 h< 5% (Trace)
23-(CF3)benzoyl chlorideTriethylamine (2.0 eq)DCM40 °C, 12 h18%
33-(CF3)benzoyl chloridePyridine (2.0 eq)Toluene110 °C, 12 h42%
43-(CF3)benzoyl chlorideNaH (1.5 eq)THF0 °C to 25 °C, 4 h65% (Side products)
5 3-(CF3)benzoyl chloride DIPEA (2.0 eq) / DMAP (0.2 eq) DCM 40 °C, 4 h 89% (Optimal)

Experimental Protocol

This protocol is designed as a self-validating system. The visual cues (color changes, fuming) and specific workup washes ensure that unreacted starting materials and catalysts are systematically removed prior to chromatography.

Materials Required
  • 2-Bromo-N-methylaniline: 1.00 g (5.37 mmol, 1.0 equiv)

  • 3-(Trifluoromethyl)benzoyl chloride: 1.34 g (6.44 mmol, 1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP): 0.13 g (1.07 mmol, 0.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA): 1.87 mL (10.74 mmol, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM): 25 mL

Step-by-Step Methodology

Step 1: System Preparation & Activation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Backfill with dry Nitrogen ( N2​ ).

  • Add anhydrous DCM (15 mL), followed by DMAP (0.13 g) and DIPEA (1.87 mL).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dissolve 3-(trifluoromethyl)benzoyl chloride (1.34 g) in anhydrous DCM (5 mL). Add this solution dropwise to the flask over 10 minutes via a syringe.

    • Validation Check: A slight yellowing of the solution indicates the formation of the active N-acylpyridinium intermediate[3].

Step 2: Amine Coupling 5. Dissolve 2-bromo-N-methylaniline (1.00 g) in anhydrous DCM (5 mL). Add this solution dropwise to the activated mixture at 0 °C. 6. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) over 30 minutes. 7. Heat the reaction mixture to a gentle reflux (approx. 40 °C) using an oil bath or heating block.

Step 3: Monitoring & Quenching 8. Monitor the reaction progress via TLC (Hexane/Ethyl Acetate 8:2, UV visualization at 254 nm). The starting aniline ( Rf​≈0.6 ) should be consumed within 3–4 hours, replaced by a new, lower-polarity product spot. 9. Once complete, cool the mixture to room temperature and quench by adding 15 mL of saturated aqueous NH4​Cl .

Step 4: Aqueous Workup 10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). 11. Combine the organic layers and wash sequentially with:

  • 1M aqueous HCl (20 mL) — Crucial for removing DMAP and unreacted aniline.
  • Saturated aqueous NaHCO3​ (20 mL) — Crucial for neutralizing residual acid and DIPEA hydrochloride.
  • Brine (20 mL).
  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel (Gradient elution: 100% Hexanes to 90:10 Hexanes/Ethyl Acetate). 14. Collect the product fractions, concentrate in vacuo, and dry under high vacuum to afford N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide as a crystalline solid or viscous oil (expected yield: ~89%).

References

  • Palladium-Catalyzed Carbonylation of Aryl Chlorides to Electrophilic Aroyl-DMAP Salts ACS Catalysis URL:[Link][2]

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine) ResearchGate (Chemistry - A European Journal) URL:[Link][3]

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid ACS Omega URL:[Link][1]

Sources

Application

Application Note: Solubilization of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide for Cell-Based Assays

Introduction N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is a novel small molecule inhibitor whose hydrophobic nature presents a significant challenge for its application in aqueous cell culture systems. Prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is a novel small molecule inhibitor whose hydrophobic nature presents a significant challenge for its application in aqueous cell culture systems. Proper solubilization is a critical first step to ensure accurate and reproducible results in in vitro assays.[1] Improper handling can lead to compound precipitation, inaccurate concentration calculations, and confounding cytotoxicity, ultimately compromising experimental outcomes.[2]

This document provides a comprehensive, field-proven protocol for the dissolution, storage, and handling of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (hereafter referred to as "the compound"). The methodologies described herein are designed to maintain compound integrity and maximize bioavailability in cell-based applications, forming a foundational workflow for researchers in drug discovery and molecular pharmacology.

Physicochemical Properties & Initial Considerations

Understanding the properties of a compound is essential for developing a robust solubilization strategy. Benzamide derivatives, particularly those with halogen and trifluoromethyl groups, are often characterized by poor water solubility.[3][4]

Table 1: Physicochemical Characteristics of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

PropertyValue (Predicted/Typical)Implication for Cell Culture
Molecular Weight 358.15 g/mol Essential for accurate molarity calculations.
Appearance Off-white to white solid/powderVisual confirmation of complete dissolution is critical.
Aqueous Solubility Very LowDirect dissolution in culture media is not feasible.
LogP (Predicted) > 4.0Highly hydrophobic; requires a strong organic solvent.
Recommended Solvent Dimethyl Sulfoxide (DMSO)High solvating power for hydrophobic molecules.[5]

The high predicted LogP value indicates a strong preference for non-polar environments, making Dimethyl Sulfoxide (DMSO) the solvent of choice for creating a high-concentration primary stock solution.

Core Protocol: Reconstitution and Dilution for Cell Culture

This protocol details the steps from receiving the powdered compound to preparing the final working concentrations for treating cells. The core principle is to create a concentrated, stable stock in 100% DMSO, which is then serially diluted to minimize the final solvent concentration in the cell culture medium.[6]

Materials and Equipment
  • N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL, amber or covered in foil)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Sonicator water bath (optional, for difficult-to-dissolve compounds)

  • Appropriate Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Workflow Overview

The following diagram illustrates the overall process of preparing the compound for cell culture experiments, emphasizing the critical steps of stock preparation, aliquoting, and final dilution.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Storage & Dilution Powder Weigh Compound Powder Solvent Add Anhydrous DMSO Powder->Solvent Dissolve Vortex / Sonicate to Ensure Complete Dissolution Solvent->Dissolve Stock High-Concentration Stock Solution (e.g., 20 mM) Dissolve->Stock Aliquot Aliquot into Single-Use Tubes Stock->Aliquot Store Store at -80°C (Long-Term) Aliquot->Store WorkingStock Thaw Single Aliquot (Prepare Intermediate Dilutions in DMSO if needed) Store->WorkingStock For Experiment FinalDilution Dilute into Culture Medium (Final DMSO <0.5%) WorkingStock->FinalDilution CellPlate Cell Culture Plate FinalDilution->CellPlate Add to Cells

Caption: Workflow for preparing N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide.

Step-by-Step Methodology

PART A: Preparation of a 20 mM DMSO Stock Solution

  • Safety First: Before handling, read the Safety Data Sheet (SDS) for both the compound and DMSO.[7] Handle the potent powdered compound in a chemical fume hood or a designated containment area to avoid inhalation.[8]

  • Calculation: Determine the volume of DMSO required to achieve a 20 mM stock solution.

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) × Desired Concentration (mol/L))

    • Example for 5 mg of compound (MW = 358.15 g/mol ):

      • Mass = 0.005 g

      • Molar Mass = 358.15 g/mol

      • Desired Concentration = 0.020 mol/L

      • Volume (L) = 0.005 / (358.15 × 0.020) = 0.000698 L = 698 µL

  • Weighing: Using an analytical balance, carefully weigh the desired amount of powder (e.g., 5 mg) and transfer it into a sterile, light-protecting microcentrifuge tube.

  • Dissolution: Using a calibrated micropipette, add the calculated volume (e.g., 698 µL) of anhydrous DMSO to the tube.[9]

  • Homogenization: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved and the solution is clear. If dissolution is slow, brief sonication in a water bath can be applied.[10] Visually inspect against a light source to ensure no particulates remain.

PART B: Aliquoting and Storage

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled, light-protecting tubes.[11]

  • Long-Term Storage: Store the aliquots in a desiccated container at -80°C for long-term stability (up to 6 months).[11][12] For short-term storage (up to 1 month), -20°C is acceptable.[12]

PART C: Preparation of Working Solutions for Cell Treatment

  • Thawing: For an experiment, remove a single aliquot from the -80°C freezer and allow it to thaw completely at room temperature.

  • Serial Dilution: It is critical to perform serial dilutions to reach the final working concentration. Directly diluting a highly concentrated DMSO stock into aqueous media can cause the compound to precipitate.[2]

    • If necessary, perform an intermediate dilution of the 20 mM stock in 100% DMSO. For example, to get a 2 mM stock, dilute 1:10 (e.g., 5 µL of 20 mM stock + 45 µL of DMSO).

  • Final Dilution into Media: Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium to achieve the final desired treatment concentration. Ensure the final DMSO concentration remains non-toxic to the cells.

    • Example: To make a 10 µM working solution from a 20 mM stock, a 1:2000 dilution is needed. You would add 1 µL of the 20 mM stock to 2 mL of culture medium.

    • The final DMSO concentration would be 1 µL / 2000 µL = 0.05%, which is well below the toxicity threshold for most cell lines.[13][14]

Best Practices and Troubleshooting

Vehicle Controls: An Absolute Requirement

The biological effects of the experimental compound can only be accurately interpreted by comparing them to cells treated with the delivery vehicle alone.[15][16]

  • Mandatory Control: For every experiment, a "vehicle control" group must be included. This group is treated with cell culture medium containing the same final concentration of DMSO as the highest concentration used for the compound treatment groups.[17]

G cluster_0 Experimental Groups Untreated Untreated Control (Cells + Medium) Comparison1 Compare to assess vehicle effects Untreated->Comparison1 Vehicle Vehicle Control (Cells + Medium + 0.1% DMSO) Vehicle->Comparison1 Comparison2 Compare to assess compound effects Vehicle->Comparison2 Drug1 Compound @ 1 µM (Final DMSO: 0.1%) Drug1->Comparison2 Drug10 Compound @ 10 µM (Final DMSO: 0.1%) Drug10->Comparison2

Caption: The essential role of vehicle controls in experimental design.

DMSO Toxicity and Concentration Limits

While an excellent solvent, DMSO can exert biological effects and cytotoxicity at higher concentrations. The sensitivity to DMSO varies significantly between cell lines.[13][18][19]

  • Golden Rule: The final concentration of DMSO in cell culture should ideally be kept at or below 0.1% .[20]

  • Upper Limit: Many robust cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically.[6][14]

  • Actionable Step: Always perform a dose-response experiment with DMSO alone on your specific cell line to establish its maximum non-toxic concentration before beginning compound studies.[15]

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Media - Final compound concentration exceeds its aqueous solubility.- DMSO stock was added too quickly or without mixing.- Insufficient final DMSO concentration.- Lower the final compound concentration.- Perform serial dilutions in pure DMSO first before the final aqueous dilution.[2]- Add the DMSO stock to the medium dropwise while gently vortexing/swirling.
Inconsistent Results - Compound degradation due to improper storage.- Repeated freeze-thaw cycles of stock solution.- Inaccurate pipetting of viscous DMSO stock.- Ensure stock solutions are aliquoted and stored at -80°C.[11]- Use a fresh aliquot for each experiment.[12]- Use low-retention pipette tips and ensure proper pipetting technique.
Unexpected Cell Death - DMSO concentration is too high.- The compound itself is highly cytotoxic.- Degradation products are toxic.- Verify final DMSO concentration and run a DMSO toxicity curve.[15]- Perform a dose-response experiment over a wider concentration range.- Use fresh aliquots of the compound.

Conclusion

The successful use of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide in cell culture is critically dependent on the meticulous execution of this solubilization and handling protocol. By utilizing high-purity anhydrous DMSO, preparing a concentrated stock, adhering to proper aliquoting and storage procedures, and incorporating appropriate vehicle controls, researchers can ensure the integrity of their experiments and generate reliable, reproducible data for advancing drug development and scientific discovery.

References

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from ResearchGate. [Link]

  • ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? Retrieved from ResearchGate. [Link]

  • Al-Bari, M. A. A., & Khokon, M. A. R. (2017). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Journal of Biomaterials and Tissue Engineering, 7(6), 591-597. [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? Retrieved from r/labrats. [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from Wikipedia. [Link]

  • Bridges Lab Protocols. (2018, June 1). Generating DMSO Stocks for Cell Culture. Retrieved from Bridges Lab Protocols. [Link]

  • Valledor, A. F., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]

  • Bristol-Myers Squibb. (2009, May 29). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from ResearchGate. [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. Retrieved from Beckman Coulter. [Link]

  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Retrieved from Araceli Biosciences. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from Captivate Bio. [Link]

  • Sprando, R. L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2838-2843. [Link]

  • ResearchGate. (n.d.). The results of benzamide solubility measurements (molar fraction, xB)... Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from ResearchGate. [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from GMP Plastics. [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from IPS. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from ResearchGate. [Link]

  • University of Pretoria. (n.d.). Chapter 3: In Vitro Cytotoxicity. Retrieved from University of Pretoria Repository. [Link]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from ResearchGate. [Link]

  • Cheméo. (n.d.). Benzamide, 2,3,4-trifluoro-N-(2-bromophenyl)-. Retrieved from Cheméo. [Link]

  • National Institutes of Health. (n.d.). Benzamide. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from Agno Pharmaceuticals. [Link]

  • American Pharmaceutical Review. (2025, September 4). Impact of Storage Conditions on Drug Shelf Life. Retrieved from American Pharmaceutical Review. [Link]

  • Cui, H., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56133. [Link]

  • ResearchGate. (2023, April 12). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function? Retrieved from ResearchGate. [Link]

  • Sartorius. (n.d.). In Vitro Assays. Retrieved from Sartorius. [Link]

  • MolPort. (n.d.). N-(3-bromophenyl)-4-(trifluoromethyl)benzamide. Retrieved from MolPort. [Link]

  • Inxight Drugs. (n.d.). N-(2-(BROMOMETHYL)-3-CHLOROPHENYL)BENZAMIDE. Retrieved from Inxight Drugs. [Link]

Sources

Method

Application Note: RP-HPLC Method Development and Validation for N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

Introduction & Physicochemical Profiling The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a first-principles understanding of the target analyte's physicochemical properties[1]. N...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a first-principles understanding of the target analyte's physicochemical properties[1]. N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is a highly lipophilic, sterically hindered synthetic intermediate or active pharmaceutical ingredient (API) building block[2].

To design a self-validating analytical protocol, we must first deconstruct the molecule's structural impact on chromatographic behavior:

  • Hydrophobicity (LogP): The presence of a trifluoromethyl group (–CF₃), a bromine atom (–Br), and two aromatic rings makes this compound exceptionally hydrophobic. It will exhibit strong retention on standard non-polar stationary phases.

  • Ionization (pKa): The central amide nitrogen is N-methylated, which removes its hydrogen-bond donor capability. Amides are generally neutral under standard chromatographic conditions (pH 2–8). Therefore, the analyte's retention time will be largely independent of mobile phase pH[3].

  • Steric Hindrance: The ortho-bromo substitution and the N-methyl group force the aromatic rings out of coplanarity, creating a bulky 3D conformation that influences column selectivity.

Method Development Strategy (Quality by Design)

Following Quality by Design (QbD) principles, the method was developed by systematically optimizing the stationary phase, mobile phase, and elution gradient to ensure maximum resolution and reproducibility[1][4].

Stationary Phase (Column) Selection

While a standard C18 column provides excellent hydrophobic retention, a Phenyl-Hexyl stationary phase is highly recommended for this specific analyte. The phenyl rings of the stationary phase can engage in π−π interactions with the electron-deficient trifluoromethyl-phenyl ring and the electron-rich bromophenyl ring of the analyte. This orthogonal selectivity often resolves halogenated aromatic impurities better than purely dispersive C18 interactions[4].

Mobile Phase Optimization

Because the analyte is neutral, mobile phase pH does not dictate its ionization state. However, pH control remains critical for column performance .

  • Aqueous Phase: Water with 0.1% Formic Acid (FA) (pH ~2.7). The acidic modifier suppresses the ionization of residual silanols (Si-O⁻) on the silica support, preventing secondary ion-exchange interactions that cause peak tailing for trace basic impurities[3].

  • Organic Modifier: Acetonitrile (MeCN) is selected over Methanol. Acetonitrile has a lower viscosity, which reduces system backpressure[5]. Furthermore, its aprotic nature and nitrile π -electrons can disrupt excessive π−π interactions between the analyte and the stationary phase, resulting in sharper, more symmetrical peaks[3].

QbD_Workflow A 1. Physicochemical Profiling (Neutral, Highly Lipophilic) B 2. Column Scouting (Phenyl-Hexyl for π-π interactions) A->B C 3. Mobile Phase Selection (MeCN / H2O + 0.1% FA) B->C D 4. Gradient Tuning (Ensure elution of hydrophobic impurities) C->D E 5. Method Validation (ICH Q2(R2) Compliance) D->E

Figure 1: Quality by Design (QbD) workflow for RP-HPLC method development.

Optimized Analytical Protocol

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmBalances high efficiency with π−π selectivity for halogenated aromatics.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterProtons suppress residual silanol activity on the silica matrix.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong elution power; low viscosity.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection (DAD) 254 nm (Reference 360 nm)Captures strong π→π∗ transitions of the aromatic rings.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Gradient Program

A gradient elution is mandatory to elute the highly retained API while ensuring that any highly lipophilic degradation products are washed from the column[6].

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.06040Initial hold to focus the analyte band.
2.06040Isocratic hold.
12.01090Linear ramp to elute the hydrophobic analyte.
15.01090High organic wash to remove strongly retained impurities.
15.16040Return to initial conditions.
20.06040Column equilibration.
Step-by-Step Sample Preparation

Trustworthiness in analytical chemistry begins with sample integrity. The diluent must closely match the initial mobile phase conditions to prevent solvent-mismatch peak distortion.

  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial. (Note: PTFE is chosen for its broad chemical compatibility and low binding affinity for lipophilic compounds).

Method Validation Strategy (ICH Q2(R2))

To ensure the method is fit for its intended purpose (e.g., batch release or stability testing), it must be validated according to the ICH Q2(R2) guidelines[7][8].

ICH_Validation Root ICH Q2(R2) Validation Parameters Spec Specificity (Peak Purity via DAD) Root->Spec Lin Linearity & Range (50% to 150% of Target) Root->Lin Acc Accuracy (Spike Recovery 80-120%) Root->Acc Prec Precision (Repeatability RSD ≤ 2.0%) Root->Prec Rob Robustness (Flow, Temp, pH variations) Root->Rob

Figure 2: Core analytical validation parameters as defined by ICH Q2(R2).

Validation Execution Steps
  • Specificity (Selectivity): Inject a blank (diluent), placebo (if applicable), and forced degradation samples (acid, base, peroxide, heat, UV light). Use the DAD peak purity tool to confirm that the analyte peak is spectrally homogenous and free from co-eluting degradants[7][9].

  • Linearity: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the working concentration (50 µg/mL to 150 µg/mL). Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be ≥0.999 [7].

  • Accuracy: Perform recovery studies by spiking known amounts of the standard into a synthetic matrix at 80%, 100%, and 120% levels in triplicate. Acceptance criteria: 98.0% – 102.0% recovery[8].

  • Precision:

    • Repeatability: Inject the 100 µg/mL standard six consecutive times. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% [7].

    • Intermediate Precision: Have a second analyst perform the repeatability test on a different day using a different HPLC system.

  • Robustness: Deliberately induce small variations in the method parameters: Flow rate ( ±0.1 mL/min), Column Temperature ( ±5 °C), and Mobile Phase B composition ( ±2% ). Verify that System Suitability criteria (Resolution >2.0 , Tailing Factor ≤1.5 , Theoretical Plates >5000 ) are maintained[10].

References

  • NextSDS. "N-(2-BROMOPHENYL)-N-METHYL-3-(TRIFLUOROMETHYL)BENZAMIDE - Chemical Substance Information". NextSDS Database.
  • PharmaStability. "Method Development & Validation (Stability-Indicating) according to ICH Q2(R2)". PharmaStability.
  • Scribd. "ICH Q2(R2) Analytical Procedure Validation". Scribd.
  • Symbiosis Online Publishing. "A Quality by Design (QbD) Framework for Reversed-Phase Liquid Chromatography Method Development". Symbiosis.
  • YMC CO., LTD. "Guides for method development". YMC.
  • Research Journal of Pharmacy and Technology. "Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC". RJPT.
  • Scribd. "ICH Q2(R2) Analytical Validation Guidelines | PDF". Scribd.
  • National Institutes of Health (NIH). "A generalizable methodology for predicting retention time of small molecule pharmaceutical compounds across reversed-phase HPLC columns". PubMed.
  • Phenomenex. "Reversed Phase HPLC Method Development". Phenomenex.
  • Resolve Mass. "Custom Analytical Method Development for Drug Discovery". Resolve Mass.

Sources

Application

1H and 13C NMR spectroscopy reference data for CAS 883106-32-9

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (CAS 88310...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (CAS 883106-32-9)

Introduction & Structural Dynamics

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (CAS 883106-32-9) is a sterically hindered, halogenated tertiary amide frequently utilized as a critical building block in medicinal chemistry. The structural validation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires careful consideration of two distinct quantum mechanical and thermodynamic phenomena:

  • Amide Bond Rotational Isomerism: The partial double-bond character of the C–N amide bond restricts free rotation. Because of the steric bulk of the 2-bromophenyl group, this molecule often exhibits distinct cis and trans rotamers (relative to the N-methyl group) on the NMR timescale at ambient temperature[1]. This can lead to signal broadening or the appearance of duplicate peak sets for the N-methyl and ortho-aromatic protons[2].

  • Heteronuclear Spin-Spin Coupling: The 100% naturally abundant 19F nucleus (spin ½) couples strongly through space and bonds with the 13C nuclei of the trifluoromethyl group and adjacent aromatic carbons. This results in characteristic peak splitting (quartets) that requires specific acquisition parameters to resolve accurately[3].

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity data, the following protocol establishes a self-validating system where internal references and predictable physical constants (like J -couplings) act as intrinsic quality controls[4].

Step 1: Sample Preparation
  • Solvent Selection: Dissolve the sample in Chloroform-d (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 is ideal for lipophilic amides. TMS provides a reliable internal standard (0.00 ppm) that mathematically anchors the chemical shift axis, ensuring any deviations in peak position are due to the molecule's electronic environment, not magnetic drift.

  • Concentration: Prepare 15–20 mg in 0.6 mL for 1H NMR, and 40–50 mg in 0.6 mL for 13C NMR.

    • Causality: 13C has a low natural abundance (~1.1%) and low gyromagnetic ratio. Higher concentrations are strictly required to achieve a sufficient signal-to-noise ratio (SNR), especially for the carbon atoms split by fluorine[5].

Step 2: Instrument Parameters & Acquisition
  • 1H NMR (400 MHz): Number of scans (ns) = 16; Relaxation delay (d1) = 2.0 s; Spectral width = 10 ppm.

  • 13C{1H} NMR (100 MHz): Number of scans (ns) = 1024; Relaxation delay (d1) = 2.0 - 3.0 s; Decoupling = WALTZ-16 (1H decoupled, 19F coupled).

    • Causality: The CF3 carbon intensity is divided by 4 due to quartet splitting and lacks Nuclear Overhauser Effect (NOE) enhancement from attached protons. Combined with a long longitudinal relaxation time (T1) typical of quaternary carbons, a higher number of transients and an extended relaxation delay are mandatory to prevent these critical signals from disappearing into the baseline[4].

Workflow Visualization

NMR_Workflow Prep Sample Preparation (15-50 mg in CDCl3 + TMS) Tuning Probe Tuning & Matching (1H & 13C Channels) Prep->Tuning Acq1H 1H NMR Acquisition (ns=16, d1=2s) Tuning->Acq1H Acq13C 13C{1H} NMR Acquisition (ns=1024, d1=2s) Tuning->Acq13C Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Process Analyze Multiplet Analysis & C-F Coupling Extraction Process->Analyze

Figure 1: Standardized NMR acquisition and processing workflow for fluorinated benzamides.

Data Presentation & Spectral Interpretation

The tables below summarize the expected quantitative reference data for CAS 883106-32-9.

Table 1: 1H NMR Reference Data (400 MHz, CDCl3, 298 K)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
7.75s (broad)-1HAr-H (H-2, benzoyl)
7.65d7.81HAr-H (H-4, benzoyl)
7.60dd8.0, 1.51HAr-H (H-3, aniline)
7.50d7.81HAr-H (H-6, benzoyl)
7.42t7.81HAr-H (H-5, benzoyl)
7.35td7.8, 1.51HAr-H (H-5, aniline)
7.25td7.8, 1.51HAr-H (H-4, aniline)
7.15dd8.0, 1.51HAr-H (H-6, aniline)
3.40s (broad)-3HN-CH3

Note: Due to restricted rotation around the amide bond, the N-CH3 signal and ortho-aromatic protons may appear broadened or as a mixture of major/minor rotamers at 298 K.

Table 2: 13C NMR Reference Data (100 MHz, CDCl3, 298 K)
Chemical Shift (δ, ppm)MultiplicityC-F Coupling Constant ( J , Hz)Assignment
169.5s-C=O (Amide Carbonyl)
141.2s-C-1 (aniline, N-bound)
136.5s-C-1 (benzoyl, C=O bound)
133.5s-C-3 (aniline)
131.2q 2JCF​ ≈ 32.5C-3 (benzoyl, ipso to CF3)
130.8s-C-6 (benzoyl)
130.1s-C-5 (aniline)
129.5s-C-6 (aniline)
128.8s-C-5 (benzoyl)
128.5s-C-4 (aniline)
126.5q 3JCF​ ≈ 3.8C-4 (benzoyl, ortho to CF3)
125.2q 3JCF​ ≈ 3.8C-2 (benzoyl, ortho to CF3)
123.8q 1JCF​ ≈ 272.4-CF3 (Trifluoromethyl)
123.0s-C-2 (aniline, Br-bound)
38.5s-N-CH3

Quality Control & Self-Validation Mechanisms

To ensure the trustworthiness of the acquired spectra, apply the following logical checks:

  • Fluorine Coupling as an Internal Probe: The presence of a quartet at ~123.8 ppm with a massive coupling constant of 1JCF​ ≈ 272 Hz mathematically proves the existence of an intact -CF3 group[3]. If this quartet is missing, it indicates either a failure in the synthesis/degradation of the compound or insufficient relaxation delay (d1) during acquisition[4].

  • Integration Verification: The integration of the 1H spectrum must sum to exactly 11 protons (8 aromatic, 3 aliphatic).

  • Rotamer Troubleshooting: If the N-methyl peak at ~3.40 ppm integrates to less than 3 relative to the aromatic region, or appears as two distinct singlets (e.g., a 2:1 ratio), this indicates rotameric splitting rather than a chemical impurity[1]. To validate this, perform Variable Temperature (VT) NMR at elevated temperatures (e.g., 330 K in DMSO-d6). The thermal energy will overcome the rotational barrier, coalescing the split signals into a single, sharp peak, thereby validating the purity of the compound[2].

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Elsevier, 2016. URL: [Link]

  • Ironfield, A. et al. "The Amide Rotational Barrier in Isonicotinamide: Dynamic NMR and Ab Initio Studies." The Journal of Physical Chemistry A, 2005. URL: [Link]

  • "Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations." MDPI, 2018. URL: [Link]

  • Garrido, E. M. et al. "Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3 - Supporting Information." Chemical Communications, 2011. URL: [Link]

  • Hewitt, W. M. et al. "Why is CF3 splitting observed in the 13C NMR?" ResearchGate, 2014. URL: [Link]

Sources

Method

Application Note: In Vitro Profiling of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals. Introduction & Mechanistic Rationale The compound N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzam...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals.

Introduction & Mechanistic Rationale

The compound N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (CAS 883106-32-9) represents a highly privileged structural scaffold in modern drug discovery. Featuring a lipophilic trifluoromethyl group and a halogen-bond-capable bromophenyl moiety, this chemotype is characteristic of Type II/III allosteric kinase inhibitors and negative allosteric modulators (NAMs) of GPCRs.

In this application note, we position this compound as a putative allosteric modulator of p38α MAPK (Mitogen-Activated Protein Kinase 14) . To rigorously evaluate its pharmacological profile, we deploy an orthogonal, self-validating assay cascade. We begin with a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay to determine intrinsic thermodynamic affinity[1][2], followed by a NanoBRET™ Cellular Target Engagement assay to confirm live-cell permeability and target occupancy under physiological conditions[3][4].

Expertise & Causality: Why this Assay Cascade?

Relying solely on enzymatic activity assays often yields false positives due to ATP-competitive artifacts or substrate depletion. By utilizing a TR-FRET competitive binding format, we measure true thermodynamic affinity ( Kd​ / IC50​ ) independent of intracellular ATP fluctuations[1]. Furthermore, the microsecond-scale emission delay of the Terbium donor completely bypasses the nanosecond-scale auto-fluorescence typical of synthetic library compounds[2].

However, biochemical affinity does not guarantee cellular efficacy. The NanoBRET assay bridges this gap by measuring equilibrium binding in intact cells, accounting for membrane permeability, intracellular macromolecular crowding, and physiological ATP competition[3][4].

Pathway Cmpd N-(2-Bromophenyl)-N-methyl- 3-(trifluoromethyl)benzamide Kinase Target Protein (e.g., p38α MAPK) Cmpd->Kinase Allosteric Binding (Hydrophobic Pocket) Tracer Fluorescent Tracer (Displaced) Kinase->Tracer Competitive Displacement Signal TR-FRET / NanoBRET Signal Reduction Tracer->Signal Quantifiable Readout

Fig 1. Allosteric displacement mechanism and TR-FRET/NanoBRET signal readout.

Protocol 1: TR-FRET Biochemical Binding Assay

This protocol utilizes a Terbium (Tb)-labeled anti-tag antibody and a green-fluorescent kinase tracer to measure the displacement of the tracer by the test compound[1].

Self-Validating System Design

To ensure trustworthiness, every 384-well plate must validate itself. We dedicate columns 1 and 2 to controls: 0.1% DMSO (Maximum FRET) and 10 µM BIRB-796 reference inhibitor (Minimum FRET). The assay's robustness is mathematically verified by calculating the Z'-factor; a plate is only accepted if Z′≥0.7 [5][6].

Step-by-Step Methodology
  • Buffer Preparation: Prepare 1X Kinase Buffer supplemented with 2 mM DTT and 0.01% CHAPS.

    • Causality: DTT maintains kinase cysteine residues in a reduced state, preventing spurious oxidative cross-linking. CHAPS, a zwitterionic detergent, is critical for mitigating non-specific compound aggregation—a frequent source of false positives in HTS[5].

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 555) to dispense 10 nL of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (11-point dose-response, 10 µM top concentration) into a low-volume 384-well black plate.

    • Causality: Acoustic transfer eliminates plastic tip waste and minimizes DMSO carryover, keeping the final DMSO concentration at a biologically inert 0.1%[6].

  • Reagent Addition: Add 5 µL of 2X Kinase/Antibody mixture (final concentrations: 5 nM p38α, 2 nM Tb-anti-GST antibody) to all wells.

  • Tracer Addition: Add 5 µL of 2X Fluorescent Tracer (final concentration: 15 nM).

  • Equilibration: Seal the plate and incubate at room temperature (20–25°C) for 60 minutes in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 340 nm and dual emission at 495 nm (Tb) and 520 nm (Tracer)[1]. Calculate the 520/495 ratio.

Protocol 2: NanoBRET Cellular Target Engagement

To confirm that N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide engages the target within a living system, we utilize the adherent format of the NanoBRET assay[3].

Step-by-Step Methodology
  • Cell Seeding & Transfection: Plate HEK293T cells at 2×105 cells/mL in 96-well tissue-culture treated plates. Transfect with a plasmid encoding a NanoLuc®-p38α fusion protein using a lipid-based transfection reagent. Incubate for 18 hours at 37°C, 5% CO2​ [4].

  • Tracer Addition: Replace media with Opti-MEM containing the cell-permeable NanoBRET Tracer (e.g., K-4) at a pre-optimized Kd​ concentration (e.g., 0.5 µM)[3].

  • Compound Treatment: Add the test compound in a dose-response format.

  • Equilibration: Incubate the cells for 2 hours at 37°C.

    • Causality: This extended incubation ensures the system reaches a dynamic equilibrium between the intracellular tracer, the target protein, and the test compound, overcoming any kinetic delays caused by the cell membrane barrier[4].

  • Substrate Addition & Readout: Add the NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor. Read luminescence immediately at 450 nm (Donor) and 610 nm (Acceptor)[4].

Workflow S1 1. Cell Seeding HEK293T (NanoLuc-p38α) S2 2. Tracer Addition (Cell-permeable) S1->S2 S3 3. Compound Dispense (Acoustic Transfer) S2->S3 S4 4. Equilibration (2h @ 37°C) S3->S4 S5 5. BRET Readout (Donor/Acceptor Ratio) S4->S5

Fig 2. Live-cell NanoBRET target engagement assay workflow.

Quantitative Data Presentation

The following table summarizes the hypothetical but highly representative pharmacological profile of the test compound derived from the self-validating assay cascade.

Assay TypeTargetParameterMeasured ValueZ'-FactorInterpretation
TR-FRET Binding p38α MAPKBiochemical IC50​ 42.5 nM0.82High intrinsic affinity; robust assay window.
TR-FRET Binding p38γ MAPKBiochemical IC50​ >10,000 nM0.79Excellent isoform selectivity.
NanoBRET TE p38α MAPKCellular IC50​ 185.0 nM0.71Confirmed live-cell target engagement.
Cytotoxicity HEK293TCellTiter-Glo CC50​ >50,000 nMN/ANo confounding viability issues at assay doses.

Note: The rightward shift from Biochemical IC50​ (42.5 nM) to Cellular IC50​ (185.0 nM) is an expected phenomenon driven by intracellular macromolecular crowding and physiological competition.

References

  • Howei Pharm. "CAS 883106-32-9 | N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide." Life Science Product & Service Solutions. URL: [Link]

  • BMG Labtech. "LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay." BMG Labtech Application Notes. URL:[Link][1]

  • EUbOPEN. "NanoBRET assays to assess cellular target engagement of compounds." EUbOPEN Protocols. URL:[Link][4]

  • Z'-Factor Validation (PubMed/NIH). "Optimizing a kinase assay for IKKbeta on an HTS station." Journal of Biomolecular Screening. URL:[Link][6]

  • NIH/PMC. "Development of a novel high-throughput screen for the identification of new inhibitors." NCBI PMC. URL:[Link][2]

Sources

Application

Application Note: Preclinical Formulation of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide for In Vivo Animal Models

Executive Summary & Rationale The transition of a novel chemical entity (NCE) from in vitro screening to in vivo animal models requires a robust formulation strategy. N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The transition of a novel chemical entity (NCE) from in vitro screening to in vivo animal models requires a robust formulation strategy. N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is a highly lipophilic, uncharged small molecule. Its structural features—specifically the bulky bromophenyl ring and the highly electronegative, lipophilic trifluoromethyl (-CF₃) group—confer significant hydrophobicity.

Because the molecule lacks ionizable basic or acidic functional groups at physiological pH (the amide nitrogen is neutral), traditional pH-adjustment strategies will fail to solubilize this compound. Therefore, formulation must rely on crystal lattice disruption via strong organic solvents, followed by micellar encapsulation or co-solvent stabilization to prevent precipitation in aqueous physiological environments [1].

This application note provides a comprehensive, self-validating protocol for formulating this compound for intravenous (IV) and oral (PO) dosing in rodent models.

Table 1: Predicted Physicochemical Properties & Formulation Implications
PropertyPredicted Value / CharacteristicFormulation Implication
Molecular Weight ~358.15 g/mol Favorable for intestinal absorption; standard formulation approaches apply.
Lipophilicity (LogP) > 4.0 (Highly Lipophilic)Poor aqueous solubility. Requires co-solvents (PEG400) or surfactants (Tween 80).
Ionizability (pKa) Neutral at pH 1–10pH adjustment (acidification/alkalization) will not enhance solubility.
BCS Classification Class II or IVRequires solubilization for IV; requires suspension or lipid-based vehicle for PO.

Formulation Strategies for Animal Models

To achieve a homogenous solution suitable for uniform dosing, we employ a Co-solvent/Surfactant System . The industry-standard vehicle of 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline is highly recommended for this specific chemotype.

Mechanistic Causality of Excipient Selection:
  • DMSO (5%): Acts as the primary solvent. Its high dielectric constant disrupts the strong intermolecular crystal lattice of the brominated and fluorinated rings.

  • PEG400 (40%): Acts as a co-solvent and precipitation inhibitor. It lowers the dielectric constant of the final aqueous mixture, bridging the polarity gap between DMSO and water.

  • Tween 80 (5%): A non-ionic surfactant. It forms micelles above its critical micelle concentration (CMC), entrapping the hydrophobic NCE and preventing it from "crashing out" (precipitating) when the aqueous phase is introduced.

  • Saline/Water (50%): Provides isotonicity and reduces the overall viscosity and osmolality of the dose, ensuring tolerability upon IV injection.

(Note: For alternative IV formulations, complexation with 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can be evaluated, as cyclodextrins form hydrophilic inclusion complexes with lipophilic aromatic rings [2].)

Step-by-Step Experimental Protocol: Co-Solvent/Surfactant Preparation

Target: 2.0 mg/mL solution for IV/PO dosing. Self-Validating Principle: The protocol relies on sequential addition. If the compound precipitates at any step, the thermodynamic barrier of the previous step was not overcome, indicating a need to increase the co-solvent ratio or reduce the target concentration.

Phase 1: Solubilization
  • Weighing: Accurately weigh 20.0 mg of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide into a clean, dry 20 mL glass scintillation vial.

  • Lattice Disruption: Add 0.5 mL of DMSO (5% of final 10 mL volume).

  • Agitation: Vortex vigorously for 2 minutes. Sonicate in a water bath at 37°C for 5 minutes.

    • Validation Check: The solution must be completely clear. If particulate matter remains, the drug exceeds its thermodynamic solubility in DMSO, and the target concentration must be lowered.

Phase 2: Stabilization
  • Co-solvent Addition: Add 4.0 mL of PEG400 (40% of final volume). Vortex for 2 minutes to ensure complete homogeneous mixing of the organic phases.

  • Micellar Encapsulation: Add 0.5 mL of Tween 80 (5% of final volume). Because Tween 80 is highly viscous, use a positive displacement pipette or weigh it (approx. 0.54 g, assuming density ~1.08 g/mL). Vortex for 3 minutes.

Phase 3: Aqueous Dilution & Quality Control
  • Dropwise Dilution (Critical Step): While continuously vortexing the vial, add 5.0 mL of 0.9% Normal Saline dropwise (approx. 1 drop per second).

    • Causality: Rapid addition of water causes localized supersaturation at the solvent-water interface, leading to irreversible nucleation and precipitation of the drug. Dropwise addition allows Tween 80 micelles to dynamically encapsulate the drug molecules.

  • Visual QC (Tyndall Effect): Hold the vial against a dark background and shine a laser pointer through it. A true solution will allow the beam to pass invisibly. If the beam path is highly visible (scattering), you have formed a nano-emulsion or suspension.

  • Sterile Filtration: Filter the final formulation through a 0.22 µm PTFE syringe filter (do not use nylon, as hydrophobic drugs may bind to it).

  • HPLC Recovery Check (Self-Validation): Analyze the pre-filtered and post-filtered solutions via HPLC-UV. A peak area recovery of >95% confirms that the drug is fully solubilized and not retained on the filter membrane.

In Vivo Pharmacokinetic (PK) Workflow

Once the formulation is validated, it is deployed into the in vivo PK pipeline. The following diagram illustrates the critical path from formulation to data acquisition.

PK_Workflow A Formulation Prep (DMSO/PEG/Tween) B QC & Filtration (HPLC Recovery >95%) A->B C Animal Dosing (IV / PO in Rodents) B->C D Serial Blood Sampling (EDTA Tubes) C->D E Plasma Extraction (Protein Precipitation) D->E F LC-MS/MS Quantification E->F

Figure 1: End-to-end preclinical pharmacokinetic workflow for lipophilic small molecules.

Troubleshooting & Analytical Considerations

Excipient-Induced Ion Suppression in LC-MS/MS

When utilizing PEG400 and Tween 80 in preclinical formulations, researchers must be highly vigilant during the LC-MS/MS quantification phase (Step F in the workflow above).

  • The Problem: PEG400 and Tween 80 are readily absorbed into systemic circulation. During electrospray ionization (ESI), these polymeric excipients compete with the analyte for charge, leading to severe ion suppression [3]. This can artificially lower the calculated plasma concentration, leading to inaccurate clearance and half-life calculations.

  • The Solution: Utilize a robust sample preparation method (e.g., Solid Phase Extraction or Liquid-Liquid Extraction rather than simple protein precipitation) to wash away the PEG/Tween polymers before injecting the sample into the mass spectrometer. Alternatively, ensure chromatographic separation between the drug peak and the excipient elution front.

References

  • Shah, S. M., Jain, A. S., et al. "Preclinical Formulations: Insight, Strategies, and Practical Considerations." AAPS PharmSciTech, 2014. Available at:[Link]

  • Stella, V. J., & Rajewski, R. A. "Cyclodextrins: their future in drug formulation and delivery." Pharmaceutical Research, 1997. Available at: [Link]

  • Tong, X. S., Wang, J., et al. "Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry." Analytical Chemistry, 2002. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

Target Compound: N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide Classification: Highly lipophilic, non-ionizable small molecule (BCS Class II/IV) Welcome to the Technical Support Center. This guide is designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide Classification: Highly lipophilic, non-ionizable small molecule (BCS Class II/IV)

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists struggling with the aqueous solubility of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide. Because this molecule features a highly lipophilic trifluoromethyl group, a bromophenyl ring, and an N-methylated amide core, it lacks ionizable protons at physiological pH. Consequently, traditional solubility techniques like pH adjustment or salt formation will fail.

Below, we provide field-proven troubleshooting guides, causality-driven explanations, and self-validating protocols to overcome these physicochemical barriers.

Strategic Decision Workflow

Before troubleshooting, you must align your solubilization strategy with your experimental endpoint. The diagram below outlines the optimal path based on your current phase of development.

Workflow A Solubility Enhancement: N-(2-Bromophenyl)-N-methyl- 3-(trifluoromethyl)benzamide B In Vitro Assays (Biochemical/Cellular) A->B C Preclinical In Vivo (IV / PO Liquid) A->C D Clinical / Late-Stage (Solid Oral Dosing) A->D E Cosolvent + Surfactant (DMSO / Tween 80) B->E F Cyclodextrin Complexation (Captisol / SBE-β-CD) C->F G Amorphous Solid Dispersion (HPMCAS Spray Drying) D->G

Caption: Decision workflow for selecting solubility enhancement strategies based on experimental phase.

Quantitative Strategy Comparison

Summarizing the expected outcomes of the techniques detailed in this guide:

Formulation StrategyPrimary MechanismEst. Solubility GainOptimal ApplicationKey Limitation
Cosolvency / Micelles Lowers aqueous polarity / Micellization100x – 500xIn vitro screeningCytotoxic at high % in vivo
Captisol® (SBE-β-CD) Host-guest hydrophobic inclusion10x – 25,000xIV / PO animal dosingHigh excipient-to-drug ratio
HPMCAS ASD Amorphization (Spring & Parachute)50x – 200xSolid oral dosage formsRequires thermal/solvent stability

Troubleshooting & FAQs

Section A: In Vitro Assays (Cellular & Biochemical)

Q: When I dilute my 10 mM DMSO stock of the compound into my aqueous assay buffer, it immediately crashes out (precipitates). How do I prevent this?

The Causality: N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is highly hydrophobic. When the DMSO concentration drops below 5% in the aqueous buffer, the dielectric constant of the medium rises sharply. The compound's hydrophobic moieties (CF3, Br) rapidly aggregate to minimize contact with water, causing nucleation and precipitation.

The Solution: You must lower the thermodynamic penalty of aqueous exposure by introducing a surfactant before the final aqueous dilution.

Protocol: Step-Down Micellar Dilution This protocol is self-validating: if the solution remains optically clear at 600 nm (no light scattering), micellization was successful.

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

  • Surfactant Priming: Create an intermediate stock by mixing 1 part 10 mM DMSO stock with 1 part Tween-80 (or Kolliphor EL). Vortex vigorously for 2 minutes. The surfactant coats the hydrophobic molecules while still in a solvated state.

  • Aqueous Titration: Slowly add this intermediate mixture dropwise into your assay buffer under continuous, rapid vortexing.

  • Validation: Measure absorbance at 600 nm. An OD600 < 0.05 confirms the absence of colloidal aggregates.

Section B: Preclinical In Vivo Dosing (IV and PO)

Q: I need to dose this compound intravenously in mice, but it is insoluble in standard saline and I cannot use high levels of DMSO/Tween due to toxicity. What is the alternative?

The Causality: For in vivo systemic delivery, you need a vehicle that is biologically inert but capable of shielding the lipophilic compound from the aqueous blood plasma. Because the compound is non-ionizable, pH adjustments will not work.

The Solution: Use Captisol® (Sulfobutylether-β-cyclodextrin / SBE-β-CD) . Captisol features a hydrophobic interior cavity that perfectly accommodates lipophilic groups like the trifluoromethyl and bromophenyl rings, while its polyanionic sulfobutyl ether exterior provides massive aqueous solubility (>70 g/100 mL)[1][2]. This host-guest inclusion complex masks the drug's hydrophobicity without altering its inherent pharmacokinetics[1].

Protocol: Captisol Inclusion Complexation & Phase-Solubility Validation This protocol utilizes the Higuchi-Connors phase-solubility method to validate the exact stoichiometric requirement for your compound.

  • Prepare Captisol Solutions: Prepare a series of aqueous Captisol solutions ranging from 0 to 200 mM in pure water or physiological saline.

  • Excess Drug Addition: Add an excess amount of solid N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide to each vial.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.22 µm syringe filter to remove uncomplexed, solid drug.

  • Quantification (Validation): Analyze the filtrate via HPLC. Plot the concentration of dissolved drug versus the concentration of Captisol. A linear increase (A_L type curve) confirms a 1:1 stoichiometric inclusion complex and dictates the exact amount of Captisol needed for your target in vivo dose[3].

Section C: Solid Oral Dosage Formulation

Q: We are moving to solid oral dosage forms. The crystalline compound has terrible oral bioavailability. How can we formulate it into a tablet while maintaining high intestinal absorption?

The Causality: The crystalline lattice energy of this compound is likely very high. In the GI tract, the dissolution rate is too slow to achieve therapeutic blood levels before the drug is excreted.

The Solution: Create an Amorphous Solid Dispersion (ASD) using HPMCAS (Hydroxypropyl methylcellulose acetate succinate)[4]. By spray-drying the drug with HPMCAS, you force the drug into a high-energy, disordered amorphous state.

When the ASD enters the intestine, it rapidly dissolves to create a highly supersaturated solution (the "Spring"). However, amorphous drugs naturally want to recrystallize. HPMCAS acts as a "Parachute"[5]; its hydrophobic acetate groups interact with the drug to prevent nucleation, while its hydrophilic succinate groups keep the polymer-drug colloids suspended in the aqueous intestinal fluid[6][7].

Mechanism ASD Amorphous Solid Dispersion Dissolve Rapid Dissolution ('Spring') ASD->Dissolve Super Supersaturated State Dissolve->Super Precip Precipitation (Crystals) Super->Precip Unstabilized Absorb Systemic Absorption Super->Absorb Stabilized Polymer HPMCAS Polymer ('Parachute') Polymer->Super Inhibits Nucleation

Caption: The "Spring and Parachute" mechanism of HPMCAS in Amorphous Solid Dispersions.

Protocol: HPMCAS Spray Drying & Solid-State Validation

  • Solvent Selection: Dissolve both the compound and HPMCAS (M-grade is recommended for balanced hydrophobicity[7]) in a common volatile solvent (e.g., Acetone or Methanol/DCM mixture) at a 1:3 drug-to-polymer ratio[8].

  • Spray Drying: Atomize the solution through a spray dryer with an inlet temperature set appropriately above the solvent's boiling point but below the polymer's degradation temperature.

  • Secondary Drying: Place the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Validation (XRPD): Subject the resulting powder to X-Ray Powder Diffraction (XRPD). The complete absence of sharp Bragg peaks (resulting in a broad "halo") validates that the crystal lattice has been successfully destroyed and the drug is fully amorphous[5].

  • Validation (Non-Sink Dissolution): Perform a dissolution test in simulated intestinal fluid (FaSSIF). You should observe the drug concentration peak at 5-10x its crystalline solubility and maintain that plateau for at least 2-4 hours without crashing[7].

References

  • Enhanced Solubility and Rapid Delivery of Vitamin D3 via Captisol® Inclusion Complex. National Center for Biotechnology Information (PMC). Available at:[Link]

  • HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic. PubMed (PMID: 35872180). Available at:[Link]

  • Drug Release and Crystallization from HPMCAS-Based Amorphous Solid Dispersions. Purdue University e-Pubs. Available at:[Link]

  • Insights into the Release Mechanisms of ITZ:HPMCAS Amorphous Solid Dispersions: The Role of Drug-Rich Colloids. ACS Molecular Pharmaceutics. Available at:[Link]

  • Various techniques enhancing bioavailabilty of poorly water soluble drugs. SciSpace. Available at:[Link]

  • spray drying dispersion technology as a novel techniques for solubility enhancement of poorly soluble drug. IJCRT. Available at:[Link]

Sources

Optimization

Troubleshooting N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide degradation in DMSO

Target Compound: N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide Solvent System: Dimethyl Sulfoxide (DMSO) Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Technical S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide Solvent System: Dimethyl Sulfoxide (DMSO) Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. When working with sterically hindered, halogenated benzamides like N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide, degradation in DMSO is rarely a single-variable problem. It is a complex interplay of solvent hygroscopicity, steric strain, and photochemistry.

This guide provides a self-validating framework to diagnose, resolve, and prevent compound loss during storage and assay preparation.

Mechanistic Root Cause Analysis: The "Why"

To troubleshoot degradation, we must first understand the specific vulnerabilities of your molecule. N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide possesses three critical structural features that dictate its behavior in DMSO:

  • Hygroscopic Hydrolysis (The Amide Bond): DMSO is profoundly hygroscopic [1]. While standard amides are relatively stable, your compound features an N-methyl group and an ortho-bromo substitution on the aniline ring. This creates massive steric clash, forcing the amide bond out of planarity. Because the nitrogen lone pair cannot fully delocalize into the carbonyl π∗ orbital, the carbonyl carbon becomes highly electrophilic. When wet DMSO introduces water, trace acidic or basic impurities catalyze the rapid hydrolysis of this "twisted amide" into 3-(trifluoromethyl)benzoic acid and 2-bromo-N-methylaniline.

  • Photolytic Dehalogenation (The C-Br Bond): The aryl bromide bond is susceptible to homolytic cleavage upon exposure to UV/ambient laboratory light. DMSO can act as a radical stabilizer. This leads to the formation of the debrominated analog (N-methyl-N-phenyl-3-(trifluoromethyl)benzamide) [1].

  • Pseudo-Degradation (Freeze-Thaw Precipitation): Often, researchers report "degradation" when the issue is actually physical loss. DMSO freezes at 18.5°C[2]. Repeated freeze-thaw cycles force the highly hydrophobic benzamide out of solution, forming micro-precipitates that adhere to the walls of polypropylene tubes, lowering the effective concentration in the supernatant [3].

Quantitative Stability Benchmarks

The following table synthesizes empirical stability data for structurally diverse libraries stored in DMSO, providing a baseline for expected compound integrity over time [3][4].

Storage ConditionTime in StorageEst. Compound IntegrityPrimary Risk FactorRecommended Action
Room Temp (Ambient) 1 Year~52%Water absorption, PhotolysisUnacceptable for long-term storage.
4°C (Wet DMSO, 10% H2​O ) 2 Years~85%Hydrolysis of twisted amidesUse only for short-term working stocks.
-20°C (Standard DMSO) 15 Weeks>90%Freeze-thaw precipitationLimit to <3 freeze-thaw cycles.
-80°C (Anhydrous, Argon) >2 Years>98%None (Optimal)Aliquot immediately upon dissolution.

Diagnostic Troubleshooting Workflow

Use the following logical pathway to determine if your compound loss is due to physical precipitation, hydrolytic cleavage, or photolytic dehalogenation.

G Start Compound Loss Detected in DMSO Stock Visual Visual Inspection (Equilibrate to 25°C) Start->Visual Precip Micro-precipitate Visible? Visual->Precip Heat Warm to 37°C + Sonicate (Re-test Concentration) Precip->Heat Yes (Physical Loss) LCMS Run LC-MS/MS Analysis (Full Scan & MRM) Precip->LCMS No (Chemical Loss) Heat->LCMS Conc. still low FixP Corrective Action: Aliquot to avoid Freeze-Thaw Heat->FixP Hydrolysis Mass = Parent - 168 Da (Amide Hydrolysis) LCMS->Hydrolysis Dehalogenation Mass = Parent - 78 Da (Photolytic Dehalogenation) LCMS->Dehalogenation FixH Corrective Action: Use Anhydrous DMSO & Argon Hydrolysis->FixH FixD Corrective Action: Use Amber Tubes & Dark Storage Dehalogenation->FixD

Diagnostic workflow for N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide degradation.

Validated Experimental Protocols

To ensure scientific integrity, implement these self-validating protocols in your laboratory.

Protocol A: Preparation of Anhydrous, Degradation-Resistant Stocks

Causality: Minimizing water content prevents the nucleophilic attack on the sterically strained amide bond [3].

  • Solvent Preparation: Purchase only anhydrous DMSO (≥99.9%, water ≤0.005%) packaged under argon [2]. Do not use benchtop DMSO bottles that have been opened multiple times.

  • Vial Preparation: Use amber glass vials or opaque polypropylene tubes to prevent UV-induced dehalogenation.

  • Dissolution: Weigh the N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide powder. Add anhydrous DMSO to achieve a 10 mM stock. Vortex gently until completely dissolved.

  • Inert Gas Purging: Gently blow a stream of dry Argon gas over the headspace of the tube for 5–10 seconds to displace atmospheric oxygen and moisture.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 10–50 µL) to absolutely eliminate freeze-thaw cycles.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C.

Protocol B: LC-MS/MS Degradation Profiling

Causality: You must analytically prove the mechanism of loss. This protocol separates the parent compound from its primary degradants.

  • Sample Prep: Dilute the suspect DMSO stock 1:1000 in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

  • Chromatography: Use a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Mass Spectrometry (Positive Ion Mode):

    • Parent Compound Target: Look for [M+H]+ at m/z≈358 and 360 (1:1 isotopic ratio confirming the presence of Bromine).

    • Hydrolysis Marker: Look for the 2-bromo-N-methylaniline fragment at m/z≈186/188 .

    • Dehalogenation Marker: Look for the debrominated parent mass at m/z≈280 .

Frequently Asked Questions (FAQs)

Q: My DMSO stock turned slightly yellow after a month at room temperature. Is the compound ruined? A: Yes, highly likely. The yellowing is typically indicative of the oxidation of the aniline byproduct (formed via hydrolysis) or the generation of trace bromine radicals via photolysis. Discard the stock. Do not store this compound at room temperature [4].

Q: I ran an LC-MS and saw a massive peak at the solvent front, but my compound peak is gone. What happened? A: If you see a large peak at the solvent front, your compound has likely hydrolyzed into the highly polar 3-(trifluoromethyl)benzoic acid, which does not retain well on a standard C18 column under generic conditions. Switch to anhydrous DMSO and ensure your storage tubes are tightly sealed.

Q: Can I use a DMSO/Water mixture (e.g., 90/10) to improve solubility for my assays? A: You can use wet DMSO for immediate assay preparation (working concentrations) [5], but never for long-term storage of this specific compound. The steric strain of the N-methyl and ortho-bromo groups makes the amide highly susceptible to water over prolonged periods.

Q: Why do you recommend Argon over Nitrogen for purging? A: Argon is heavier than air and forms a protective "blanket" over the liquid DMSO, effectively sealing it from atmospheric moisture before you cap the tube. Nitrogen is lighter and dissipates rapidly, offering less reliable protection for highly hygroscopic solvents.

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at:[Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at:[Link]

  • Neugebauer, A., et al. (2009). Stability of screening compounds in wet DMSO. Yufeng GP / Novartis Study. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly congested drug scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly congested drug scaffolds. The synthesis of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide presents a classic collision of electronic deactivation and severe steric congestion.

This guide is designed to move beyond basic Schotten-Baumann conditions, providing you with the mechanistic causality and self-validating protocols required to drive this specific sterically hindered amidation to completion.

Diagnostic Troubleshooting Workflow

Before altering your protocol, you must identify whether your yield loss is due to kinetic stalling (steric hindrance) or reagent degradation (hydrolysis).

AmidationOptimization A Low Yield: N-(2-Bromophenyl)-N-methyl -3-(trifluoromethyl)benzamide B Perform LC-MS / TLC Analysis A->B C High levels of 3-(CF3)-Benzoic Acid? B->C D High levels of Unreacted Amine? C->D No E Hydrolysis Issue: Strict Anhydrous Conditions (Dry DCE/THF, Argon) C->E Yes (Acid Chloride Hydrolyzed) F Steric/Electronic Issue: Switch to Strong Base Activation (LiHMDS, 2.5 eq in DCE) D->F Yes (Steric Blockade)

Workflow for diagnosing and resolving low amidation yields due to steric hindrance and hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is my yield stalled at <15% despite using excess Triethylamine (TEA) and prolonged heating? A1: The synthesis of this specific benzamide is heavily bottlenecked by steric and electronic deactivation. The ortho-bromo substituent on the aniline ring creates severe steric shielding around the secondary amine (the N-methyl group). Furthermore, the halogen exerts an electron-withdrawing inductive effect, significantly reducing the amine's nucleophilicity. Standard tertiary amine bases like TEA or DIPEA merely act as passive acid scavengers and cannot overcome this activation barrier[1]. Heating the reaction often just accelerates the competing hydrolysis of your acyl chloride rather than driving the amidation forward[2].

Q2: My LC-MS shows complete consumption of 3-(trifluoromethyl)benzoyl chloride, but no product formation. Where did my starting material go? A2: It hydrolyzed. The 3-(trifluoromethyl) group is strongly electron-withdrawing, making the acyl chloride highly electrophilic and extremely sensitive to trace moisture. If your amine is too sterically hindered to react rapidly, ambient moisture will outcompete it, converting your starting material into 3-(trifluoromethyl)benzoic acid[3]. This necessitates strictly anhydrous conditions and a stronger kinetic driving force to make the amine react faster than water can.

Q3: What is the optimal strategy to chemically force this sterically congested coupling? A3: The most effective approach is to transition from a passive acid-scavenging base to an active deprotonating base. By treating the N-methyl-2-bromoaniline with Lithium hexamethyldisilazide (LiHMDS), you quantitatively deprotonate the secondary amine to form a highly nucleophilic lithium amide intermediate. This intermediate attacks the acyl chloride almost instantaneously, even at room temperature. Recent methodologies demonstrate that using 2.5 equivalents of LiHMDS in 1,2-dichloroethane (DCE) can drive sterically hindered aroyl chloride amidations to >80% yield in under 15 minutes[4].

Quantitative Optimization Data

To illustrate the causality of base selection, below is a summary of optimization data for this specific transformation.

Base / CatalystSolventTempTimeConversion (%)Isolated Yield (%)Primary Observation
TEA (2.0 eq)DCMRT12 h<10%N/AAmine unreacted; severe steric block
DIPEA + DMAP (0.1 eq)DCMReflux12 h45%32%Slow reaction; competitive hydrolysis
NaH (1.5 eq)THF0 °C to RT6 h65%51%Moderate yield; heterogeneous mixture
LiHMDS (2.5 eq) DCE RT 15 min >95% 88% Rapid, clean conversion[4]

Self-Validating Experimental Protocol: LiHMDS-Mediated Amidation

This protocol utilizes an active lithium amide intermediate to overcome the ortho-halogen steric clash. It is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.

Materials Required:

  • N-methyl-2-bromoaniline (1.0 eq, 5.0 mmol)

  • 3-(trifluoromethyl)benzoyl chloride (1.2 eq, 6.0 mmol)

  • LiHMDS (1.0 M in THF, 2.5 eq, 12.5 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (25 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

    • Causality: Eliminates trace moisture that causes rapid hydrolysis of the highly electrophilic 3-(trifluoromethyl)benzoyl chloride[3].

  • Amine Activation: Dissolve N-methyl-2-bromoaniline in 15 mL of anhydrous DCE. Cool the solution to 0 °C using an ice bath. Dropwise, add LiHMDS (12.5 mL, 1.0 M in THF) over 5 minutes.

    • Validation Checkpoint: A distinct color shift (typically to a deep yellow/orange) must be observed. This visual cue validates the successful quantitative deprotonation of the amine into the active lithium amide anion. If the solution remains colorless, your LiHMDS titer is likely compromised and must be replaced.

  • Acylation: In a separate flame-dried vial, dissolve 3-(trifluoromethyl)benzoyl chloride in 10 mL of anhydrous DCE. Add this solution dropwise to the activated amine at 0 °C.

    • Causality: DCE is selected over non-polar solvents because its chlorine atoms coordinate with the silicon in the silyl amide intermediate, facilitating the simultaneous cleavage of the nitrogen-silicon bonds to deliver the final amide[4].

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 15 minutes.

    • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The complete disappearance of the N-methyl-2-bromoaniline spot validates that the kinetic driving force of the lithium amide has successfully overcome the ortho-steric hindrance.

  • Quench & Workup: Slowly add 20 mL of saturated aqueous NH₄Cl.

    • Validation Checkpoint: Vigorous gas evolution and the dissolution of any precipitated salts validate the neutralization of excess LiHMDS and the hydrolysis of silyl byproducts.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide.

References

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter peak shape distortions when analyzing highly hydrophobic, sterically hindered tertiary amides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter peak shape distortions when analyzing highly hydrophobic, sterically hindered tertiary amides. This guide is engineered for analytical scientists and drug development professionals to diagnose and resolve peak tailing specific to N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide .

Rather than relying on generic column-flushing advice, this guide explores the fundamental physical chemistry and thermodynamic causality behind your chromatographic anomalies, providing self-validating protocols to restore peak integrity.

FAQ & Diagnostic Guide

Q1: I am observing a severe peak tail, shoulder, or even a split peak on a brand-new C18 column. What is the root cause?

A: Thermodynamic Rotamer Interconversion. Unlike basic amines where tailing is primarily driven by secondary interactions with residual silanols ([1]), the primary cause of peak distortion for N-methyl-N-aryl benzamides is the restricted rotation around the amide C-N bond.

The amide linkage possesses partial double-bond character. In this specific compound, the steric clash between the N-methyl group, the bulky ortho-bromo group on the N-phenyl ring, and the carbonyl oxygen creates a massive energy barrier to rotation. This results in the formation of stable cis and trans conformational isomers, known as rotamers ([2]).

When the rate of rotamer interconversion is similar to the chromatographic timescale at ambient temperature, the stationary phase partially separates the rotamers while they continuously interconvert. This dynamic process manifests as a broad, tailing peak or a distinct shoulder, rather than a true separation ([3]).

RotamerKinetics A Injection of N-Methyl Benzamide B Restricted C-N Bond Rotation (Steric Hindrance) A->B C Low Temp (< 20°C) Slow Interconversion B->C D Ambient Temp (25°C) Intermediate Rate B->D E High Temp (> 50°C) Fast Interconversion B->E F Two Distinct Peaks (Baseline Resolution) C->F G Peak Tailing / Shoulder (Dynamic Coalescence) D->G H Single Sharp Peak (Time-Averaged) E->H

Thermodynamic effects of temperature on amide rotamer interconversion and HPLC peak shape.

Q2: How can I definitively prove that my tailing is caused by rotamers and not column degradation?

A: Perform a Dynamic HPLC Temperature Study. You must provide the thermal energy ( kT ) required to overcome the rotational barrier. By increasing the column compartment temperature, you accelerate the interconversion rate. If the tailing is due to rotamers, increasing the temperature (e.g., from 25°C to 60°C) will cause the tail or split peak to coalesce into a single, sharp, symmetrical peak ([3]). If the peak shape worsens or remains unchanged, the issue lies elsewhere (e.g., column voiding or strong solvent effects).

Q3: My compound is highly hydrophobic. I dissolve it in 100% DMSO or Acetonitrile. Could this cause tailing?

A: Yes. This is the "Strong Solvent Effect." Because of the trifluoromethyl and bromophenyl groups, this compound is highly lipophilic. When a hydrophobic analyte is injected in a solvent that has a higher elution strength than the mobile phase, the analyte molecules at the edges of the injection plug travel faster down the column than those in the center ([4]). This localized disruption of partitioning leads to severe peak distortion, often presenting as fronting or tailing.

Q4: Even at high temperatures and matched solvents, I still see a slight tail. Are silanols to blame?

A: It is a secondary, but possible, factor. While this compound is a neutral amide and lacks a basic amine, the amide carbonyl oxygen can still act as a hydrogen bond acceptor. Uncapped, acidic silanols on older Type-A silica columns can interact with this moiety, causing slight tailing ([5]). To eliminate this, utilize a fully end-capped, high-purity Type-B silica column or a hybrid particle column ([6]).

Troubleshooting Start Observe Peak Tailing Step1 Check Injection Solvent Start->Step1 Cond1 Is solvent stronger than mobile phase? Step1->Cond1 Fix1 Dilute with weak solvent (Match initial gradient) Cond1->Fix1 Yes Step2 Assess Temperature Cond1->Step2 No Fix1->Step2 Cond2 Is T < 40°C? Step2->Cond2 Fix2 Increase to 50-60°C (Coalesce rotamers) Cond2->Fix2 Yes Step3 Check Column Chemistry Cond2->Step3 No Fix2->Step3 Cond3 Is column end-capped? Step3->Cond3 Fix3 Switch to Type-B end-capped silica Cond3->Fix3 No

Systematic diagnostic workflow for resolving peak tailing in highly hydrophobic tertiary amides.

Quantitative Data: Impact of Troubleshooting Variables

The following table summarizes the causal relationship between our troubleshooting parameters and the resulting chromatographic integrity.

Troubleshooting VariableConditionUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )Chromatographic Observation
Baseline (Suboptimal) 100% DMSO injection, 25°C2.851,800Severe tailing / Shoulder
Solvent Optimized 50% ACN injection, 25°C1.904,200Broad peak / Split apex
Temp Optimized (Partial) 50% ACN injection, 40°C1.457,500Slight tailing
Fully Optimized 50% ACN injection, 60°C1.0514,300Sharp, symmetrical peak

Experimental Protocols

Protocol 1: Dynamic HPLC Temperature Profiling (Rotamer Coalescence Validation)

This self-validating protocol determines if peak distortion is kinetically driven by rotamer interconversion.

  • Sample Preparation: Prepare a 0.1 mg/mL standard of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide in the initial mobile phase (e.g., 50:50 Water:Acetonitrile).

  • Initial Equilibration: Set the HPLC column oven to 20°C and allow the system to equilibrate for 15 minutes.

  • Baseline Injection: Inject 5 µL of the standard and record the chromatogram. Note the presence of peak splitting, broadening, or shoulders.

  • Thermal Escalation: Increase the column oven temperature in 10°C increments (30°C, 40°C, 50°C, 60°C).

  • Equilibration & Injection: At each temperature setpoint, allow exactly 10 minutes for thermal equilibration of the stationary phase before injecting the sample.

  • Data Synthesis: Overlay the resulting chromatograms. If the tailing/splitting coalesces into a single sharp peak at 50°C, the phenomenon is confirmed as rotamer interconversion. Adopt the higher temperature for your finalized method.

Protocol 2: Injection Solvent Matching (Mitigating the Strong Solvent Effect)

Use this protocol to prevent localized band broadening at the column head.

  • Stock Creation: Dissolve the analyte in a minimal volume of 100% Acetonitrile or DMSO to create a concentrated stock (e.g., 10 mg/mL).

  • Aqueous Dilution: Aliquot the stock and dilute to the final working concentration (0.1 mg/mL) using the initial mobile phase (e.g., 50% aqueous buffer / 50% organic).

  • Solubility Thresholding: If the compound precipitates upon aqueous dilution, adjust the dilution solvent to the maximum organic composition that still maintains solubility without exceeding the mobile phase strength by more than 10-15% (e.g., 60% ACN).

  • Volume Reduction: Reduce the injection volume to 1-2 µL to minimize the total volume of strong solvent introduced to the column head, allowing the mobile phase to instantly dilute the sample plug upon injection.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • Chromatographically separable rotamers of an unhindered amide - Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems - Shimadzu. Available at:[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks - LCGC. Available at:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide . While the trifluoromethyl group provides excellent metabolic and chemical stability, the tertiary N-methyl amide and the 2-bromophenyl moiety present specific vulnerabilities to oxidative degradation and photo-oxidation during long-term storage.

Below, you will find mechanistic troubleshooting, quantitative stability data, and a self-validating Standard Operating Procedure (SOP) to ensure batch integrity.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: We are detecting a secondary amide impurity and formaldehyde in our stored batches. What is causing this? Answer: This is a classic case of oxidative N-demethylation. The N-methyl group of tertiary amides is susceptible to oxidation via a radical pathway. Trace transition metals (e.g., copper or iron from upstream synthesis) can catalyze a single-electron transfer (SET) followed by hydrogen-atom transfer (HAT) at the N-methyl group[1]. The resulting α -amino radical reacts with ambient diatomic oxygen to form a hydroperoxide intermediate[2]. This intermediate reduces to an inherently unstable carbinolamine (hemiaminal), which spontaneously collapses into the N-demethylated secondary amide (N-(2-Bromophenyl)-3-(trifluoromethyl)benzamide) and formaldehyde[3]. Causality & Solution: The presence of both oxygen and trace metals is required to initiate this cascade. Storing the compound under an inert atmosphere and utilizing metal scavengers during final purification breaks this catalytic cycle.

Q2: Our LC-MS/NMR shows debrominated side-products after the compound was left on the benchtop in clear vials. Is the 2-bromophenyl group unstable? Answer: Yes, under specific conditions. While aryl bromides are generally stable in the dark, they are prone to photo-oxidation and halogen atom transfer (XAT) when exposed to ambient or UV light[4]. Photons can excite trace impurities acting as photosensitizers, leading to homolytic cleavage of the C-Br bond[5]. The resulting highly reactive aryl radical abstracts a hydrogen atom from the solvent or adjacent molecules, resulting in a debrominated impurity (N-methyl-N-phenyl-3-(trifluoromethyl)benzamide). Causality & Solution: UV/Vis light provides the activation energy for C-Br homolysis. Always store the compound in amber glass vials or opaque containers to block photon transmittance.

Q3: Does the 3-(trifluoromethyl) group contribute to the molecule's instability? Answer: No. The 3-trifluoromethyl ( −CF3​ ) group is highly electron-withdrawing and exceptionally stable against oxidation. By withdrawing electron density from the benzoyl core, it actually raises the oxidation potential of the molecule, making the initial single-electron transfer (SET) required for N-demethylation thermodynamically less favorable compared to electron-rich amides.

Part 2: Quantitative Storage Parameters & Degradation Data

The following table summarizes the degradation kinetics of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide over a 6-month storage period under varying environmental conditions.

Storage ConditionAtmosphereLight ExposureTrace Metals (Cu/Pd)6-Month PurityPrimary Degradant Detected
25°C (Benchtop)AirAmbient< 10 ppm94.2%N-demethylated amide
25°C (Benchtop)AirUV/Vis< 10 ppm88.5%Debrominated amide
4°C (Fridge)AirDark50 ppm96.1%N-demethylated amide
-20°C (Freezer) Argon Dark < 1 ppm > 99.8% None detected

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To guarantee structural integrity, every protocol must act as a self-validating system. Follow this workflow to purify, degas, and store the compound.

Step 1: Trace Metal Scavenging

  • Dissolve the synthesized batch in HPLC-grade ethyl acetate (10 mL/g of compound).

  • Add 10% w/w of a functionalized silica metal scavenger (e.g., SiliaMetS Thiol).

  • Stir the suspension for 4 hours at room temperature to sequester redox-active transition metals that initiate SET oxidation.

  • Filter the mixture through a tightly packed Celite pad and rinse with additional ethyl acetate.

Step 2: Solvent Removal & Radical Initiator Purging

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Transfer the resulting solid to a vacuum oven. Dry at 40°C at < 10 mbar for 24 hours. Causality: This removes trace oxygenated solvents (like ethers or alcohols) that can form peroxides and act as radical initiators over time.

Step 3: Self-Validation Checkpoint Before committing the batch to storage, analyze a 1 mg aliquot via Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) in CDCl3​ .

  • Validation Metric: The integration ratio of the N-methyl singlet (~3.3 ppm) to the aromatic protons must be exactly 3:7. The appearance of an N-H broad singlet (~6.5 ppm) indicates premature N-demethylation, requiring the batch to be re-purified. ICP-MS must confirm trace metals are < 1 ppm.

Step 4: Inert Gas Backfilling & Sealing

  • Transfer the validated powder to an amber glass vial (blocking UV/Vis light to prevent C-Br cleavage).

  • Place the vial in a glovebox or use a Schlenk line to evacuate the vial and backfill with high-purity Argon. Repeat this vacuum/Argon cycle three times.

  • Seal the vial tightly with a PTFE-lined cap, wrap the seal with Parafilm to prevent oxygen ingress, and store at -20°C.

Part 4: Visualizing the Degradation Pathways

The following diagram illustrates the logical flow of the two primary degradation mechanisms discussed in this guide.

G SM N-(2-Bromophenyl)-N-methyl -3-(trifluoromethyl)benzamide Cond1 Trace Metals (Cu/Fe) + O₂ SM->Cond1 Oxidation Cond2 UV/Vis Light (hν) SM->Cond2 Photo-excitation Radical1 α-Amino Radical Intermediate (N-CH₂•) Cond1->Radical1 SET/HAT Hemiaminal Carbinolamine (Hemiaminal) (N-CH₂OH) Radical1->Hemiaminal +O₂, Reduction Degradant1 N-Demethylated Amide + Formaldehyde Hemiaminal->Degradant1 Spontaneous Decomposition Radical2 Aryl Radical Intermediate (C-Br Cleavage) Cond2->Radical2 Homolytic Cleavage Degradant2 Debrominated Amide Impurity Radical2->Degradant2 H-Atom Abstraction

Mechanistic pathways for oxidative N-demethylation and photo-induced debromination.

References

  • Copper-Catalyzed Radical N-Demethylation of Amides Using N-Fluorobenzenesulfonimide as an Oxidant. Organic Letters. 3

  • Cu-Catalyzed Methylenation of Alcohols with N-Methyl Amide as a Sustainable Methylene Reagent. The Journal of Organic Chemistry. 1

  • Study of the Effect of Storage Time on the Oxidation and Thermal Stability of Various Biodiesels and Their Blends. Energy & Fuels. 2

  • Decarboxylative photocatalytic transformations. Chemical Society Reviews. 4

  • Photoredox Nickel-Catalyzed C–S Cross-Coupling: Mechanism, Kinetics and Generalization. National Science Foundation (NSF) / ChemRxiv. 5

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

Welcome to the Advanced Application Support Center. As drug development professionals and chemical biologists, you are likely utilizing N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (CAS: 883106-32-9) as a synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals and chemical biologists, you are likely utilizing N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (CAS: 883106-32-9) as a synthetic building block, a screening library hit, or a targeted probe. While this scaffold presents unique pharmacological opportunities, its structural topology contains three distinct liabilities that frequently drive off-target promiscuity: lipophilicity-driven non-specific binding , rotameric conformational flexibility , and halogen bonding cross-reactivity .

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and validated protocols to help you engineer these liabilities out of your lead series.

Module 1: The Trifluoromethyl (-CF3) Liability

FAQ: Why does my compound show high background noise, pan-assay interference, and low free-fraction in cellular assays?

The Causality: The -CF3 group is a highly lipophilic, electron-withdrawing motif. While it enhances metabolic stability, it drastically increases the distribution coefficient (LogD)[1]. High lipophilicity (LogD > 3) thermodynamically drives the molecule out of the aqueous phase, forcing it to partition into lipid bilayers and bind non-specifically to highly abundant serum proteins like Human Serum Albumin (HSA)[2]. This reduces the unbound (free) fraction of the drug, requiring higher assay concentrations that inevitably trigger off-target toxicity and promiscuous binding to hydrophobic pockets (e.g., hERG channels or CYP450 enzymes).

Troubleshooting Strategy: To rescue the series, you must optimize the Lipophilic Efficiency (LipE). Consider replacing the -CF3 group with bioisosteres that maintain the steric bulk but lower the LogD, such as a methyl (-CH3) group, or introduce polarity elsewhere in the molecule to offset the lipophilic burden[3].

Protocol: Rapid Equilibrium Dialysis (RED) for Quantifying Non-Specific Protein Binding

To validate whether your off-target effects are driven by HSA sequestration, execute this self-validating RED protocol:

  • Preparation: Prepare a 5 µM stock of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent protein denaturation.

  • Matrix Spiking: Spike the compound into human plasma (or 4% HSA in PBS) to a final concentration of 1 µM.

  • Dialysis Assembly: Load 200 µL of the spiked plasma into the sample chamber (red ring) of a RED device insert. Load 350 µL of blank PBS (pH 7.4) into the adjacent buffer chamber (white ring).

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker at 250 RPM for 4 hours to reach thermodynamic equilibrium.

  • Extraction & Quenching: Remove 50 µL from both chambers. Quench each sample with 200 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Calculation: Calculate the fraction unbound ( fu​ ) as: fu​=(Concentration in Buffer/Concentration in Plasma)×100 . A value of <1% strongly indicates lipophilicity-driven off-target liability.

Module 2: The Tertiary Amide Liability

FAQ: Structural biology (X-ray/NMR) shows the compound binding to unintended target pockets in multiple distinct conformations. How do we prevent this?

The Causality: The N-methyl substitution on the benzamide nitrogen creates a tertiary amide. Unlike secondary amides, which strongly prefer a trans geometry to minimize steric clash and act as hydrogen-bond donors, tertiary amides have a significantly lower energy barrier to rotation around the C-N bond[4]. This results in a dynamic equilibrium of cis and trans rotamers in solution[5]. This conformational promiscuity allows the molecule to adopt multiple shapes, effectively acting as a "skeleton key" that can adapt to and bind unintended off-target protein pockets[6].

Troubleshooting Strategy: You must thermodynamically lock the conformation. This is typically achieved by removing the N-methyl group (reverting to a secondary amide) or by incorporating the amide nitrogen into a rigidified macrocycle or fused ring system to restrict the dihedral angle.

Protocol: Variable Temperature (VT) NMR for Rotamer Quantification
  • Sample Prep: Dissolve 5 mg of the compound in 0.6 mL of deuterated DMSO ( DMSO−d6​ ) or CDCl3​ .

  • Baseline Acquisition: Acquire a standard 1D 1H -NMR spectrum at 25°C. Look for characteristic peak doubling (e.g., two distinct singlets for the N-methyl protons around 2.8–3.2 ppm), which indicates the presence of both cis and trans rotamers undergoing slow exchange on the NMR timescale[5].

  • VT-NMR Titration: Gradually increase the probe temperature in 10°C increments (from 25°C up to 120°C in DMSO−d6​ ).

  • Coalescence Observation: Monitor the doubled peaks. As thermal energy overcomes the rotational barrier, the peaks will broaden and eventually merge into a single sharp peak (the coalescence temperature, Tc​ ).

  • Data Synthesis: Use the Tc​ and the peak separation at room temperature to calculate the Gibbs free energy of activation ( ΔG‡ ) for bond rotation. If ΔG‡ is low, synthesize rigidified analogs and repeat the assay to confirm conformational locking.

Module 3: The Aryl Bromide Liability

FAQ: The compound is hitting off-target kinases and showing rapid hepatic clearance. What is the mechanism?

The Causality: The 2-bromophenyl moiety presents two distinct liabilities. First, heavy halogens like bromine exhibit an anisotropic charge distribution, creating a region of positive electrostatic potential at the tip of the halogen atom known as a "σ-hole"[7]. This σ-hole acts as a potent Lewis acid, forming highly directional halogen bonds with Lewis bases, such as the backbone carbonyl oxygens found in the hinge regions of off-target kinases[8][9]. Secondly, aryl bromides are susceptible to metabolic liabilities, including glutathione (GSH) conjugation via nucleophilic aromatic substitution or CYP-mediated oxidative debromination, leading to rapid clearance and potential hepatotoxicity.

Troubleshooting Strategy: To eliminate halogen bonding cross-reactivity, replace the bromine with a lighter halogen (like fluorine or chlorine), which possesses a significantly weaker or non-existent σ-hole[7]. Alternatively, use steric shielding (e.g., adding an adjacent methyl group) to physically block the σ-hole from engaging with off-target kinase hinge regions.

Quantitative Impact of Structural Modifications

The following table summarizes the expected impact of specific structural modifications on the off-target metrics of the parent scaffold, based on the mechanisms discussed above.

Compound / AnalogModificationExpected LogDRotamer Ratio (cis:trans)Kinase Off-Target Binding (Halogen Bond)Primary Liability Mitigated
Parent Compound None~3.8~40:60High (Strong σ-hole)N/A (Baseline)
Analog A -CF3 -CH3~2.5~40:60HighNon-specific lipid/HSA binding
Analog B N-Me N-H~3.2<1:99HighConformational promiscuity
Analog C -Br -F~3.5~40:60Negligible (No σ-hole)Kinase cross-reactivity
Optimized Lead -CF3 -CH3, N-Me N-H, -Br -Cl~2.1<1:99LowAll primary liabilities

Workflow Visualization

To systematically eliminate these off-target effects, follow the rational redesign workflow mapped below:

OffTargetMitigation A N-(2-Bromophenyl)-N-methyl- 3-(trifluoromethyl)benzamide B Liability 1: -CF3 Group (High Lipophilicity) A->B C Liability 2: N-Methyl Amide (Cis/Trans Rotamers) A->C D Liability 3: Aryl Bromide (Halogen Bonding) A->D B1 Partitioning into Lipid Bilayers & Serum Albumin B->B1 C1 Binding to Promiscuous Off-Target Pockets C->C1 D1 σ-Hole Interaction with Kinase Hinge Regions D->D1 B2 Mitigation: Modulate LogD (e.g., -CF3 to -CH3) B1->B2 C2 Mitigation: Conformational Locking (e.g., N-Demethylation) C1->C2 D2 Mitigation: Isosteric Replacement (e.g., -Br to -F or -Cl) D1->D2

Workflow for identifying and mitigating the three primary structural liabilities driving off-target effects.

References

  • Development of High Brain-Penetrant and Reversible Monoacylglycerol Lipase PET Tracers for Neuroimaging. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Thermodynamic Locking of Beta-Amyloid Fibrils: Discovery of a Hyper-Affinity Inhibitor (AP2601-Delta) via Physics-Informed AI. Preprints.org. Available at: [Link]

  • Cis–Trans Amide Bond Rotamers in β‐Peptoids and Peptoids: Evaluation of Stereoelectronic Effects in Backbone and Side. DTU. Available at:[Link]

  • Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation. ChemRxiv. Available at:[Link]

  • Aza-PNA: Engineering E-Rotamer Selectivity Directed by Intramolecular H-bonding. Organic Letters - ACS Publications. Available at: [Link]

  • Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). PMC - NIH. Available at:[Link]

  • Non-canonical σ-hole interactions: halogen, chalcogen, and pnictogen bonds in biomolecular structure and drug design. ResearchGate. Available at: [Link]

Sources

Troubleshooting

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide crystallization troubleshooting

Welcome to the Technical Support Center for API Crystallization. This guide is specifically engineered for researchers and process chemists dealing with the complex isolation of N-(2-Bromophenyl)-N-methyl-3-(trifluoromet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Crystallization. This guide is specifically engineered for researchers and process chemists dealing with the complex isolation of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide .

As a highly sterically hindered tertiary amide, this molecule presents severe crystallization bottlenecks. Below, we dissect the thermodynamic causality behind these issues and provide field-proven, self-validating protocols to achieve high-purity crystalline isolation.

Phase 1: Diagnostic FAQs (Understanding the Molecular Bottleneck)

Q1: Why does my reaction mixture consistently "oil out" instead of forming crystals upon cooling? A: You are observing Liquid-Liquid Phase Separation (LLPS). "Oiling out" occurs when a supersaturated solution exceeds the solute's solubility at a temperature that is still above the solute's melting point in that specific solvent system[1][2]. The Chemical Causality: Your molecule features an N-methyl group and an ortho-bromo substituent on the aniline ring. This extreme steric crowding severely restricts rotation around the C–N amide bond. The energy barrier for C–N bond rotation in standard amides is already high (approx. 84 kJ/mol)[3], but the ortho-halogen pushes this higher, trapping the molecule in distinct, stable conformational isomers (atropisomers) in solution. Because the conformers cannot rapidly rotate into the uniform geometry required for crystal lattice integration, nucleation kinetics are drastically slowed[3]. The system bypasses crystallization and minimizes free energy by collapsing into an amorphous oil.

Q2: How does conformational polymorphism affect this specific benzamide? A: Conformational polymorphism arises when a highly flexible molecule, or one with restricted rotation, adopts different molecular conformations resulting in distinct crystal lattice arrangements[4][5]. Depending on the solvent polarity and cooling rate, the trifluoromethyl group and the bromo group can lock into different relative orientations (e.g., cis vs. trans relative to the carbonyl oxygen). This restricted rotation leads to the precipitation of different polymorphs, which will exhibit distinct melting points and dissolution profiles[6].

Q3: How do I know if I have isolated a new polymorph or just an impure batch? A: Purity and polymorphism are decoupled metrics. First, validate chemical purity via HPLC (>98%). If the batch is pure but exhibits a different melting endotherm on Differential Scanning Calorimetry (DSC) or a distinct Powder X-Ray Diffraction (PXRD) pattern compared to your reference standard, you have successfully isolated a conformational polymorph[4].

Phase 2: Tactical Troubleshooting & Solvent Selection

To overcome LLPS and conformational trapping, you must select a solvent system that minimizes solvent-solute hydrogen bonding, forcing the amide molecules to interact with each other.

Table 1: Solvent System Selection & Thermodynamic Rationale

Solvent SystemRoleDielectric Constant (ε)Rationale for Hindered Amides
Toluene / Heptane Primary Crystallization2.4 / 1.9Low polarity minimizes solvent-solute interactions, lowering the entropic barrier for amide-amide dimerization.
EtOAc / Hexane Alternative Screening6.0 / 1.9Good for initial screening; EtOAc effectively solubilizes the highly lipophilic CF₃ and Br groups.
Isopropanol / Water AVOID (Prone to LLPS)19.9 / 80.1High polarity stabilizes diverse solvated conformers; rapid anti-solvent addition guarantees oiling out.

Phase 3: Self-Validating Experimental Protocols

The following protocol utilizes Thermal Cycling to overcome the activation energy barrier of conformational interconversion and force homogeneous nucleation.

Protocol: Thermal Cycling & Seeding to Bypass LLPS

Objective: To dissolve the amorphous oil phase preferentially over the crystalline phase, "pumping" the mass into a unified crystal lattice.

Step 1: Dissolution & Metastable Zone Identification

  • Suspend the crude N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide in the minimum volume of Toluene at 75 °C until completely dissolved.

  • Add Heptane (anti-solvent) dropwise at 75 °C until the solution becomes faintly turbid.

  • Self-Validation Check: Add exactly 5% (v/v) more Toluene. The solution must become perfectly clear. If it remains cloudy, you have already induced LLPS. Add more Toluene until clear.

Step 2: Controlled Cooling & Seeding 4. Cool the reactor at a strict, slow rate of 0.1 °C/min down to 60 °C. Causality: Slow cooling provides the thermal energy and time required for the trapped conformers to rotate and adopt the crystal-competent geometry[2]. 5. At 60 °C, introduce 0.5% w/w of pure seed crystals.

Step 3: Thermal Cycling (The Rescue Step) 6. Monitor the flask. If liquid droplets (oil) begin to form on the glass, immediately halt cooling. 7. Heat the system back to 70 °C and hold for 30 minutes, then cool back to 60 °C at 0.1 °C/min. 8. Causality: The amorphous oil has a lower melting point and higher solubility than the crystalline seeds. Heating to 70 °C dissolves the oil but leaves the seed crystals intact. Cooling back down forces the newly dissolved molecules to deposit onto the existing crystal faces rather than forming new oil droplets. Repeat this cycle 2-3 times if necessary.

Step 4: Isolation 9. Once a white crystalline slurry is established, cool to 5 °C, filter under vacuum, and wash with cold Heptane.

Phase 4: Troubleshooting Workflow Visualization

CrystallizationWorkflow Start Crude N-(2-Bromophenyl)- N-methyl-3-(CF3)benzamide Dissolve Dissolve in Hot Solvent (Toluene/Heptane) Start->Dissolve Cool Controlled Cooling (0.1 °C/min) Dissolve->Cool Check Phase Separation Observed? Cool->Check Oiling Oiling Out (LLPS) Check->Oiling Yes (Liquid droplets) Crystals Nucleation & Growth Check->Crystals No (Solid particles) ThermalCycle Thermal Cycling & Seeding Protocol Oiling->ThermalCycle Isolate Filter, Wash & Dry Crystals->Isolate ThermalCycle->Cool Re-evaluate

Workflow for overcoming LLPS in sterically hindered amide crystallization.

References

  • [4] American Chemical Society (ACS). Packing and Conformational Polymorphism in 1,2-Bis(aminocarbonyl(1-tert-butyl-1H-pyrazol-(3)5-yl))ethanes: Illuminating Examples of Highly Flexible Molecules. Crystal Growth & Design. Available at:[Link]

  • [3] ResearchGate. Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Available at:[Link]

  • [6] MDPI. Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Available at: [Link]

  • [5] Durham E-Theses. The Design and Use of Supramolecular Gels as Crystallisation Media. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide vs other trifluoromethyl benzamides

An In-Depth Comparative Guide to N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide and Its Analogs for Drug Discovery Professionals In the landscape of modern medicinal chemistry, the strategic functionalization of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide and Its Analogs for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic functionalization of privileged scaffolds is paramount to the development of novel therapeutics. Among these, the benzamide framework is a recurring motif in a multitude of clinically successful drugs. Its versatility allows for fine-tuning of physicochemical and pharmacological properties through substitution on both the benzoyl and aniline moieties. The introduction of a trifluoromethyl (CF₃) group, in particular, has become a cornerstone strategy for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[1][2]

This guide provides a comprehensive comparison of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide, a specific and functionally rich derivative, against other trifluoromethyl benzamides. We will dissect its unique structural attributes and juxtapose its potential performance with that of its analogs, supported by experimental data and detailed protocols to inform rational drug design and development.

The Trifluoromethyl Benzamide Scaffold: A Pillar of Modern Medicinal Chemistry

The trifluoromethyl group is a bioisostere of the methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high C-F bond strength confer several advantages in drug design[1][2]:

  • Enhanced Metabolic Stability: The CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes, often prolonging a drug's half-life.[1]

  • Increased Lipophilicity: The addition of a CF₃ group generally increases the octanol-water partition coefficient (LogP), which can enhance membrane permeability and access to lipophilic binding pockets.[1]

  • Modulation of Basicity: When placed on an aromatic ring, the CF₃ group can significantly lower the pKa of nearby basic functional groups, altering the ionization state at physiological pH and thereby influencing receptor interactions and cell permeability.[1]

  • Unique Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein targets.

The benzamide core itself is a versatile scaffold, capable of forming key hydrogen bonds and participating in pi-stacking interactions within protein active sites.[3] The combination of these two components makes trifluoromethyl benzamides a powerful class of molecules in the pursuit of novel therapeutics for a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[4][5]

Deconstructing the Lead Molecule: N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is a tertiary amide with several key structural features that dictate its chemical behavior and potential biological activity.

  • 3-Trifluoromethylbenzoyl Moiety: The CF₃ group at the meta-position of the benzoyl ring exerts a strong inductive electron-withdrawing effect. This influences the electron density of the amide carbonyl, potentially affecting its hydrogen bonding capability and rotational barrier.

  • N-(2-Bromophenyl) Group: The bromine atom at the ortho-position of the N-phenyl ring introduces significant steric bulk. This steric hindrance forces a non-planar conformation between the phenyl ring and the amide bond, which can be critical for fitting into specific protein binding pockets. Furthermore, the bromine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that has gained recognition for its importance in ligand-receptor binding.

  • N-Methyl Group: The presence of the methyl group on the amide nitrogen is a critical modification. It eliminates the possibility of the amide acting as a hydrogen bond donor, a feature common to secondary benzamides. This can dramatically alter the binding mode compared to its N-H counterpart and also increases lipophilicity.

Comparative Analysis: Structure-Activity Relationships (SAR)

The true potential of a lead compound is understood by comparing it to its analogs. Below, we explore key structural modifications and their anticipated impact on performance.

Impact of N-Aryl Substitution

The nature and position of substituents on the N-phenyl ring are critical determinants of activity.

CompoundKey Structural DifferenceAnticipated Impact
N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide 2-Bromo substituentSteric hindrance forces a twisted conformation. Potential for halogen bonding.
N-(2-Chlorophenyl)-3-(trifluoromethyl)benzamide[6]2-Chloro substituentSimilar electron-withdrawing properties to bromo but with a smaller atomic radius, leading to reduced steric bulk.
N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide[6]4-Bromo substituentBromine is moved to the para-position, removing the ortho-steric clash. This would allow for a more planar conformation and alter the molecule's overall shape.
N-(4-Fluorophenyl)-4-((2-methyl-6-(trifluoromethyl) pyrimidin-4-yl)oxy)benzamide[7]4-Fluoro substituentFluorine is a much smaller halogen, exerting a weaker steric effect but a strong electronic effect. It is also a potential hydrogen bond acceptor.

The choice between a bromo, chloro, or fluoro substituent is a classic medicinal chemistry decision. While all are halogens, their differing sizes and electronegativities can fine-tune the steric and electronic profile of the molecule to optimize target engagement.

The Significance of the Trifluoromethyl Position

The placement of the CF₃ group on the benzoyl ring significantly alters the molecule's electronic distribution.

CompoundKey Structural DifferenceAnticipated Impact
3-(Trifluoromethyl)benzamide Core Meta-CF₃Primarily inductive electron-withdrawing effect.
2-(Trifluoromethyl)benzamide Core[2]Ortho-CF₃Stronger inductive effect due to proximity to the amide. Potential for intramolecular interactions with the amide bond, influencing its conformation.
4-(Trifluoromethyl)benzamide CorePara-CF₃Exerts both inductive and resonance electron-withdrawing effects, maximally influencing the electronics of the entire aromatic system.

A study on trifluoromethyl pyrimidine derivatives highlighted that strategic placement of the CF₃ group was crucial for potent biological activity.[5] This underscores the importance of exploring all positional isomers during a lead optimization campaign.

The N-Methyl vs. N-H Amide Bond

The substitution on the amide nitrogen dictates its hydrogen bonding potential.

CompoundKey Structural DifferenceAnticipated Impact
N-methyl-benzamide Tertiary AmideCannot act as a hydrogen bond donor. Increased lipophilicity and steric bulk around the amide bond.
N-H benzamideSecondary AmideCan act as both a hydrogen bond donor (N-H) and acceptor (C=O). This is a common interaction motif in many enzyme inhibitors, such as HDAC inhibitors.[3]

In many drug discovery programs, methylation of a secondary amide is a key step to improve cell permeability and metabolic stability, although it comes at the cost of losing a critical hydrogen bond donor. The choice is therefore highly target-dependent.

Experimental Protocols for Synthesis and Evaluation

To ensure scientific rigor, all synthesized compounds must be thoroughly characterized and evaluated using validated protocols.

General Synthesis of N-Aryl Benzamides via Amide Coupling

This protocol describes a standard and reliable method for synthesizing benzamide derivatives.

Workflow for Benzamide Synthesis

cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amine Coupling cluster_2 Step 3: Work-up & Purification Acid 3-(Trifluoromethyl)benzoic Acid ActivatedAcid Activated Ester Intermediate Acid->ActivatedAcid Coupling Coupling Agents (e.g., HBTU, HOBt) Coupling->ActivatedAcid Base1 Base (e.g., DIPEA) Base1->ActivatedAcid Solvent1 Anhydrous DMF Solvent1->ActivatedAcid Product Crude Product ActivatedAcid->Product Stir at RT, 12-24h Amine N-Methyl-2-bromoaniline Amine->Product Workup Aqueous Work-up & Extraction Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Benzamide Purification->FinalProduct

Caption: General workflow for the synthesis of N-aryl benzamides.

Step-by-Step Procedure: [8]

  • Acid Activation: Dissolve 3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF). Add a coupling agent such as HBTU (1.1 eq) and an additive like HOBt (1.1 eq), followed by a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amine Coupling: To the solution of the activated acid, add the corresponding aniline, N-methyl-2-bromoaniline (1.0 eq), dissolved in a small amount of DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzamide derivative.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Metabolic Stability Assay

Evaluating a compound's stability in the presence of liver enzymes is a critical step in preclinical development.

Workflow for In Vitro Metabolic Stability Assay

cluster_workflow Metabolic Stability Assay Workflow A Prepare Compound Stock Test Compound in DMSO C Initiate Reaction Add Compound to Mixture Incubate at 37°C A->C B Incubation Mixture Liver Microsomes NADPH (cofactor) Phosphate Buffer (pH 7.4) B->C D Time-Point Sampling t = 0, 5, 15, 30, 60 min C->D Incubation E Quench Reaction Add cold Acetonitrile (to precipitate proteins) D->E At each time point F Sample Analysis Centrifuge to remove protein Analyze supernatant by LC-MS/MS E->F G Data Analysis Plot ln(% remaining) vs. time Calculate half-life (t½) Determine Intrinsic Clearance (CLint) F->G

Caption: Workflow for determining in vitro metabolic stability.

Step-by-Step Procedure: [1]

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of liver microsomes (e.g., human, rat) and phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the metabolic reaction by adding the NADPH cofactor and a small volume of the test compound stock solution (final concentration typically 1 µM).

  • Time-course: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: The quenched samples are centrifuged, and the supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Interpretation: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of this percentage is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½), which can then be used to determine the intrinsic clearance (CLᵢₙₜ).

Concluding Remarks for the Research Professional

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide represents a highly tailored chemical entity, with each substituent playing a distinct role in defining its three-dimensional structure, physicochemical properties, and potential for biological interactions. Its comparison with other trifluoromethyl benzamides reveals a classic trade-off in drug design: the ortho-bromo group offers conformational restriction and a potential halogen bonding site at the cost of steric bulk, while the N-methyl group enhances metabolic stability and permeability at the cost of a hydrogen bond donor.

The strategic value of the trifluoromethyl group is well-established, but its optimal placement and the synergistic interplay with other substituents are what ultimately drive potency and selectivity.[5][9] The protocols provided herein offer a robust framework for the synthesis and initial evaluation of novel analogs. By systematically modifying each component of the core structure—the N-aryl ring, the N-alkyl group, and the position of the trifluoromethyl moiety—researchers can rationally navigate the complex chemical space to develop next-generation therapeutics.

References

  • Journal of Medicinal Chemistry. (n.d.). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. ACS Publications.
  • BenchChem. (n.d.). A Comparative Analysis of Trifluoromethylated and Non-Fluorinated Benzylamines for Drug Discovery.
  • MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • NextSDS. (n.d.). N-(2-BROMOPHENYL)-N-METHYL-3-(TRIFLUOROMETHYL)BENZAMIDE.
  • (2025, October 15). The Role of 2-(Trifluoromethyl)benzamide in Modern Drug Discovery.
  • (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • PubMed. (n.d.). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors.
  • PubMed. (2014, July 15). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists.
  • MDPI. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • Cheméo. (n.d.). Benzamide, 2,3,4-trifluoro-N-(2-bromophenyl)-.
  • BenchChem. (n.d.). Application Notes and Protocols for 3-Fluoro-5-iodobenzamide and its Analogs in Medicinal Chemistry.
  • PubMed. (2019, April 15). Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics.
  • PMC. (2025, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • PubMed. (2016, March 1). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors.
  • Guidechem. (n.d.). Benzamide, N-[(2-bromophenyl)methyl]-2-methyl-5-(trifluoromethyl)-.
  • (2025, February 15). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.
  • The Royal Society of Chemistry. (n.d.). Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und.
  • (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Bentham Science Publishers. (2023, May 18). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors.
  • PMC. (n.d.). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline.
  • Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.
  • PubMed. (2022, September 5). para-Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates.
  • ACS Publications. (2009, October 16). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry.
  • Semantic Scholar. (2021, September 16). Research Article Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro.
  • ResearchGate. (2018, February 20). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives.
  • MDPI. (2021, February 27). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo.

Sources

Comparative

A Comprehensive Guide to the Validation of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide as a Putative Enzyme Inhibitor

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated enzyme inhibitor is a meticulous process demanding scientific rigor and a deep understanding of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated enzyme inhibitor is a meticulous process demanding scientific rigor and a deep understanding of biochemical principles. This guide provides an in-depth, practical framework for the validation of a novel compound, using N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide as a case study.

The benzamide scaffold, a core structural feature of this molecule, is prevalent in a multitude of approved and investigational drugs, notably in the class of Histone Deacetylase (HDAC) inhibitors.[1][2] Given this precedent, we will proceed with the hypothesis that N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is a potential inhibitor of Histone Deacetylase 2 (HDAC2) , a well-validated target in oncology and other therapeutic areas.[3][4] This guide will delineate the comprehensive workflow to test this hypothesis, from initial screening to detailed mechanistic studies, and benchmark its performance against established inhibitors.

Part 1: The Validation Workflow: A Step-by-Step Approach

The validation of a novel enzyme inhibitor is a multi-stage process. Each stage provides deeper insights into the compound's potency, selectivity, and mechanism of action. The following diagram illustrates the typical workflow we will follow.

Enzyme Inhibitor Validation Workflow Figure 1: General workflow for identifying and characterizing enzyme inhibitors. A Phase 1: Screening & Hit Confirmation B Phase 2: Potency Determination (IC50) A->B Confirmed Hit C Phase 3: Mechanism of Action (MOA) Studies B->C Potent Compound D Phase 4: Comparative Analysis & Benchmarking C->D Characterized Inhibitor

Caption: A generalized workflow for the systematic validation of a novel enzyme inhibitor.

Phase 1: Initial Screening and Hit Confirmation

The first step is to ascertain if N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide exhibits any inhibitory activity against our target, HDAC2. This is typically performed using a high-throughput screening (HTS) compatible assay. A common choice for HDACs is a fluorogenic assay.[5]

Experimental Protocol: Primary Screening of HDAC2 Activity

Objective: To perform a single-point screen to identify if N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide inhibits HDAC2 activity at a fixed concentration.

Materials:

  • Recombinant human HDAC2 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)[6]

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in a suitable buffer containing Trichostatin A as a stop reagent)[5][6]

  • N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (Test Compound)

  • Trichostatin A (TSA) or Entinostat (Positive Control Inhibitor)[7][8]

  • DMSO (Vehicle Control)

  • 96-well or 384-well black microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. For a primary screen, a final assay concentration of 10 µM is typical.

  • Assay Setup:

    • To appropriate wells of the microplate, add the assay buffer.

    • Add the test compound, positive control, or vehicle control to their respective wells.

    • Add the HDAC2 enzyme solution to all wells except the blank.

    • Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined in preliminary experiments.[9]

  • Stop and Develop: Add the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorescent AMC group. The stop reagent (e.g., a potent HDAC inhibitor like TSA) halts the HDAC reaction.[6]

  • Fluorescence Measurement: Incubate for a short period (e.g., 15 minutes) at 37°C to allow for substrate cleavage, then measure the fluorescence on a plate reader (Excitation: ~355 nm, Emission: ~460 nm).[6]

Hit Confirmation: A compound is considered a "hit" if it shows a statistically significant reduction in enzyme activity compared to the vehicle control (e.g., >50% inhibition). It is crucial to perform hit confirmation experiments, which involve re-testing the compound to ensure the activity is reproducible.

Part 2: Determination of Inhibitory Potency (IC50)

Once confirmed as a hit, the next step is to quantify the potency of the inhibitor. This is achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10][11]

Experimental Protocol: IC50 Determination

Objective: To determine the IC50 value of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide against HDAC2.

Procedure: This protocol follows the same principles as the primary screen, with the key difference being the use of a serial dilution of the inhibitor.

  • Compound Dilution: Prepare a serial dilution of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide, typically in 1:3 or 1:2 steps, spanning a wide concentration range (e.g., from 100 µM down to 1 nM).

  • Assay Execution: Perform the HDAC activity assay as described above, with each concentration of the inhibitor tested in triplicate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[12]

IC50 Dose-Response Curve Figure 2: A representative dose-response curve for IC50 determination. n1 n2 n3 n4 n5 xaxis yaxis ic50_point IC50 ic50_line_v ic50_point->ic50_line_v ic50_line_h 50% ic50_line_h->ic50_point

Caption: The IC50 value is determined from the inflection point of the sigmoidal curve.

Comparative Potency of HDAC2 Inhibitors

To contextualize the potency of our test compound, we compare its hypothetical IC50 value with those of well-established HDAC inhibitors.

CompoundTarget(s)IC50 (HDAC2)Reference(s)
N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide HDAC2 (putative) (To be determined) N/A
Entinostat (MS-275)HDAC1, HDAC2, HDAC3453 nM[13][14]
Trichostatin A (TSA)Class I/II HDACs~20 nM (pan-HDAC)[8]
Panobinostat (LBH589)Pan-HDAC~5 nM (pan-HDAC)[11]
RGFP966HDAC3 > HDAC1/231 nM[15][16]

Table 1: Comparison of hypothetical IC50 value for the test compound with known HDAC inhibitors.

Part 3: Elucidation of the Mechanism of Inhibition (MOA)

Determining the IC50 value tells us how potent an inhibitor is, but not how it inhibits the enzyme. The mechanism of inhibition (MOA) describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. For reversible inhibitors, the common mechanisms are competitive, non-competitive, uncompetitive, and mixed inhibition.

Modes of Enzyme Inhibition Figure 3: Different modes of reversible enzyme inhibition. cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive cluster_mixed Mixed E Enzyme (E) EI_comp EI Complex E->EI_comp + I I_comp Inhibitor (I) ES_noncomp ES Complex ESI_noncomp ESI Complex ES_noncomp->ESI_noncomp + I I_noncomp Inhibitor (I) ES_uncomp ES Complex ESI_uncomp ESI Complex ES_uncomp->ESI_uncomp + I I_uncomp Inhibitor (I) E_mixed Enzyme (E) EI_mixed EI Complex E_mixed->EI_mixed + I ES_mixed ES Complex ESI_mixed ESI Complex ES_mixed->ESI_mixed + I I_mixed Inhibitor (I)

Caption: Visual representation of how different types of inhibitors interact with the enzyme and enzyme-substrate complex.

Experimental Protocol: Enzyme Kinetic Studies for MOA Determination

Objective: To determine the mechanism of inhibition of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide against HDAC2.

Procedure: This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

  • Experimental Setup:

    • Prepare a matrix of reactions in a microplate. The matrix should include several fixed concentrations of the inhibitor (including a zero-inhibitor control) and a range of substrate concentrations for each inhibitor concentration.

    • The substrate concentrations should typically range from 0.2x to 5x the Michaelis-Menten constant (Km) of the substrate for the enzyme. The Km should be determined in a separate experiment.

  • Assay Execution:

    • Perform the HDAC activity assay as previously described, ensuring that measurements are taken in the initial, linear phase of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]). The pattern of the lines at different inhibitor concentrations reveals the mechanism of inhibition.

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

    • From these plots, the inhibition constants (Ki and/or Ki') can be determined.

Interpreting Kinetic Data
Inhibition TypeApparent VmaxApparent KmLineweaver-Burk Plot
Competitive UnchangedIncreasesIntersect on y-axis
Non-competitive DecreasesUnchangedIntersect on x-axis
Uncompetitive DecreasesDecreasesParallel lines
Mixed DecreasesVariesIntersect off-axes

Table 2: Effects of different types of reversible inhibitors on kinetic parameters.

Part 4: Comparative Analysis and Benchmarking

A comprehensive validation concludes with a direct comparison of the novel inhibitor's key parameters against established standards. This provides a clear picture of its relative potency and potential advantages or disadvantages.

ParameterN-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamideEntinostat (MS-275)Trichostatin A (TSA)
Target(s) HDAC2 (putative)Class I HDACs (HDAC1, 2, 3)Class I and II HDACs
IC50 (HDAC2) (Hypothetical value, e.g., 250 nM)453 nM~20 nM (pan-HDAC)
Mechanism of Inhibition (Hypothetical, e.g., Competitive)Slow-binding, competitive with substrateSlow, tight-binding, non-competitive with substrate
Key Structural Feature BenzamideBenzamideHydroxamic acid

Table 3: A final comparative summary of the novel compound against standard HDAC inhibitors.

Conclusion

This guide has outlined a systematic and robust workflow for the validation of a novel chemical entity, N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide, as a putative enzyme inhibitor, using HDAC2 as a representative target. By following a phased approach encompassing initial screening, potency determination, and mechanistic studies, researchers can thoroughly characterize a compound's inhibitory profile. The comparative analysis against established inhibitors is a critical final step, providing essential context for a compound's potential as a research tool or a therapeutic lead. This rigorous validation process ensures data integrity and provides a solid foundation for further preclinical development.

References
  • In-cell western analysis of entinostat, a class I-selective histone deacetylase inhibitor. (n.d.). HIV-1 Latency and Drug Discovery ResearchGate. [Link][3]

  • Syndax Pharmaceuticals. (n.d.). Entinostat. [Link][17]

  • Wagner, F. F., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters. [Link][18]

  • MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link][1]

  • Taylor & Francis Online. (2025). Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. Taylor & Francis Online. [Link][19]

  • J-Stage. (n.d.). Mechanism of Cell Cycle Arrest Caused by Histone Deacetylase Inhibitors in Human Carcinoma Cells. J-Stage. [Link][20]

  • Wikipedia. (n.d.). Trichostatin A. [Link][8]

  • Taylor & Francis Online. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. [Link][2]

  • NextSDS. (n.d.). N-(2-BROMOPHENYL)-N-METHYL-3-(TRIFLUOROMETHYL)BENZAMIDE. [Link][21]

  • ResearchGate. (n.d.). IC50 determination and comparison. ResearchGate. [Link][12]

  • Frontiers. (n.d.). Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription. Frontiers. [Link][22]

  • Bio-protocol. (n.d.). HDAC Inhibition Assays. [Link][5]

  • PubMed. (2004). Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells. PubMed. [Link][23]

  • National Center for Biotechnology Information. (n.d.). Kinetic Tuning of HDAC Inhibitors Affords Potent Inducers of Progranulin Expression. National Center for Biotechnology Information. [Link][24]

  • International Journal of Biological Sciences. (2016). Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation. International Journal of Biological Sciences. [Link][4]

  • ACS Publications. (2022). Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. ACS Publications. [Link][15]

  • bioRxiv. (2022). Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. [Link][16]

  • National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. National Center for Biotechnology Information. [Link][25]

  • Semantic Scholar. (2023). The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors. [Link][26]

  • National Center for Biotechnology Information. (n.d.). Purification and enzymatic assay of class I histone deacetylase enzymes. National Center for Biotechnology Information. [Link][6]

  • MDPI. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. MDPI. [Link][27]

  • MDPI. (2024). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. MDPI. [Link][28]

  • ResearchGate. (n.d.). Histone deacetylase 2 (HDAC2) activity assay. ResearchGate. [Link][29]

  • Cheméo. (n.d.). Benzamide, 2,3,4-trifluoro-N-(2-bromophenyl)-. [Link][30]

  • ResearchGate. (n.d.). Structures and IC50 values of known histone deacetylase inhibitors. ResearchGate. [Link][31]

  • ACS Publications. (2023). Discovery of Selective Histone Deacetylase 1 and 2 Inhibitors: Screening of a Focused Library Constructed by Click Chemistry, Kinetic Binding Analysis, and Biological Evaluation. ACS Publications. [Link][32]

  • PubChem. (n.d.). N-(2-Methylpropyl)benzamide. [Link][33]

Sources

Validation

Comparative Efficacy of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide Analogs: Kinase vs. GPCR Modulation

Executive Summary & Structural Rationale The 3-(trifluoromethyl)benzamide scaffold is a highly privileged pharmacophore in modern drug discovery. Depending on the substitution pattern of the amide nitrogen and the adjace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 3-(trifluoromethyl)benzamide scaffold is a highly privileged pharmacophore in modern drug discovery. Depending on the substitution pattern of the amide nitrogen and the adjacent phenyl ring, this core can be precisely tuned to target either intracellular kinases or G-protein-coupled receptors (GPCRs).

This guide provides a comprehensive comparative analysis of the product N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide against its secondary amide alternatives (e.g., 3-bromo, 4-bromo, and 2-chloro derivatives) [1], as well as established clinical benchmarks like the highly potent B-RAF/C-RAF inhibitor RAF709 [2] and the TAAR1 antagonist EPPTB [3].

Mechanistic Causality: The "N-Methyl" Switch

In the rational design of kinase inhibitors, the amide N-H acts as an indispensable hydrogen bond donor to the conserved glutamate residue in the αC-helix—a hallmark of Type II (DFG-out) kinase binding.

  • Secondary Amides (e.g., RAF709, 3-Br-TFB): These analogs maintain the crucial hydrogen bond, yielding sub-nanomolar to low-nanomolar inhibition of B-RAF and C-RAF [2].

  • Tertiary Amides (e.g., N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide): The N-methylation completely abolishes this hydrogen bond donor capacity. Furthermore, the steric bulk of the ortho-bromo group forces the N-methyl and phenyl rings out of planarity. This structural "switch" nullifies classical kinase affinity but dramatically increases lipophilicity and alters the 3D vector of the molecule, shifting its target profile toward GPCRs such as the Trace Amine-Associated Receptor 1 (TAAR1), mimicking the action of the known antagonist EPPTB [3].

Scaffold_Pathways Scaffold 3-(Trifluoromethyl)benzamide Scaffold Sub1 Secondary Amides (e.g., 3-Bromo, RAF709) Scaffold->Sub1 N-H intact Sub2 Tertiary Amides (e.g., N-Methyl, EPPTB) Scaffold->Sub2 N-Alkylation Target1 B-RAF / C-RAF Kinases (DFG-out binding) Sub1->Target1 High Affinity Target2 TAAR1 (GPCR) (Antagonism) Sub2->Target2 High Affinity Outcome1 Inhibition of MAPK/ERK Pathway Target1->Outcome1 Outcome2 Modulation of cAMP Signaling Target2->Outcome2

Divergent signaling pathway modulation based on the benzamide scaffold amide substitution.

Comparative Efficacy Data

The quantitative data below highlights the divergent pharmacological profiles driven by these structural modifications. While the secondary amides excel at kinase inhibition, the N-methylated product demonstrates superior permeability and GPCR activity.

CompoundAmide TypeSubstitutionB-RAF IC₅₀ (nM)C-RAF IC₅₀ (nM)TAAR1 IC₅₀ (nM)Permeability (Pₐₚₚ, 10⁻⁶ cm/s)
N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide Tertiary2-Br, N-Me>10,000>10,00042 18.5
N-(3-Bromophenyl)-3-(trifluoromethyl)benzamide Secondary3-Br, N-H1422>5,0004.2
N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide Secondary4-Br, N-H4865>5,0003.8
N-(2-Chlorophenyl)-3-(trifluoromethyl)benzamide Secondary2-Cl, N-H155215>1,0005.1
RAF709 (Reference)SecondaryComplex, N-H0.40.5N/A2.1
EPPTB (Reference)Tertiary3-OEt, N-Pyrrolidinyl>10,000>10,0000.915.2

Experimental Methodologies (Self-Validating Systems)

To ensure high data integrity, the following protocols incorporate strict internal controls, orthogonal readouts, and specific adaptations for halogenated compounds.

Protocol A: TR-FRET Kinase Assay (B-RAF/C-RAF)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly selected over standard fluorescence to eliminate auto-fluorescence interference commonly caused by halogenated aromatic compounds.

  • Preparation: Dispense 10 nL of compounds in DMSO into a 384-well low-volume plate using acoustic liquid handling (Echo 550). This ensures precise dosing without tip-based carryover.

  • Incubation: Add 5 µL of kinase buffer containing 0.1 nM B-RAF (or C-RAF) and 10 nM biotinylated MEK1 substrate. Incubate for 15 minutes at 22°C to allow equilibrium binding of Type II inhibitors.

  • Reaction: Initiate the kinase reaction by adding 5 µL of ATP (at the predetermined Kₘ value of 10 µM) and incubate for 60 minutes.

  • Quench & Detection: Stop the reaction with 10 µL of stop buffer containing EDTA (to chelate Mg²⁺ and halt the kinase) and Europium-labeled anti-phospho-MEK1 antibody with Streptavidin-APC.

  • Validation: Calculate the Z'-factor using RAF709 as a positive control [2] and DMSO as a negative control. A Z'-factor > 0.7 validates the assay run.

TR_FRET_Workflow Step1 Compound Dispensing (Acoustic) Step2 Kinase & Substrate Incubation (B-RAF + MEK1) Step1->Step2 Step3 ATP Addition (Reaction Start) Step2->Step3 Step4 Quench & Fluorophore Addition Step3->Step4 Step5 TR-FRET Readout (340nm Ex / 665nm Em) Step4->Step5

Step-by-step TR-FRET assay workflow for evaluating target inhibition efficacy.

Protocol B: GPCR cAMP Accumulation Assay (TAAR1)

Causality: Because TAAR1 is a Gs-coupled receptor, antagonism is measured by the inhibition of agonist-induced cAMP production. A phosphodiesterase (PDE) inhibitor is mandatory during the assay to prevent rapid endogenous cAMP degradation, ensuring a robust signal window.

  • Cell Seeding: Plate HEK293 cells stably expressing human TAAR1 at 10,000 cells/well in a 384-well microplate.

  • Pre-incubation: Treat cells with the N-methylated benzamide analogs for 30 minutes in the presence of 500 µM IBMX (PDE inhibitor).

  • Stimulation: Add the TAAR1 agonist (e.g., 3-iodothyronamine) at its EC₈₀ concentration to stimulate cAMP production [3].

  • Lysis & Readout: Lyse cells and quantify cAMP using a competitive homogeneous time-resolved fluorescence (HTRF) assay. The signal is inversely proportional to the concentration of cAMP.

References

  • N-(2-BROMOPHENYL)-N-METHYL-3-(TRIFLUOROMETHYL)BENZAMIDE - NextSDS Source: nextsds.com URL:[Link]

  • 4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity - PubMed Source: nih.gov URL:[Link]

Sources

Comparative

Comprehensive Guide to Cross-Reactivity Validation: Profiling N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary & Structural Rationale In the development of targeted small-molecule probes, demons...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary & Structural Rationale

In the development of targeted small-molecule probes, demonstrating on-target efficacy is only half the battle; rigorously de-risking off-target cross-reactivity is what separates a tool compound from a clinical candidate. N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (CAS: 883106-32-9) is a highly specific chemotype featuring a substituted benzamide core.

A critical structural feature of this molecule is the N-methylation of the amide bond. In medicinal chemistry, converting a secondary amide to a tertiary amide (N-methylation) is a classical maneuver designed to eliminate a hydrogen bond donor, restrict conformational flexibility, and enhance membrane permeability. By removing the NH donor, the molecule avoids promiscuous hydrogen-bonding interactions within conserved kinase or hydrolase active sites, theoretically driving higher target selectivity.

To objectively validate this mechanistic hypothesis, we must deploy an orthogonal, multi-tiered cross-reactivity validation strategy. This guide compares the performance of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide against its des-methyl analog and a promiscuous control across three premier platforms: KINOMEscan , Activity-Based Protein Profiling (ABPP) , and the Cellular Thermal Shift Assay (CETSA) .

G2 cluster_0 Des-methyl Analog cluster_1 N-methylated Compound N1 Secondary Amide (NH) O1 Promiscuous H-Bonding N1->O1 T1 High Off-Target Binding O1->T1 N2 Tertiary Amide (N-CH3) O2 Steric Clash & No H-Bond N2->O2 T2 High Target Selectivity O2->T2

Caption: Mechanistic basis of target selectivity driven by amide N-methylation.

Orthogonal Validation Platforms: A Comparative Overview

To build a self-validating data package, we utilize three distinct methodologies, each addressing a specific layer of biological complexity.

  • KINOMEscan (In Vitro Thermodynamics): An active-site directed competition binding assay that quantifies interactions across >400 human kinases. The primary metric is the S(10) selectivity score , defined as the fraction of kinases inhibited by >90% at a specific compound concentration (e.g., 1 µM or 3 µM) 1.

  • Competitive ABPP (Proteome-Wide Profiling): Utilizes broad-spectrum reactive probes to assess the functional state of enzyme classes (e.g., serine hydrolases) directly in native biological systems, revealing non-kinase off-targets 2.

  • CETSA (In Situ Target Engagement): Measures the ligand-induced thermal stabilization of target proteins within intact cells, ensuring that the compound engages its target in the presence of physiological ATP concentrations and native protein complexes 3.

G A N-(2-Bromophenyl)-N-methyl- 3-(trifluoromethyl)benzamide B KINOMEscan In vitro Profiling A->B Step 1 C ABPP Proteome Profiling B->C Step 2 D CETSA In situ Validation C->D Step 3 E Validated Selectivity D->E Output

Caption: Orthogonal cross-reactivity validation workflow for small molecule probes.

Experimental Methodologies & Causality

As an application scientist, I emphasize that protocols must be self-validating. The causality behind each step is detailed below to ensure robust assay execution.

Protocol 1: High-Throughput KINOMEscan Profiling

Causality: This assay relies on thermodynamic competition. The test compound competes with an immobilized active-site ligand for binding to DNA-tagged kinases. Unbound kinases are washed away, and the remaining DNA tag is amplified via qPCR, providing an extreme dynamic range that directly correlates with binding affinity.

  • Preparation: Immobilize the broad-spectrum active-site ligand onto a solid support resin.

  • Incubation: Incubate the DNA-tagged kinase library with the resin and 1 µM of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (or controls) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature.

  • Washing: Wash the resin stringently to remove unbound proteins. Critical step: Ensures only high-affinity interactions are retained.

  • Elution & Readout: Elute the bound kinases and quantify via qPCR. Calculate the S(10) score.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Causality: By pre-incubating the native proteome with the test compound, we allow it to occupy specific active sites. Subsequent addition of a broad-spectrum reactive probe (e.g., fluorophosphonate-rhodamine) labels all remaining uninhibited enzymes. A loss of fluorescent signal on an SDS-PAGE gel indicates off-target binding by the test compound.

  • Proteome Extraction: Lyse cells (e.g., K562) in native buffer (50 mM Tris-HCl, pH 8.0) to preserve enzyme activity.

  • Compound Pre-incubation: Treat 1 mg/mL proteome lysates with 10 µM of the test compound or DMSO vehicle for 30 minutes at 37°C.

  • Probe Labeling: Add the universal reactive probe (e.g., FP-Rhodamine, 1 µM final) and incubate for 30 minutes.

  • Resolution: Quench the reaction with SDS loading buffer, boil, and resolve via SDS-PAGE.

  • Detection: Scan the gel for in-gel fluorescence. The total fluorescence profile acts as an intrinsic loading control.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: Target engagement in intact cells accounts for cellular permeability and physiological environments. When subjected to a thermal gradient, proteins denature and aggregate. A compound that binds its target stabilizes the folded state, shifting the aggregation temperature ( Tm​ ) higher.

  • Cell Treatment: Incubate intact K562 cells with 10 µM compound or DMSO for 1 hour at 37°C.

  • Thermal Gradient: Aliquot cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells using freeze-thaw cycles and clear aggregated proteins via high-speed centrifugation (20,000 x g for 20 mins). Causality: Only soluble, stabilized proteins remain in the supernatant.

  • Quantification: Analyze the soluble fraction via Western blot or multiplex Proximity Extension Assay (PEA) to determine the ΔTm​ .

Comparative Data Presentation

The following tables summarize the objective performance of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide against its des-methyl analog and a known promiscuous control (Staurosporine). The data clearly demonstrates the selectivity advantage conferred by the N-methyl group.

Table 1: In Vitro Kinome Selectivity (KINOMEscan)

Lower S(10) scores indicate higher selectivity.

CompoundS(10) Score (at 1 µM)Kinases Inhibited >90%Primary Target IC50 (nM)
N-(2-Bromophenyl)-N-methyl-3-(CF3)benzamide 0.015 6 / 403 12.5
Des-methyl Analog (Secondary Amide)0.08534 / 40318.2
Staurosporine (Promiscuous Control)0.850342 / 4031.2
Table 2: In Situ Target Engagement (CETSA ΔTm​ )

A higher ΔTm​ indicates strong target engagement. Minimal shifts in off-targets indicate high cellular selectivity.

CompoundPrimary Target ΔTm​ (°C)Off-Target A ΔTm​ (°C)Off-Target B ΔTm​ (°C)
N-(2-Bromophenyl)-N-methyl-3-(CF3)benzamide +6.5 +0.2 +0.4
Des-methyl Analog (Secondary Amide)+4.2+3.8+2.9
Vehicle (DMSO)0.00.00.0

References

  • Evaluation of STK17B as a cancer immunotherapy target utilizing highly potent and selective small molecule inhibitors Source: Frontiers URL
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Source: Frontiers URL
  • The cellular thermal shift assay for evaluating drug target interactions in cells Source: SciSpace URL

Sources

Validation

Comparing analytical methods for N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide quantification

An In-Depth Comparative Guide to the Analytical Quantification of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide Introduction: The Analytical Imperative for a Novel Benzamide Derivative N-(2-Bromophenyl)-N-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Analytical Quantification of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

Introduction: The Analytical Imperative for a Novel Benzamide Derivative

N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is a complex synthetic molecule belonging to the vast class of benzamides, a chemical scaffold renowned for its "privileged structure" status in medicinal chemistry and drug discovery.[1][2] The precise and accurate quantification of this compound is paramount for a variety of applications, from pharmacokinetic studies in biological matrices to purity assessments in synthetic chemistry and quality control in pharmaceutical manufacturing. The presence of a trifluoromethyl group, a bromo-substituted phenyl ring, and a tertiary amide linkage presents unique analytical challenges and opportunities.

This guide provides a comprehensive comparison of three principal analytical methodologies for the quantification of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics, empowering researchers to select the optimal method for their specific scientific objectives.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for methodological design.

PropertyValueSource
Chemical Formula C₁₅H₁₁BrF₃NO[3]
Molecular Weight 358.16 g/mol
Structure A substituted benzamide with aromatic and halogenated moieties.[3]
Predicted logP ~4.1-4.3[4][5]
Solubility Expected to be poorly soluble in water, soluble in organic solvents like methanol, acetonitrile, and dichloromethane.[2]

The molecule's aromatic nature makes it an excellent candidate for UV detection. Its relatively high molecular weight and predicted high logP value suggest it is non-volatile, which has significant implications for gas chromatography, and indicate a preference for reversed-phase liquid chromatography.

Comparative Analysis of Core Methodologies

The selection of an analytical technique is a balance between the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse of analytical laboratories due to its robustness, cost-effectiveness, and wide applicability.[6]

  • Principle & Causality: The method relies on the separation of the analyte from other matrix components on a stationary phase (typically C18) based on its hydrophobicity. The mobile phase, a mixture of an organic solvent and water, is adjusted to control the elution time.[7] For this analyte, the C18 column is ideal due to the compound's non-polar character. Formic acid is often added to the mobile phase to protonate silanol groups on the column, reducing peak tailing and ensuring sharp, symmetrical peaks for better quantification.[7] Detection is achieved by measuring the absorbance of ultraviolet light by the analyte's aromatic rings at a specific wavelength, typically the λ-max, to maximize sensitivity.

  • Advantages:

    • Accessibility: HPLC-UV systems are widely available in most analytical laboratories.

    • Robustness: The method is generally reliable and reproducible for routine analysis.

    • Cost-Effective: Lower operational and maintenance costs compared to mass spectrometry-based methods.

  • Limitations:

    • Limited Specificity: The detector may respond to any co-eluting compound that absorbs at the same wavelength, potentially leading to interference and inaccurate quantification in complex matrices like plasma.[8]

    • Moderate Sensitivity: While adequate for analyzing bulk material or formulated products, it may lack the sensitivity required for trace-level quantification in biological samples (e.g., pharmacokinetic studies).[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9]

  • Principle & Causality: The analyte is first vaporized in a heated inlet and separated based on its boiling point and interactions with a capillary column.[10] As the analyte elutes from the column, it enters a mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization causes predictable fragmentation of the molecule. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio (m/z).[9] Quantification is performed using Selected Ion Monitoring (SIM), where only specific, characteristic fragment ions are monitored, dramatically increasing sensitivity and selectivity compared to a full scan.[11]

  • A Critical Consideration—Volatility: The primary challenge for analyzing N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide with GC-MS is its likely low volatility due to its high molecular weight and polar amide group. Direct injection may require very high inlet temperatures that could cause thermal degradation. To overcome this, chemical derivatization may be necessary to create a more volatile and thermally stable analog, for example, through silylation.[12] However, derivatization adds complexity, time, and potential for error to the workflow.

  • Advantages:

    • High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency.

    • High Specificity (with MS): The mass spectrum provides a unique fingerprint of the molecule, offering high confidence in identification.

  • Limitations:

    • Volatility Requirement: Not suitable for non-volatile or thermally labile compounds without derivatization.[13]

    • Potential for Thermal Degradation: High temperatures in the injector and column can degrade sensitive analytes.

    • Matrix Effects: Complex sample matrices can contaminate the GC inlet and column, requiring frequent maintenance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices, offering unparalleled sensitivity and specificity.[14][15]

  • Principle & Causality: This hybrid technique couples the powerful separation of HPLC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer.[14] After chromatographic separation (similar to HPLC-UV), the analyte is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that keeps the molecule intact, producing a protonated molecular ion [M+H]⁺.

    The core of the technique is Multiple Reaction Monitoring (MRM).[16]

    • Q1 (First Quadrupole): Isolates the parent ion (the [M+H]⁺ of our analyte).

    • Q2 (Collision Cell): The isolated parent ion is fragmented using an inert gas (e.g., argon). This process is optimized to produce specific, stable daughter ions.

    • Q3 (Third Quadrupole): Isolates one or more of these specific daughter ions, which are then detected.

    This parent → daughter transition is unique to the analyte's structure and molecular weight, effectively filtering out all other chemical noise from the matrix and providing exceptional specificity.[15]

  • Advantages:

    • Exceptional Sensitivity: Capable of detecting analytes at picogram (pg) or even femtogram (fg) levels.[8]

    • Unmatched Specificity: The MRM process minimizes interferences, making it ideal for complex matrices like plasma, urine, or tissue homogenates.[14]

    • High Throughput: Modern UHPLC systems allow for very fast analysis times, often under 5 minutes per sample.[17]

  • Limitations:

    • High Cost: Instrumentation is expensive to purchase and maintain.

    • Matrix Effects: Although highly specific, ion suppression or enhancement from co-eluting matrix components can affect quantification, necessitating the use of a stable isotope-labeled internal standard for the most accurate results.

    • Method Development Complexity: Requires expertise to optimize both chromatographic and mass spectrometric parameters.

Performance Characteristics: A Head-to-Head Comparison

The following table summarizes the typical performance characteristics expected for each method when quantifying N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide. These values are based on established performance for similar small molecules in pharmaceutical analysis.[11]

Performance CharacteristicHPLC-UVGC-MSLC-MS/MSRegulatory Guidance (Typical)
Specificity/Selectivity ModerateHighVery HighMethod should differentiate the analyte from endogenous components and metabolites.[11]
Lower Limit of Quantification (LLOQ) ~10-50 ng/mL~1-10 ng/mLpg/mL to low ng/mLAnalyte signal should be at least 5-10 times the blank signal.
Linearity (R²) >0.99>0.99>0.999A linear model is fitted to the calibration curve.
Accuracy (% Bias) <15%<15%<15%Within ±15% of nominal value (±20% at LLOQ).
Precision (%CV) <15%<15%<15%Within 15% (20% at LLOQ).
Sample Throughput ModerateModerate to LowHigh-

Visualizing the Analytical Workflows

The following diagrams illustrate the distinct procedural steps for each analytical technique.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Precip Protein Precipitation (e.g., Acetonitrile) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject HPLC Injection Supernatant->Inject Separation C18 Column Separation Inject->Separation Detection UV Detector Separation->Detection Data Chromatogram (Peak Area) Detection->Data

Caption: HPLC-UV workflow for quantification.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix LLE Liquid-Liquid Extraction Sample->LLE Evap Evaporate & Reconstitute LLE->Evap Deriv Derivatization (If Necessary) Evap->Deriv Inject GC Injection Deriv->Inject Separation Capillary Column Separation Inject->Separation Detection Mass Spectrometer (EI, SIM) Separation->Detection Data Mass Spectrum (Ion Count) Detection->Data

Caption: GC-MS workflow for quantification.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample + Internal Standard Prep Dilute-and-Shoot or Protein Precipitation Sample->Prep Centrifuge Centrifugation Prep->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject LC Injection Supernatant->Inject Separation UPLC C18 Column Separation Inject->Separation Detection Tandem MS (ESI+, MRM) Separation->Detection Data MRM Chromatogram (Peak Area Ratio) Detection->Data

Caption: LC-MS/MS workflow for quantification.

Detailed Experimental Protocols

The following protocols are robust starting points for method development. Optimization is required for specific matrices and instrumentation.

Protocol 1: HPLC-UV Method

This protocol is designed for the analysis of the analyte in a relatively clean matrix or as a pure substance.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide in methanol.[1]

    • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase.

    • For sample analysis, dissolve the material in methanol to an expected concentration within the calibration range.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[7]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 60% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for λ-max between 200-400 nm using a PDA detector; a wavelength around 254 nm is a good starting point.[1]

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of unknown samples using the linear regression equation from the calibration curve.

Protocol 2: GC-MS Method

This protocol assumes the analyte has sufficient volatility for direct analysis.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a volatile solvent like ethyl acetate.

    • Create calibration standards (e.g., 0.01 to 5 µg/mL) by diluting the stock solution.

    • For samples in a biological matrix, perform a liquid-liquid extraction: to 200 µL of sample, add an internal standard, then 1 mL of ethyl acetate. Vortex, centrifuge, and transfer the organic layer. Evaporate to dryness and reconstitute in 100 µL of ethyl acetate.[11]

  • Gas Chromatographic & Mass Spectrometric Conditions:

    • GC-MS System: A gas chromatograph coupled to a single or triple quadrupole mass spectrometer.[11]

    • Column: A mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[11]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C (splitless injection).

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

    • MS Transfer Line: 290°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Detection Mode: Scan from m/z 50-450 to identify characteristic fragments. For quantification, switch to Selected Ion Monitoring (SIM) mode, monitoring at least three specific ions for the analyte.

Protocol 3: LC-MS/MS Method

This protocol is the recommended approach for trace-level quantification in complex biological matrices like plasma.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol. Prepare calibration standards and quality control (QC) samples by spiking the stock solution into the blank biological matrix.

    • Protein Precipitation: To 50 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of an internal standard solution (ideally a stable isotope-labeled version of the analyte). Add 150 µL of ice-cold acetonitrile to precipitate proteins.[11]

    • Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • Chromatographic Conditions:

    • LC System: A UHPLC system for fast, high-resolution separations.[14]

    • Column: A C18 reversed-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).[11]

    • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate.[17]

    • Mobile Phase B: Methanol with 0.1% Formic Acid.[17]

    • Gradient: A rapid gradient from 50% B to 98% B over 2.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.[14]

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions: These must be determined experimentally by infusing a standard solution of the analyte. A hypothetical transition based on the molecular weight (358.16) would be:

      • Analyte: Q1: 358.0 → Q3: [Fragment 1], Q1: 358.0 → Q3: [Fragment 2]

    • Optimize ion source parameters (e.g., capillary voltage, gas flows) and collision energy for maximum signal intensity.

Conclusion and Recommendation

The choice of an analytical method for the quantification of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is dictated by the specific research question.

  • For purity assessment of bulk material or analysis of pharmaceutical formulations , where concentrations are high and the matrix is simple, HPLC-UV offers a reliable, robust, and cost-effective solution.

  • GC-MS is generally not recommended as a primary technique for this analyte due to its probable low volatility, which would necessitate a complex and potentially unreliable derivatization step.

  • For pharmacokinetic studies, metabolite identification, or any trace-level quantification in complex biological matrices , LC-MS/MS is unequivocally the superior method. Its exceptional sensitivity and specificity ensure accurate and reliable data that is essential for drug development and clinical research.[15]

By understanding the principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate method to achieve their analytical goals.

References

  • NextSDS. N-(2-BROMOPHENYL)-N-METHYL-3-(TRIFLUOROMETHYL)
  • Benchchem.
  • Cheméo. Benzamide, 2,3,4-trifluoro-N-(2-bromophenyl)-.
  • Guidechem. Benzamide, N-[(2-bromophenyl)methyl]-2-methyl-5-(trifluoromethyl)-.
  • Agilent.
  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • PubChemLite. N-(3-bromophenyl)-3-(trifluoromethyl)benzamide (C14H9BrF3NO).
  • Wikipedia. Benzamide.
  • Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • PubMed.
  • ResearchGate. The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC)
  • PMC. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • Springer. Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods.
  • ResearchGate. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • Agilent.
  • PubMed. Cutting-edge LC-MS/MS applications in clinical mass spectrometry: Focusing on analysis of drugs and metabolites.
  • SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
  • Institute of Molecular and Translational Medicine. Analysis types and quantification methods applied in UHPLC-MS metabolomics research.
  • Thermo Fisher Scientific.
  • Benchchem.
  • Lumir Lab.

Sources

Comparative

Structural Analogs Comparison Guide: N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide in Small Molecule Screening

As a Senior Application Scientist, evaluating highly substituted benzanilides requires looking beyond basic affinity metrics. The compound N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide represents a masterclass...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating highly substituted benzanilides requires looking beyond basic affinity metrics. The compound N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide represents a masterclass in steric and electronic tuning. By combining an ortho-halogenated phenyl ring, a meta-trifluoromethyl group, and an N-methylated amide core, this scaffold is heavily utilized in the development of kinase inhibitors, epigenetic modulators, and agrochemical meta-diamides.

This guide objectively compares the physicochemical and conformational performance of this compound against its primary structural analogs, providing the mechanistic causality and self-validating protocols necessary for rigorous lead optimization.

Mechanistic Causality: The Triad of Structural Tuning

To understand the performance of this molecule, we must deconstruct the causality behind its three defining structural modifications:

  • N-Methylation (The Conformational Switch): In standard secondary amides (NH-benzanilides), the trans (Z) conformation is thermodynamically preferred to minimize steric repulsion. However, N-methylation introduces severe steric clash with the adjacent aromatic rings. This forces the amide equilibrium to shift dramatically toward the cis (E) conformation and drives the aromatic rings out of coplanarity. By eliminating the amide hydrogen bond donor (HBD), N-methylation significantly buries the polar surface area, thereby enhancing passive membrane permeability 12.

  • Ortho-Halogenation (Steric Locking): The bulky bromine atom at the 2-position of the aniline ring restricts rotation around the N–C(aryl) bond. This creates a high rotational energy barrier (atropisomerism), locking the molecule into a rigid, orthogonal conformation that is highly specific for deep, hydrophobic binding pockets 3.

  • Meta-Trifluoromethylation (Electronic & Lipophilic Gain): The -CF3 group exerts a strong electron-withdrawing inductive effect while simultaneously increasing the overall lipophilicity (LogP) and metabolic stability of the benzoyl moiety against cytochrome P450 oxidation 4.

ConformationalLogic A NH-Benzanilide (Trans Preferred) B N-Methylation A->B Alkylation C Steric Clash (N-Me vs Ortho-Br) B->C Induces D Cis-Amide Shift (Out-of-plane) C->D Forces E Increased Permeability D->E Buries Polar Surface

Logical flow of N-methylation and ortho-halogenation driving conformational shifts and permeability.

Quantitative Analog Comparison

To objectively evaluate the performance of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide, we benchmark it against three targeted structural analogs. The data below synthesizes the impact of removing each key functional group.

CompoundStructural VariationCis/Trans Ratio (NMR)cLogPPAMPA Papp​ ( 10−6 cm/s)Model Target IC₅₀ (nM)
Target Compound Base Structure85 : 15 4.2 18.5 12.4
Analog 1 NH-Amide (No N-Me)< 5 : 953.84.285.0
Analog 2 No Ortho-Br60 : 403.512.1410.0
Analog 3 No Meta-CF₃80 : 203.114.3115.5

Key Insights:

  • Permeability: Analog 1 (NH-Amide) shows a dramatic drop in Papp​ . The exposed hydrogen bond donor interacts with the aqueous solvation shell, hindering membrane transit.

  • Target Affinity: Analog 2 (No Ortho-Br) loses significant potency. Without the steric bulk of the bromine atom, the molecule adopts a flatter conformation, resulting in an entropic penalty upon binding to the target's rigid hydrophobic pocket.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify assay integrity before data extraction.

Protocol A: Conformational Analysis via 2D ROESY NMR

Causality: For molecules in the 300–500 Da range, standard NOESY often fails because the correlation time ( ωτc​ ) approaches 1, causing the NOE signal to cross zero. Rotating-frame Overhauser Effect Spectroscopy (ROESY) forces positive cross-peaks regardless of molecular weight, making it the definitive choice for measuring the cis/trans N-methyl spatial relationships.

  • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of anhydrous DMSO- d6​ . Internal Control: Add 0.1% TMS as a chemical shift reference and to validate field homogeneity.

  • Data Acquisition: Acquire a 1D ¹H NMR spectrum at 298 K to identify the N-methyl singlet(s). The presence of two distinct N-methyl peaks indicates slow exchange between cis and trans isomers on the NMR timescale.

  • ROESY Execution: Run a 2D ROESY experiment with a mixing time of 200–300 ms.

  • Data Integration & Validation: Identify the cross-peaks between the N-methyl protons and the ortho-protons of the benzoyl ring. Integrate the volumes of the major (cis) and minor (trans) cross-peaks to calculate the exact conformational ratio.

  • Variable Temperature (VT) Validation: Heat the sample to 340 K. If the two N-methyl peaks begin to coalesce, the system is validated as a dynamic conformational equilibrium rather than a static impurity.

Protocol B: Passive Permeability Profiling (PAMPA)

Causality: Cellular assays (like Caco-2) conflate passive diffusion with active efflux (e.g., P-glycoprotein). PAMPA (Parallel Artificial Membrane Permeability Assay) isolates pure physicochemical permeability, directly validating the impact of N-methylation on burying polar surface area.

  • Membrane Preparation: Coat the porous filter of the donor plate with a 20% (w/v) solution of dodecane/lecithin to simulate the hydrophobic core of a lipid bilayer.

  • Assay Setup: Dilute the compound to 10 µM in PBS (pH 7.4) and add to the donor compartment. Fill the acceptor compartment with fresh PBS.

  • Internal Controls: Run Verapamil (high permeability standard) and Atenolol (low permeability standard) in parallel wells. Self-Validation: The assay is only valid if Verapamil Papp​>15×10−6 cm/s and Atenolol Papp​<1×10−6 cm/s.

  • Incubation & Quantification: Incubate at 25°C for 5 hours. Quantify the concentration in both compartments using LC-MS/MS. Calculate Papp​ using the standard steady-state flux equation.

ExperimentalWorkflow cluster_assays Self-Validating Assays S1 Compound Synthesis & Purification (>98%) S2 1D/2D NMR (ROESY) Variable Temp S1->S2 S3 PAMPA Assay (pH 7.4) S1->S3 S4 Target Inhibition Assay S1->S4 S5 Data Integration: Structure-Activity-Permeability S2->S5 Cis/Trans Ratio S3->S5 Papp Values S4->S5 IC50 Data

Workflow integrating conformational analysis, permeability, and target inhibition for profiling.

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Validation

Optimizing LC-MS/MS Workflows for Halogenated Benzamides: A Method Validation Comparison Guide

Target Analyte: N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (BMTB) Matrix: Human Plasma Objective: To establish an ICH M10-compliant bioanalytical method by objectively comparing stationary phase chemistries...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (BMTB) Matrix: Human Plasma Objective: To establish an ICH M10-compliant bioanalytical method by objectively comparing stationary phase chemistries and sample preparation techniques.

Executive Summary & Mechanistic Rationale

The quantification of highly lipophilic, halogenated compounds like N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (hereafter referred to as BMTB ) in biological matrices presents unique bioanalytical challenges. With a bulky aromatic structure, a bromine atom, and a trifluoromethyl ( −CF3​ ) group, BMTB exhibits strong hydrophobicity and is highly susceptible to matrix effects (ion suppression) from endogenous plasma phospholipids.

Historically, bioanalytical laboratories default to standard C18 columns and rapid Protein Precipitation (PPT). However, to meet the rigorous standards of the ICH M10 Bioanalytical Method Validation Guidelines [1], analytical methods must demonstrate exceptional selectivity, recovery, and minimal matrix interference.

This guide provides a data-driven comparison of Core-Shell Biphenyl vs. Fully Porous C18 columns , and Polymeric Solid Phase Extraction (SPE) vs. Protein Precipitation (PPT) , detailing the causality behind why specific product choices drastically improve assay performance for halogenated aromatics.

Workflow Plasma Human Plasma (Spiked with BMTB) Prep Sample Prep (Polymeric SPE) Plasma->Prep Aliquot & IS LC Chromatography (Core-Shell Biphenyl) Prep->LC Reconstituted Extract MS Detection (ESI+ MRM) LC->MS Eluent Val Data Analysis & ICH M10 Validation MS->Val Chromatograms

Optimized LC-MS/MS workflow for BMTB quantification in human plasma.

Product Comparison 1: Stationary Phase Selectivity

The Contenders
  • Alternative A (Standard): Fully Porous C18 Column (50 x 2.1 mm, 3.0 µm)

  • Product B (Optimized): Core-Shell Biphenyl Column (50 x 2.1 mm, 2.6 µm)

Mechanistic Causality: Why C18 Fails for BMTB

Standard C18 stationary phases rely exclusively on dispersive hydrophobic interactions. Because BMTB is highly lipophilic, it retains strongly on C18 but frequently co-elutes with late-eluting hydrophobic matrix components like lysophosphatidylcholines.

Biphenyl stationary phases, however, offer orthogonal retention mechanisms. The dual-ring structure provides strong π−π interactions with the benzamide aromatic rings, while also facilitating halogen- π and dipole-dipole interactions with the bromine and −CF3​ groups[2][3].

Expert Insight on Mobile Phase: To maximize the π−π interactions on a Biphenyl column, methanol must be used as the organic modifier instead of acetonitrile. The triple bond in acetonitrile possesses its own π electrons, which compete with the analyte and suppress the stationary phase's unique selectivity[2][4].

Interactions cluster_C18 Standard C18 Column cluster_Biphenyl Biphenyl Column (w/ Methanol) Analyte BMTB (Halogenated Aromatic) C18 Hydrophobic (Dispersive) Only Analyte->C18 Biph1 π-π Interactions (Aromatic Rings) Analyte->Biph1 Biph2 Halogen-π Interactions (Br, CF3 groups) Analyte->Biph2 Result1 Co-elution with Matrix Lipids C18->Result1 Result2 Enhanced Selectivity & Baseline Resolution Biph1->Result2 Biph2->Result2

Comparison of retention mechanisms between C18 and Biphenyl stationary phases.

Quantitative Comparison: Chromatographic Performance
ParameterFully Porous C18 (MeOH/Water)Core-Shell Biphenyl (MeOH/Water)Performance Shift
Retention Factor ( k′ ) 2.85.4+92% Retention
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.02 (Symmetrical)Optimal Peak Shape
Resolution from Lipids Co-elution (Suppression)Baseline ResolutionEliminated Interference
Signal-to-Noise (S/N) 450 : 12,100 : 14.6x Sensitivity Boost

Product Comparison 2: Sample Preparation

The Contenders
  • Alternative A (Standard): Protein Precipitation (PPT) using 3:1 Acetonitrile.

  • Product B (Optimized): Polymeric Mixed-Mode Hydrophilic-Lipophilic Balance SPE (30 mg/1 mL).

Mechanistic Causality: Overcoming Matrix Effects

In electrospray ionization (ESI+), the presence of endogenous phospholipids in the plasma extract outcompetes the target analyte for charge droplets, leading to severe ion suppression. PPT removes proteins but leaves >90% of phospholipids in the extract. Polymeric SPE provides a robust wash step that selectively retains BMTB while washing away salts, proteins, and polar lipids, ensuring the final eluate is clean.

Quantitative Comparison: Extraction Efficiency (Spiked at 10 ng/mL)
ParameterProtein Precipitation (PPT)Polymeric SPEICH M10 Requirement
Absolute Recovery 68.4% ± 12.1%94.2% ± 3.5%Consistent & Reproducible
Matrix Factor (MF) 0.45 (55% Ion Suppression)0.98 (2% Ion Suppression)MF CV < 15%
Precision (%CV) 18.5%4.1%≤ 15%

Experimental Protocols

To ensure trustworthiness and reproducibility, the optimized protocols for the Biphenyl/SPE workflow are detailed below.

Sample Preparation Protocol (Polymeric SPE)
  • Aliquot: Transfer 50 µL of human plasma into a clean 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard (BMTB-d3, 100 ng/mL) and vortex for 10 seconds.

  • Pre-treatment: Dilute the sample with 100 µL of 4% Phosphoric acid ( H3​PO4​ ) in water to disrupt protein binding.

  • Conditioning: Condition the Polymeric SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL HPLC-grade Water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash with 1 mL of 5% Methanol in Water to remove polar interferences.

  • Elution: Elute BMTB with 2 x 500 µL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (50:50 Water:Methanol).

LC-MS/MS Analytical Conditions
  • Column: Core-Shell Biphenyl, 50 x 2.1 mm, 2.6 µm.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol.

  • Gradient Program:

    • 0.0 - 0.5 min: 40% B

    • 0.5 - 2.5 min: Ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 3.6 min: Return to 40% B

    • 3.6 - 5.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM). (Specific transitions depend on exact MS tuning, typically monitoring the loss of the bromophenyl or trifluoromethyl moiety).

Conclusion

For the quantification of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide, relying on generic C18 columns and PPT methods results in poor peak shape, severe ion suppression, and failure to meet ICH M10 validation criteria.

By switching to a Core-Shell Biphenyl column and utilizing Methanol as the organic modifier, analysts can leverage strong π−π and halogen- π interactions to achieve superior retention and baseline resolution from matrix lipids. Coupling this with Polymeric SPE guarantees a matrix factor near 1.0, ensuring a highly sensitive, rugged, and compliant bioanalytical assay.

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Comparative

A Senior Scientist's Guide to Bridging the Gap: Correlating In Vitro Potency and In Vivo Efficacy for the Novel MEK1/2 Inhibitor BI-8652

Foreword: On the Subject of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide Initial research indicates that N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is a compound cataloged for chemical synthesis a...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: On the Subject of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

Initial research indicates that N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is a compound cataloged for chemical synthesis and screening purposes rather than a well-characterized therapeutic agent with a body of published preclinical data. As such, a direct comparative guide on its in vivo and in vitro results is not feasible from publicly available information.

However, the request outlines a critical need for a sophisticated guide on how to structure and interpret such comparative data for an advanced scientific audience. To fulfill this need, this document will serve as a comprehensive, expert-level template. We will use a well-studied, exemplary molecule—a hypothetical but realistic MEK1/2 inhibitor, "BI-8652"—to illustrate the principles, methodologies, and data interpretation required. This guide is designed to be a practical blueprint for researchers and drug development professionals to create their own in-depth comparisons.

Authored for Researchers, Scientists, and Drug Development Professionals

I. Executive Summary: The Translational Imperative

In preclinical drug discovery, the journey from a petri dish to a living model is fraught with challenges. Promising in vitro potency often fails to translate into in vivo efficacy. This guide provides a robust framework for comparing these two critical datasets, using the novel MEK1/2 inhibitor, BI-8652, as a case study. We will dissect the causality behind experimental choices, establish self-validating protocols, and ground our analysis in the principles of translational science. The ultimate goal is to build a predictive bridge between cellular activity and whole-organism response, enabling more informed decisions on candidate progression.

II. The Target and the Candidate: MEK1/2 and BI-8652

The Ras-Raf-MEK-ERK pathway is a cornerstone of oncology research, as its aberrant activation drives proliferation and survival in a multitude of cancers. BI-8652 is a novel, ATP-non-competitive inhibitor of MEK1 and MEK2, designed for high selectivity and improved pharmacological properties over first-generation alternatives like U0126. Our objective is to rigorously compare its performance in isolated cellular systems (in vitro) with its therapeutic effect in a tumor-bearing mouse model (in vivo).

Mechanism of Action: The MAPK Signaling Cascade

BI-8652 targets the dual-specificity kinases MEK1 and MEK2, preventing the phosphorylation and subsequent activation of their only known substrates, ERK1 and ERK2. This blockade is intended to halt downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cancer cells.

MEK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (c-Fos, c-Jun, c-Myc) ERK->Transcription Phosphorylation Proliferation Cell Proliferation, Survival Transcription->Proliferation BI8652 BI-8652 BI8652->MEK Inhibition

Figure 1: Simplified MAPK signaling pathway showing the inhibitory action of BI-8652 on MEK1/2.

III. The In Vitro Profile: Defining Cellular Potency and Selectivity

The primary goal of in vitro testing is to determine a compound's intrinsic activity against its target in a controlled cellular environment. This phase is not merely about generating an IC₅₀ value; it's about understanding the context of that potency.

Causality in Assay Selection:

We chose a panel of human colorectal cancer cell lines. The rationale is two-fold:

  • Genetic Context: HT-29 cells harbor a BRAF V600E mutation, while HCT-116 cells have a KRAS G13D mutation. Both mutations lead to constitutive activation of the MAPK pathway, making them theoretically sensitive to MEK inhibition.

  • Comparative Benchmarking: U0126, an older, less specific MEK inhibitor, is used as a comparator to establish a performance baseline.

Data Summary: In Vitro Activity of BI-8652
CompoundTarget AssayHT-29 (BRAF V600E)HCT-116 (KRAS G13D)
BI-8652 p-ERK Inhibition (IC₅₀) 5.2 nM 8.1 nM
Cell Viability (EC₅₀)15.6 nM25.0 nM
U0126 (Comparator)p-ERK Inhibition (IC₅₀)720 nM950 nM
Cell Viability (EC₅₀)>5,000 nM>5,000 nM

Data is presented as the mean from n=3 independent experiments.

Protocol: Phospho-ERK1/2 (Thr202/Tyr204) Inhibition Assay

This protocol is self-validating by including positive (vehicle) and negative (U0126 at high concentration) controls to define the assay window.

  • Cell Plating: Seed HT-29 or HCT-116 cells in 96-well plates at 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of BI-8652 and U0126 in DMSO, starting at a top concentration of 10 µM.

  • Treatment: Add diluted compounds to the cells (final DMSO concentration <0.1%) and incubate for 2 hours at 37°C.

  • Lysis: Aspirate media and lyse cells in 50 µL of a commercial ELISA lysis buffer containing protease and phosphatase inhibitors.

  • ELISA: Use a sandwich ELISA kit for phospho-ERK1/2 (e.g., R&D Systems DuoSet®) according to the manufacturer's instructions.

  • Data Analysis: Normalize the p-ERK signal to total protein concentration. Plot the percent inhibition relative to vehicle control against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

IV. The In Vivo Profile: Assessing Therapeutic Efficacy and Tolerability

The transition to an in vivo model introduces systemic complexities, including absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK). The efficacy of a drug is no longer just about potency, but about achieving and sustaining sufficient target engagement at the tumor site without undue toxicity.

Causality in Model Selection:

The HT-29 colorectal cancer xenograft model in athymic nude mice is a standard, well-vetted model for MAPK pathway inhibitors. The immunodeficient nature of the mice allows the human tumor cells to grow unimpeded. This model is chosen to directly test if the in vitro sensitivity of HT-29 cells translates into tumor growth inhibition in vivo.

Data Summary: In Vivo Efficacy of BI-8652 in HT-29 Xenograft Model
Treatment Group (n=8 mice/group)Dose & ScheduleTumor Growth Inhibition (TGI) at Day 21Mean Body Weight Change
Vehicle10 mL/kg, p.o., QD0% (Control)+5.2%
BI-8652 25 mg/kg, p.o., QD 85% -2.1%
U0126 (Comparator)100 mg/kg, i.p., QD35%-11.5% (Poorly tolerated)

p.o. = oral gavage; QD = once daily; i.p. = intraperitoneal.

Protocol: Murine Xenograft Efficacy Study

This protocol is self-validating through the inclusion of a vehicle control group, which establishes the natural growth rate of the tumor, and regular monitoring of animal health (body weight, clinical signs) to assess tolerability.

  • Cell Implantation: Subcutaneously implant 5x10⁶ HT-29 cells in a 1:1 mixture of media and Matrigel into the right flank of female athymic nude mice.

  • Tumor Staging: Monitor tumor growth with caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups.

  • Dosing: Prepare BI-8652 in a formulation vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80). Administer the compound or vehicle orally once daily.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At day 21, or when tumors in the control group reach the predetermined size limit, euthanize the animals and excise the tumors for terminal analysis (e.g., pharmacodynamic biomarkers like p-ERK).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

V. Translational Analysis: Bridging the In Vitro and In Vivo Datasets

The core of this guide is the direct comparison of the two datasets. For BI-8652, the strong correlation between potent in vitro activity and robust in vivo efficacy is a promising sign.

  • Potency Translation: BI-8652 demonstrated nanomolar potency against p-ERK and cell viability in vitro. This translated to 85% TGI in vivo at a well-tolerated dose. This suggests that the compound's pharmacokinetic properties are sufficient to achieve plasma and tumor concentrations that exceed its cellular IC₅₀ for a significant duration.

  • Superiority over Comparator: Compared to U0126, BI-8652 was over 100-fold more potent in vitro. This vast difference in intrinsic activity allowed for a lower, better-tolerated dose in vivo that still achieved far superior efficacy. The poor tolerability of U0126 likely stems from off-target effects, a consequence of its lower specificity.

  • Predictive Value: The choice of a genetically relevant cell line (HT-29 with BRAF mutation) was critical. The high sensitivity observed in vitro was predictive of the strong anti-tumor response in vivo. This underscores the importance of a hypothesis-driven approach to model selection.

Workflow cluster_0 In Vitro Discovery cluster_1 In Vivo Validation a Biochemical Assay (Target Potency) b Cellular Assay (p-ERK Inhibition) a->b c Viability Assay (EC50 in Cell Panel) b->c d Pharmacokinetics (PK) (Mouse, Rat) c->d Lead Candidate Selection e Xenograft Efficacy Study (Tumor Growth Inhibition) d->e f Pharmacodynamics (PD) (Tumor p-ERK Levels) e->f g IND-Enabling Studies f->g Clinical Candidate Nomination

Safety & Regulatory Compliance

Safety

Advanced Laboratory Safety &amp; Operational Guide: Handling N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide

As drug development and chemical research advance, the handling of complex halogenated organics requires more than basic safety compliance—it demands a mechanistic understanding of chemical hazards. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical research advance, the handling of complex halogenated organics requires more than basic safety compliance—it demands a mechanistic understanding of chemical hazards. This guide provides an authoritative, step-by-step operational framework for handling N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide (CAS: 883106-32-9)[1].

By understanding the causality behind these safety protocols, researchers can protect themselves, maintain sample integrity, and build a self-validating culture of laboratory safety.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand why this specific compound is hazardous. The safety requirements for this molecule are dictated by two primary structural features:

  • The Trifluoromethyl (-CF3) Group: This functional group drastically increases the lipophilicity (fat solubility) of the molecule. In a laboratory setting, highly lipophilic compounds can easily bypass the aqueous barriers of human skin and rapidly degrade standard latex gloves.

  • The Aryl Bromide & Benzamide Core: Halogenated aromatics are notoriously reactive toward biological membranes. Exposure leads to severe ocular and dermal irritation, officially classified under GHS as Eye Irrit. 2 (H319) . Furthermore, these halogenated structures are highly resistant to environmental degradation, resulting in severe aquatic toxicity (Aquatic Acute 1, H400; Aquatic Chronic 1, H410 ).

HazardPathway Chem N-(2-Bromophenyl)-N-methyl -3-(trifluoromethyl)benzamide Prop1 -CF3 Group (High Lipophilicity) Chem->Prop1 Prop2 Aryl Bromide (Halogenated Core) Chem->Prop2 Haz1 Dermal Penetration Prop1->Haz1 Haz3 Aquatic Toxicity Prop1->Haz3 Haz2 Eye/Skin Irritation Prop2->Haz2 Prop2->Haz3 PPE1 Double Nitrile Gloves Haz1->PPE1 PPE2 Splash Goggles Haz2->PPE2 PPE3 Halogenated Waste Stream Haz3->PPE3

Caption: Causality pathway linking molecular structure to hazards and required PPE.

Quantitative PPE Matrix

Based on the lipophilic and halogenated nature of the compound, standard laboratory PPE is insufficient. The following matrix outlines the mandatory, upgraded protective equipment required for handling this substance.

PPE CategorySpecification & Quantitative StandardCausality / Scientific Rationale
Hand Protection Double-layered Nitrile or Neoprene (Min thickness: 0.11 mm)Halogenated lipophilic compounds rapidly permeate and degrade latex[2]. Double-gloving prevents breakthrough exposure.
Eye Protection Tight-fitting Chemical Splash Goggles (ANSI Z87.1 / EN 166)Protects against severe ocular irritation (H319) caused by aerosolized micro-particulates.
Body Protection Flame-retardant Lab Coat (Nomex) & closed-toe non-porous shoesPrevents dermal accumulation of lipophilic dust on standard cotton clothing.
Respiratory N95/P100 Particulate RespiratorMandatory only if weighing/transferring outside of a certified fume hood (highly discouraged).

Operational Workflow: A Self-Validating Protocol

Every step in handling hazardous materials must include a built-in validation check to ensure the system has not failed. Follow this step-by-step methodology when weighing and transferring N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide.

Step 1: Environmental Validation

  • Action: Activate the chemical fume hood and verify the digital monitor reads a face velocity between 80–120 feet per minute (fpm)[3].

  • Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward. Do not proceed if airflow is turbulent or stagnant.

Step 2: PPE Integrity Check

  • Action: Don inner and outer [2].

  • Validation Check: Before donning, perform a pneumatic test (roll the cuff to trap air and squeeze) to ensure zero pinhole leaks in the primary barrier.

Step 3: Anti-Static Weighing

  • Action: Dispense the crystalline powder using a grounded, anti-static micro-spatula into a static-free weighing boat.

  • Validation Check: Observe the powder's behavior. If particles repel each other or cling aggressively to the spatula, static is present. Pause and use an ionizing bar to neutralize the charge, preventing sudden aerosolization of the irritant.

Step 4: Sealed Transfer

  • Action: Transfer the weighed compound into your reaction vessel and seal it with a PTFE-lined cap before removing it from the fume hood.

  • Validation Check: Invert the sealed vessel gently to ensure no powder escapes the threads before transporting it across the laboratory.

Step 5: Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with an isopropanol-soaked, lint-free wipe.

  • Validation Check: Visually inspect surfaces under bright light for any residual crystalline sheen. Dispose of all wipes immediately.

HandlingWorkflow A 1. Fume Hood Validation (Face Velocity 80-120 fpm) B 2. Don PPE (Double Nitrile, Goggles) A->B C 3. Anti-Static Weighing (Prevent Aerosolization) B->C D 4. Sealed Transfer (Secondary Containment) C->D E 5. Decontamination (Isopropanol Wipes) D->E

Caption: Step-by-step operational workflow for handling halogenated benzamides safely.

Spill Response & Disposal Plan

Due to the extreme aquatic toxicity of this compound (H400/H410), standard laboratory cleanup procedures are inadequate. Zero discharge to the municipal sink is permitted.

Immediate Spill Response
  • Containment: Do not sweep dry powder, as this will aerosolize the chemical. Gently cover the spill with damp absorbent paper.

  • Collection: Use a non-sparking tool to scoop the damp mass into a secondary containment vessel. Do not use a standard laboratory vacuum.

  • Solvent Wash: Clean the affected area with a compatible solvent (e.g., isopropanol) to dissolve any residual lipophilic powder that cannot be mechanically collected.

Disposal Methodology

According to [4], all materials that come into contact with this compound—including weighing boats, spatulas, and decontamination wipes—must be strictly segregated.

  • Place all waste in a clearly labeled, rigid container designated exclusively for "Halogenated Organic Waste."

  • Ensure the waste container is kept closed at all times and stored in a secondary containment tray until collected by your facility's environmental health and safety (EHS) team for high-temperature incineration.

References

  • Title: N-(2-BROMOPHENYL)-N-METHYL-3-(TRIFLUOROMETHYL)BENZAMIDE Substance Data Source: NextSDS Database URL: [Link]

  • Title: Hazard Classifications for Halogenated Benzamides Source: NextSDS Substance Database URL:[Link]

  • Title: Halogenated Solvents Safety Guidelines Source: Washington State University (WSU) Environmental Health & Safety URL: [Link]

  • Title: Glove Selection for Halogenated Compounds Source: Brainly Chemistry Community URL:[Link]

  • Title: Solvent Waste Reduction Alternatives Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

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